molecular formula C7H5F2NO3 B1603505 1,4-Difluoro-2-methoxy-5-nitrobenzene CAS No. 66684-63-7

1,4-Difluoro-2-methoxy-5-nitrobenzene

Cat. No.: B1603505
CAS No.: 66684-63-7
M. Wt: 189.12 g/mol
InChI Key: OEODGYCZRSHEBE-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . Its CAS registry number is 66684-63-7 . This compound is characterized by the presence of both fluorine atoms and a nitro group on its benzene ring, a combination that makes it a valuable building block in synthetic organic chemistry, particularly for the development of more complex molecules in pharmaceutical and agrochemical research . The strategic incorporation of fluorine atoms into lead compounds is a well-established strategy in medicinal chemistry to modulate physicochemical properties, such as metabolic stability and membrane permeability . The specific substitution pattern on the aromatic ring allows researchers to exploit subsequent nucleophilic aromatic substitution reactions, where the fluorine atoms can be selectively displaced by nucleophiles, or to utilize the nitro group for further functionalization. As a solid, it should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-difluoro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEODGYCZRSHEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617488
Record name 1,4-Difluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-63-7
Record name 1,4-Difluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Difluoro-2-methoxy-5-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,4-Difluoro-2-methoxy-5-nitrobenzene, a key intermediate in modern synthetic chemistry. With its unique substitution pattern, this compound offers a versatile platform for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, reactivity, and safe handling.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅F₂NO₃.[1] Its structure features a benzene ring functionalized with two fluorine atoms, a methoxy group, and a nitro group, leading to a unique combination of electronic and steric properties.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on estimations from structurally similar compounds.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1]
CAS Number 66684-63-7[1]
Appearance Tan to white solid[1]
Melting Point 50 - 100 °C (estimated)[2]
Boiling Point 240 - 260 °C (estimated)[2]
Solubility in Water Low[2]
Solubility in Organic Solvents Soluble in dichloromethane, chloroform, and ethyl acetate[2]
Density 1.4 - 1.6 g/cm³ (estimated)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. A plausible and efficient method involves the reaction of a difluoronitrobenzene precursor with a methoxide source. The following protocol is adapted from a patented procedure for a structurally related compound and is presented here as a robust starting point for laboratory synthesis.[3]

Reaction Scheme

Synthesis 2,4-Difluoro-1-nitrobenzene 2,4-Difluoro-1-nitrobenzene This compound This compound 2,4-Difluoro-1-nitrobenzene->this compound Methanol, Potassium tert-butoxide, Toluene, 0-20 °C

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,4-Difluoro-1-nitrobenzene

  • Methanol

  • Potassium tert-butoxide (PTB)

  • Toluene

  • Petroleum ether

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and filtration

Procedure:

  • To a clean and dry round bottom flask, add 2,4-Difluoro-1-nitrobenzene and toluene.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanol to the reaction mass while maintaining the temperature at 0 °C.

  • Add potassium tert-butoxide (PTB) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction mass at 0 °C for 15-30 minutes.

  • Allow the temperature to rise to 20 °C and continue stirring for 4 hours.

  • Upon completion of the reaction (monitored by TLC), filter the solid product.

  • Wash the solid with petroleum ether.

  • Dry the solid product under vacuum at 50-60 °C for 3-5 hours to obtain this compound.

Yield: Based on related syntheses, a yield of approximately 87% can be expected.[3]

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by its functional groups. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution, while the fluorine atoms can act as leaving groups. The nitro group itself can be readily reduced to an amine, providing a handle for further functionalization.

Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring are susceptible to displacement by nucleophiles. This reactivity is a key feature for introducing a variety of substituents and building molecular complexity. The methoxy group directs incoming nucleophiles, influencing the regioselectivity of the substitution.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or by using reducing agents like tin(II) chloride or iron in acidic media. This transformation is crucial for introducing a key functional group for further derivatization in multi-step syntheses.

Reduction_of_Nitro_Group This compound This compound 4-Fluoro-2-methoxy-5-amino-1-fluorobenzene 4-Fluoro-2-methoxy-5-amino-1-fluorobenzene This compound->4-Fluoro-2-methoxy-5-amino-1-fluorobenzene Reduction (e.g., H2/Pd-C)

Caption: Reduction of the nitro group to an amine.

This resulting aniline derivative is a valuable intermediate in the synthesis of various biologically active molecules.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the fluorine, methoxy, and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C-F, C-O, and NO₂ functional groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (189.12 g/mol ), along with fragmentation patterns that can help confirm the structure.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

    • Wash skin thoroughly after handling.[4][5]

    • If on skin: Wash with plenty of soap and water.[4][5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • Store in a well-ventilated place. Keep container tightly closed.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

It is imperative that this compound is handled only by trained personnel in a laboratory setting with appropriate engineering controls, such as a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate for accessing complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should aid researchers in its effective and safe utilization in their scientific endeavors.

References

1,4-Difluoro-2-methoxy-5-nitrobenzene: A Comprehensive Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS No. 66684-63-7) is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] The strategic placement of two fluorine atoms, a methoxy group, and a nitro group on the benzene scaffold offers multiple reaction sites for diverse chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents activates the ring for nucleophilic aromatic substitution, while the nitro group itself can be readily converted into other functionalities, most notably an amine. This guide provides a detailed examination of a robust synthetic pathway to this compound, a thorough protocol for its structural characterization, critical safety information, and a discussion of its potential applications.

Rationale and Synthetic Strategy

The synthesis of polysubstituted aromatic rings requires careful consideration of the directing effects of existing substituents. In the case of this compound, the target molecule can be approached through several conceptual pathways. However, the most logical and efficient strategy is the electrophilic nitration of the readily available precursor, 2,5-difluoroanisole (1,4-difluoro-2-methoxybenzene).

Causality of the Chosen Pathway:

  • Directing Group Influence: The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group. The fluorine (-F) atoms are deactivating yet also ortho, para-directing. In 2,5-difluoroanisole, the position C5 is para to the strongly activating methoxy group and ortho to the fluorine at C4. The position C3 is ortho to the methoxy group but sterically hindered by two adjacent substituents. The position C6 is ortho to the fluorine at C1 and meta to the methoxy group. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, leading to the desired regioisomer with high selectivity.

  • Precursor Availability: 2,5-difluoroanisole is a commercially available starting material, making this route practical for laboratory-scale synthesis.

  • Reaction Conditions: Nitration is a fundamental and well-understood reaction in organic chemistry. Standard conditions using a mixture of nitric and sulfuric acid are effective for this transformation, similar to established procedures for related fluorinated aromatics.[4]

An alternative, though potentially less direct, route could involve the nucleophilic aromatic substitution (SNAr) of a more highly halogenated nitroaromatic precursor, such as 1,2,4-trifluoro-5-nitrobenzene, with sodium methoxide. The strong activation provided by the nitro group would direct the methoxide to displace the fluorine atom at the C2 position (para to the nitro group). However, the nitration route is generally more straightforward.

Synthesis_Pathway start 2,5-Difluoroanisole reagents ReagentsHNO₃ / H₂SO₄ start->reagents product This compound reagents->product Electrophilic Nitration

Caption: Proposed synthetic pathway via electrophilic nitration.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for the nitration of activated aromatic compounds.[4] All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

2.1. Materials and Reagents

  • 2,5-Difluoroanisole (1,4-difluoro-2-methoxybenzene)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice (from deionized water)

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Separatory funnel

2.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoroanisole (e.g., 10.0 g, 69.4 mmol).

  • Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with gentle stirring.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (50 mL) to the flask, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (6.0 mL, approx. 83.3 mmol) to concentrated sulfuric acid (15 mL). Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-difluoroanisole over 30-45 minutes. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 200 g). This should be done slowly to control the exotherm. A precipitate of the crude product should form.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is critical to neutralize any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Characterization and Data Analysis

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Elucidate C-H-F framework ms Mass Spectrometry (EI-MS) product->ms Determine Molecular Weight ir FT-IR Spectroscopy product->ir Identify Functional Groups final Structural Confirmation & Purity Assessment nmr->final ms->final ir->final

Caption: Workflow for the structural characterization of the final product.

3.1. Physical Properties

The fundamental physical and chemical identifiers for the target compound are summarized below.

PropertyValueReference
CAS Number 66684-63-7[5]
Molecular Formula C₇H₅F₂NO₃[6]
Molecular Weight 189.12 g/mol [3][5]
Appearance Expected to be a yellow solid[7]
InChI Key OEODGYCZRSHEBE-UHFFFAOYSA-N[6]

3.2. Spectroscopic Data (Predicted)

TechniqueExpected Observations
¹H NMR Two signals in the aromatic region (δ 7.0-8.5 ppm), each appearing as a doublet of doublets due to H-F coupling. One singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.
¹³C NMR Seven distinct signals are expected. Carbons attached to fluorine will show large C-F coupling constants. The chemical shifts will be influenced by the combined effects of the -F, -OCH₃, and -NO₂ groups.
¹⁹F NMR Two distinct signals in the typical aromatic fluorine region, each likely showing coupling to the other fluorine and adjacent protons.
FT-IR (cm⁻¹) ~3100 (Aromatic C-H stretch), ~1590 (Aromatic C=C stretch), ~1530 & ~1350 (Asymmetric & Symmetric N-O stretch of NO₂) , ~1250 (Aryl C-O stretch), ~1100-1200 (C-F stretch).[9][10]
Mass Spec. (EI) Molecular ion (M⁺) peak at m/z = 189. Key fragments may include loss of -NO₂ (m/z 143), -OCH₃ (m/z 158), and other characteristic aromatic fragmentation patterns.[6][11]

Safety, Handling, and Storage

As a nitroaromatic compound, this compound must be handled with care.[5] All chemical products should be treated with the recognition of having unknown hazards and toxicity.[5]

  • Hazard Identification: Aromatic nitro compounds are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[12][13] They may cause irritation to the skin, eyes, and respiratory system.[14][15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of the solid or solutions should be performed within a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

  • Handling: Avoid creating dust. Use only in a well-ventilated area. Keep away from heat and sources of ignition.[12][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12][14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[16][17]

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an aniline derivative, a common precursor for a vast array of bioactive heterocycles. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[17]

  • Agrochemical Development: Many modern herbicides and fungicides incorporate fluorinated aromatic cores to improve efficacy and environmental persistence.[17]

  • Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms are activated by the ortho and para nitro group, allowing for selective displacement by various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity. This provides a powerful tool for creating libraries of compounds for screening purposes.

  • Materials Science: Fluorinated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and other advanced materials due to their thermal stability and unique electronic properties.[16][17]

References

A Senior Application Scientist's Guide to 1,4-Difluoro-2-methoxy-5-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS No. 66684-63-7), a key fluorinated building block in modern medicinal chemistry. We will explore its core chemical identity, molecular structure, and physicochemical properties. Furthermore, this paper will detail a representative synthetic pathway, explaining the mechanistic choices behind the protocol, and discuss its critical applications as a versatile intermediate in the development of complex pharmaceutical agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features in their work.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose value in organic synthesis is derived from the specific arrangement of its functional groups. The presence of two electron-withdrawing fluorine atoms and a nitro group, combined with an electron-donating methoxy group, creates a unique electronic environment on the benzene ring. This substitution pattern activates the molecule for specific downstream reactions, particularly nucleophilic aromatic substitution (SNAr), while also providing multiple points for further functionalization.

Core Identifiers

A clear identification is paramount for regulatory compliance, procurement, and reproducibility in research.

IdentifierValueSource
CAS Number 66684-63-7[1][2][3][4][5]
IUPAC Name This compound[2]
Molecular Formula C₇H₅F₂NO₃[1][2][3]
SMILES COC1=CC(F)=C(--INVALID-LINK--=O)C=C1F[4][6]
InChIKey OEODGYCZRSHEBE-UHFFFAOYSA-N[6]
Physicochemical Data

Understanding the physical properties of a reagent is critical for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource
Molecular Weight 189.12 g/mol [1][3]
Appearance Solid (predicted)[7]
Boiling Point ~240 - 260 °C (estimated)[7]
Melting Point ~50 - 100 °C (estimated)[7]
Solubility Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)[7]
Density ~1.4 - 1.6 g/cm³ (estimated)[7]

The molecular structure features a benzene ring substituted with two fluorine atoms at positions 1 and 4, a methoxy group at position 2, and a nitro group at position 5. The fluorine and nitro groups are strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, further modulates this reactivity.

Synthesis and Mechanistic Considerations

The synthesis of highly substituted aromatic compounds like this compound requires precise control over regioselectivity. A common strategy involves the modification of a pre-existing, suitably substituted benzene derivative. One logical precursor is 2,5-difluoronitrobenzene, which can be synthesized by the nitration of 1,4-difluorobenzene.

Representative Synthetic Workflow

The following diagram and protocol outline a plausible two-step synthesis starting from 1,4-difluorobenzene.

SynthesisWorkflow A 1,4-Difluorobenzene R1 Nitration (HNO₃ / H₂SO₄) A->R1 B 2,5-Difluoronitrobenzene R2 Nucleophilic Aromatic Substitution (SNAr) (CH₃ONa / CH₃OH) B->R2 C This compound (Target Molecule) R1->B R2->C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 1,4-Difluorobenzene to 2,5-Difluoronitrobenzene

This step introduces the nitro group onto the difluorinated ring. The directing effects of the fluorine atoms guide the electrophilic nitronium ion (NO₂⁺).

  • Causality: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for generating the nitronium ion. The reaction is performed at low temperatures (e.g., 0-5 °C) to control the exothermicity and prevent over-nitration. The fluorine atoms are ortho-, para-directing, leading to the desired 2,5-disubstituted product.[8]

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, add 1,4-difluorobenzene dropwise while maintaining the temperature below 5 °C using an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC/MS.

    • Carefully pour the reaction mixture over crushed ice.

    • The resulting precipitate (2,5-difluoronitrobenzene) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.[8]

Step 2: Nucleophilic Aromatic Substitution to yield this compound

This is a classic SNAr reaction where the methoxide ion displaces one of the fluorine atoms.

  • Causality: The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom ortho to the nitro group is the most activated and is selectively displaced by the sodium methoxide nucleophile. Methanol serves as a suitable solvent for this transformation.

  • Protocol:

    • Dissolve 2,5-difluoronitrobenzene in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Add a solution of sodium methoxide in methanol portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Remove the methanol under reduced pressure. The residue can be partitioned between water and a suitable organic solvent like ethyl acetate.

    • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification via column chromatography or recrystallization affords the pure this compound.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile building block for synthesizing complex, biologically active molecules. The nitro group can be readily reduced to an aniline, providing a key handle for amide bond formation or other coupling reactions. The remaining fluorine atom can modulate the pKa of adjacent groups, improve metabolic stability, or participate in specific binding interactions with protein targets.

Role as a Key Intermediate

This compound serves as a precursor to more complex intermediates, such as 4-Fluoro-2-methoxy-5-nitroaniline, which is used in the synthesis of kinase inhibitors for cancer therapy.[9] For example, it is a building block in the synthesis of Mereletinib, a potent inhibitor of the BRAFV600E mutant kinase.[9]

DrugDevWorkflow A 1,4-Difluoro-2-methoxy- 5-nitrobenzene B Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) A->B Step 1 C 4-Fluoro-2-methoxy-5-aminobenzene (Key Aniline Intermediate) B->C D Coupling Reactions (Amide formation, etc.) C->D Step 2 E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitors) D->E

Caption: Role as a precursor in Active Pharmaceutical Ingredient (API) synthesis.

The transformation from the nitro compound to the corresponding aniline is a pivotal step. This is typically achieved through standard reduction methods, such as catalytic hydrogenation (H₂ over Pd/C) or using reducing metals in acidic media (e.g., iron, tin, or zinc in HCl). The resulting aniline is a nucleophile that can be readily coupled with various electrophiles to construct the core of the final drug molecule.

Analytical Characterization & Quality Control

For use in research and especially in GMP (Good Manufacturing Practice) environments, rigorous quality control is essential.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The ¹⁹F NMR is particularly diagnostic for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, further corroborating the structure.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[11][12] It can cause skin and eye irritation.[10][12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7][13] Keep the container tightly sealed.[7]

References

A Comprehensive Spectroscopic Guide to 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1,4-Difluoro-2-methoxy-5-nitrobenzene. As a Senior Application Scientist, the following sections synthesize fundamental spectroscopic principles with practical, field-proven insights for the structural elucidation of this fluorinated nitroaromatic compound. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the comprehensive analysis of the target molecule. Each section includes predicted data, detailed experimental protocols, and an explanation of the instrumental choices to ensure data integrity and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of fluoro, methoxy, and nitro functional groups on a benzene ring creates a unique electronic environment, making its structural verification a non-trivial task. A multi-spectroscopic approach is therefore essential for unambiguous identification and purity assessment. This guide will provide the foundational knowledge and practical steps to acquire and interpret the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F in this case, we can deduce the connectivity and chemical environment of each atom.[3][4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the methoxy group protons. The electron-withdrawing nature of the nitro and fluoro groups will significantly deshield the aromatic protons, shifting their signals downfield.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Proton7.8 - 8.2Doublet of doubletsJ(H-F) ≈ 7-10 Hz, J(H-F) ≈ 2-3 HzProton ortho to the nitro group
Aromatic Proton7.2 - 7.6Doublet of doubletsJ(H-F) ≈ 8-11 Hz, J(H-F) ≈ 3-5 HzProton ortho to the methoxy group
Methoxy Protons3.9 - 4.1Singlet--OCH₃

Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve the complex coupling patterns arising from proton-fluorine interactions. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms.[6][7]

Predicted Signal Chemical Shift (δ, ppm) Assignment
Quaternary Carbon155 - 165 (d, J(C-F) ≈ 240-260 Hz)C-F (C1)
Quaternary Carbon145 - 155C-OCH₃ (C2)
Methine Carbon115 - 125C-H
Quaternary Carbon150 - 160 (d, J(C-F) ≈ 240-260 Hz)C-F (C4)
Quaternary Carbon135 - 145C-NO₂ (C5)
Methine Carbon110 - 120C-H
Methyl Carbon55 - 65-OCH₃

Note: The signals for the fluorine-bearing carbons will appear as doublets due to one-bond carbon-fluorine coupling.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds, characterized by a wide chemical shift range.[8][9]

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Assignment
Fluorine-110 to -130DoubletF at C1
Fluorine-120 to -140DoubletF at C4

Expert Insight: The exact chemical shifts are sensitive to the solvent and concentration. The coupling between the two non-equivalent fluorine atoms will result in each signal appearing as a doublet.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Probe: Standard broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~250 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~200 ppm.

    • Number of Scans: 64-128.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr Insert Sample c13_nmr ¹³C NMR transfer->c13_nmr f19_nmr ¹⁹F NMR transfer->f19_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft f19_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Referencing phase_baseline->referencing final_spectra final_spectra referencing->final_spectra Generate Spectra

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" that is characteristic of the compound's functional groups.[10][11]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, carbon-fluorine, and aromatic functionalities.[12][13][14][15]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3100 - 3000MediumC-H stretchAromatic C-H
2950 - 2850MediumC-H stretchMethoxy (-OCH₃)
1600 - 1585Medium-StrongC=C stretchAromatic ring
1550 - 1475StrongAsymmetric N-O stretchNitro (-NO₂)[16]
1500 - 1400Medium-StrongC=C stretchAromatic ring
1360 - 1290StrongSymmetric N-O stretchNitro (-NO₂)[16]
1250 - 1000StrongC-O stretchAryl ether (-O-CH₃)
1200 - 1000StrongC-F stretchAryl fluoride (C-F)
900 - 675StrongC-H out-of-plane bendAromatic substitution pattern

Trustworthiness through Self-Validation: The presence of all these characteristic bands provides a high degree of confidence in the structural assignment. The absence of significant absorptions in the O-H (~3200-3600 cm⁻¹) or C=O (~1650-1800 cm⁻¹) regions would confirm the purity of the sample from common starting materials or byproducts.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Technique: Fourier Transform Infrared (FTIR) with ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing clean_crystal Clean ATR Crystal background_scan Record Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample Ready for Sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum ratio Ratio Sample/ Background acquire_spectrum->ratio final_spectrum final_spectrum ratio->final_spectrum Generate IR Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[17]

Predicted Mass Spectrum

For this compound (Molecular Formula: C₇H₅F₂NO₃), the expected molecular weight is 189.12 g/mol .

  • Molecular Ion Peak ([M]⁺•): A prominent peak is expected at m/z = 189.

  • Isotope Peak ([M+1]⁺•): A smaller peak at m/z = 190 due to the natural abundance of ¹³C.

Predicted Fragmentation Pattern

The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group and its components.[18]

Fragment Ion (m/z) Proposed Loss Formula of Lost Neutral
159Loss of NONO
143Loss of NO₂NO₂
131Loss of NO and CONO, CO
113Loss of NO₂ and OCH₂NO₂, CH₂O

Authoritative Grounding: The fragmentation of nitroaromatics typically involves the loss of NO (30 u) and NO₂ (46 u).[18] The presence of a methoxy group can lead to the loss of a methyl radical (•CH₃, 15 u) or formaldehyde (CH₂O, 30 u) from the molecular ion or subsequent fragments.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile, thermally stable small molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation ([M]⁺•).

  • Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Experimental Workflow

MS_Workflow sample_intro Sample Introduction (Direct Insertion Probe) ionization Ionization (Electron Ionization, 70 eV) sample_intro->ionization acceleration Ion Acceleration ionization->acceleration mass_analysis Mass Analysis (e.g., Quadrupole) acceleration->mass_analysis detection Ion Detection mass_analysis->detection data_output Generate Mass Spectrum detection->data_output

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Summary and Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of this compound. NMR spectroscopy reveals the detailed carbon-hydrogen and fluorine framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation information. The predicted data and detailed protocols within this guide offer a robust framework for researchers to confidently characterize this molecule and similar substituted aromatic compounds.

References

An In-depth Technical Guide to the Solubility of 1,4-Difluoro-2-methoxy-5-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Difluoro-2-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of extensive empirical data in published literature, this document combines theoretical prediction with established experimental methodology to serve as a foundational resource for researchers, chemists, and drug development professionals. The guide introduces the physicochemical properties of the target compound, delves into the theoretical underpinnings of solubility through Hansen Solubility Parameters (HSP), provides a detailed, step-by-step protocol for empirical solubility determination via the gravimetric method, and presents a predicted solubility profile in a range of common organic solvents. Furthermore, it outlines essential safety and handling protocols. This document is structured to provide not only predictive insights but also the practical tools for experimental validation, thereby empowering scientists to optimize reaction conditions, purification processes, and formulation development.

Introduction and Compound Profile

This compound (CAS No: 66684-63-7) is a substituted nitroaromatic compound with a molecular formula of C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol .[1] Its structure, featuring an electron-donating methoxy group and electron-withdrawing nitro and fluoro groups, makes it a versatile building block in organic synthesis. The solubility of this compound is a critical parameter that dictates its utility in various applications, including:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a solvent is paramount for achieving optimal reaction rates and yields.

  • Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation: For applications in drug development, understanding solubility is fundamental to designing effective delivery systems.

This guide aims to provide a robust framework for understanding and predicting the solubility of this compound.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science.[2] Hansen Solubility Parameters (HSP) offer a quantitative method to characterize this principle by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer two points are, the more likely the solute is to dissolve in the solvent.[2][3] The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.

Predicted Hansen Solubility Parameters for this compound

As experimental HSP values for this compound are not available, they have been estimated based on group contribution methods and comparison with structurally similar molecules.

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterValue (MPa⁰·⁵)
δD19.5
δP10.0
δH5.0
Predicted Solubility Profile

Using the estimated HSP values for the solute and established HSP values for common organic solvents, we can predict the relative solubility.[4][5] A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (MPa⁰·⁵)Predicted Solubility
Excellent Solvents
Acetone15.510.47.08.3High
Dichloromethane17.07.37.16.4High
Chloroform17.83.15.77.8High
Tetrahydrofuran (THF)16.85.78.07.9High
Ethyl Acetate15.85.37.28.8High
Moderate Solvents
Toluene18.01.42.09.7Moderate
Methanol14.712.322.319.1Moderate to Low
Ethanol15.88.819.416.0Moderate to Low
Poor Solvents
Hexane14.90.00.014.7Low
Water15.516.042.338.6Very Low

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust, self-validating protocol for the gravimetric determination of the solubility of this compound.[6][7][8] This method is highly accurate for determining the solubility of a solid in a liquid.[9]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or shaker incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (PTFE, 0.22 µm)

  • Pipettes

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at equilibrium.

    • Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, labeled evaporation dish. This step is crucial to remove any undissolved micro-particles.

  • Gravimetric Analysis:

    • Record the total weight of the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once the solvent has completely evaporated, place the dish in a drying oven (e.g., at 50-60°C) until a constant weight is achieved. This is confirmed by repeated weighing until the mass does not change by more than ± 0.0002 g.

    • Record the final weight of the dish with the dried solute.

Data Calculation
  • Mass of the solute (m_solute): (Final weight of dish + solute) - (Initial weight of empty dish)

  • Mass of the solvent (m_solvent): (Weight of dish + solution) - (Final weight of dish + solute)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker prep3->equil1 equil2 Agitate for 24-48h at constant T equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter into pre-weighed dish sample2->sample3 analysis1 Weigh dish + solution sample3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry solute to constant weight analysis2->analysis3 analysis4 Weigh dish + solute analysis3->analysis4 calc calc analysis4->calc Calculate Solubility

Caption: Experimental workflow for gravimetric solubility determination.

Safety and Handling

As a substituted nitrobenzene, this compound should be handled with care, assuming it may have hazardous properties similar to related compounds.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[14]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[10]

Conclusion

This technical guide provides a comprehensive starting point for understanding the solubility of this compound. The predictive data derived from Hansen Solubility Parameters suggest that solvents like dichloromethane, chloroform, and acetone are likely to be effective, while non-polar solvents such as hexane and highly polar protic solvents like water are predicted to be poor solvents. While these predictions offer valuable initial guidance, the detailed gravimetric protocol provided herein is essential for obtaining precise, quantitative solubility data. Such empirical data is indispensable for the rigorous demands of process development, optimization, and scale-up in research and industry.

References

Reactivity and stability of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Abstract

This compound (CAS No. 66684-63-7) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two activating fluorine atoms, a strong electron-withdrawing nitro group, and a methoxy moiety, imparts a distinct reactivity profile that makes it a valuable intermediate for complex molecular synthesis. This guide provides a comprehensive analysis of its chemical properties, stability, and reactivity, with a focus on the underlying principles governing its behavior in chemical transformations. We will explore its primary reaction pathways, provide validated experimental protocols, and discuss its applications, particularly in the realm of drug development.

Introduction and Significance

This compound is a key building block in organic synthesis, primarily utilized for its predisposition to undergo nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of its substituents creates a molecule that is both stable for storage and highly reactive under specific conditions, allowing for the controlled, sequential introduction of various functional groups.

The presence of fluorine atoms is particularly noteworthy. In the context of drug design, the incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The nitro group not only activates the ring for SNAr but also serves as a synthetic handle that can be readily converted into an amine, providing a route to a diverse array of aniline derivatives. Consequently, this compound is an important precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][3]

Physicochemical Properties and Stability

The stability and physical properties of this compound make it suitable for long-term storage and use in both research and industrial settings.[1]

PropertyValue
CAS Number 66684-63-7
Molecular Formula C₇H₅F₂NO₃[4]
Molar Mass 189.12 g/mol [5]
Appearance Solid (often a light-colored powder or crystal)[5]
Melting Point 50-100 °C (estimated range for similar compounds)[5]
Boiling Point ~240 - 260 °C (estimated)[5]
Solubility Low in water; soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)[5]

Stability and Storage: The compound is stable under normal handling and storage conditions. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible substances such as strong oxidizing agents.[5]

Core Reactivity Analysis: The Interplay of Substituents

The reactivity of the benzene ring is dictated by the electronic effects of its three distinct substituents. The fluorine and nitro groups are electron-withdrawing, while the methoxy group is electron-donating.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). It exerts its effect most strongly at the ortho (C1) and para (C4) positions.

  • Fluorine Atoms (-F): Fluorine is the most electronegative element, withdrawing electron density through the sigma bond (inductive effect). This effect further enhances the electrophilicity of the carbon atoms to which they are attached, making them prime sites for nucleophilic attack. Furthermore, fluoride is an excellent leaving group in SNAr reactions.

  • Methoxy Group (-OCH₃): The methoxy group is electron-donating through resonance, which would typically activate the ring for electrophilic substitution. However, in this heavily deactivated system, its primary role is to modulate the electronic landscape and serve as a fixed structural element in the final target molecule.

The synergistic activation by the nitro group at the C1 and C4 positions makes the two fluorine atoms highly labile and susceptible to displacement by a wide range of nucleophiles. This is the dominant and most synthetically useful mode of reactivity for this molecule.

Caption: Electronic effects of substituents on the benzene ring.

Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone reaction for this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

snAr_mechanism reactant Substrate + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack at C-F product Product + F⁻ intermediate->product Loss of F⁻

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline via SNAr and Reduction

This protocol demonstrates a typical sequence where one fluorine atom is first displaced by an amine (in this case, ammonia or a protected form), followed by the reduction of the nitro group. This sequence is a key part of the synthesis of intermediates for the API Osimertinib.[6]

Step A: Nucleophilic Displacement of Fluorine This step is conceptual, as direct amination can be complex. Industrial processes often use protected amines or alternative nitrogen sources.

  • Setup: In a pressure vessel, dissolve this compound in a suitable solvent like DMSO or NMP.

  • Reaction: Add a source of ammonia (e.g., aqueous ammonia, or a protected equivalent) to the solution.

  • Heating: Seal the vessel and heat the reaction mixture. The temperature and time will depend on the specific nucleophile but typically range from 80-150°C for several hours.

  • Workup: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude substituted product.

Step B: Reduction of the Nitro Group

  • Setup: Dissolve the product from Step A (e.g., N-substituted-4-fluoro-2-methoxy-5-nitroaniline) in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reaction: Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the desired 4-fluoro-2-methoxy-5-nitroaniline derivative.

Synthesis of the Core Molecule

A common laboratory and industrial synthesis starts from the commercially available 2,4-difluoro-1-nitrobenzene.[6]

synthesis_workflow start 2,4-Difluoro-1-nitrobenzene + Methanol reaction SNAr Reaction (0°C to 20°C) start->reaction reagents Base (e.g., K-OtBu) Solvent (e.g., Toluene) reagents->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Protocol: Synthesis from 2,4-Difluoro-1-nitrobenzene [6]

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add toluene (1 vol) and 2,4-difluoro-1-nitrobenzene (1 eq).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Methanol Addition: Slowly add methanol (0.2 vol) to the cooled reaction mass.

  • Base Addition: Add potassium tert-butoxide (0.7 eq) portion-wise, ensuring the temperature remains at 0°C.

  • Reaction: Stir the reaction mass at 0°C for 30 minutes, then allow it to warm to 20°C and stir for an additional 4 hours.

  • Quenching & Workup: Decompose the reaction by slowly adding water (3 vol). Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Applications in Pharmaceutical Development

The unique reactivity of this compound makes it a valuable intermediate for synthesizing complex, biologically active molecules.

  • Scaffold for API Synthesis: It is a documented intermediate in the synthesis pathways of various APIs. For example, the related compound 4-Fluoro-2-Methoxy-5-Nitrophenol is a key building block for Linzagolix.[2] The aniline derivative, 4-fluoro-2-methoxy-5-nitroaniline, is a precursor to the EGFR inhibitor Osimertinib.[6]

  • Introduction of Fluorine: Its structure allows for the strategic incorporation of fluorine into drug candidates, a common strategy to improve pharmacokinetic properties.[1]

  • Versatile Functionalization: The ability to perform sequential SNAr reactions followed by nitro group reduction provides a powerful toolkit for building molecular complexity and diversity in drug discovery programs.

Safety, Handling, and Disposal

As with all chemical reagents, this compound must be handled with appropriate safety precautions. All chemical products should be treated with the recognition of having "unknown hazards and toxicity".[7]

Hazard InformationPrecautionary Measures
Hazard Statements Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[8][9][10]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[8][11]
First Aid (Skin Contact) Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9][12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11][12]

References

Potential applications of 1,4-Difluoro-2-methoxy-5-nitrobenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Versatility in Synthesis: Potential Applications of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly functionalized aromatic compound that has emerged as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring two reactive fluorine atoms, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—creates a scaffold primed for diverse and selective chemical transformations. The fluorine atoms, positioned ortho and para to the activating nitro group, are excellent leaving groups for nucleophilic aromatic substitution (SNAr), providing a reliable platform for introducing a wide range of functionalities. This guide explores the core reactivity of this molecule and details its application in key synthetic strategies, including regioselective SNAr reactions, the construction of complex heterocyclic systems, and its role as a key intermediate in the synthesis of pharmaceutically relevant compounds.

Core Principles: Structure and Reactivity

This compound (CAS: 66684-63-7) is a crystalline solid whose synthetic utility is dictated by the interplay of its substituents.[1] The powerful electron-withdrawing nature of the nitro group significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack.[2][3] This effect is most pronounced at the ortho (C1) and para (C4) positions, where the two fluorine atoms are conveniently located. Fluorine's high electronegativity makes it a good leaving group in SNAr reactions once the aromatic ring is sufficiently activated.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C7H5F2NO3[5][6]
Molecular Weight 189.12 g/mol [1][7]
Appearance Solid (Predicted)[1]
Melting Point 50 - 100 °C (Estimated Range)[1]
Solubility Low in water; Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate)[1]
SMILES COC1=C(C=C(C(=C1)F)--INVALID-LINK--[O-])F[5][8]
InChIKey OEODGYCZRSHEBE-UHFFFAOYSA-N[5][8]
Electronic Profile and Reactivity

The molecule's reactivity is dominated by the electronic push-pull system. The nitro group at C5 and the fluorine at C4 create a strong dipole, rendering the C4 position highly electrophilic. The fluorine at C1 is also activated, being ortho to the nitro group. The methoxy group at C2, being electron-donating, slightly modulates the reactivity of the adjacent C1 position but fundamentally, both C-F bonds are activated towards nucleophilic displacement. This dual activation is the cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The primary application of this compound is as an electrophile in SNAr reactions. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][9] The presence of the nitro group is critical, as it delocalizes the negative charge of the intermediate, lowering the activation energy for its formation.[3][10]

Mechanism and Regioselectivity

The general mechanism involves the attack of a nucleophile on one of the fluorine-bearing carbons, followed by the expulsion of a fluoride ion to restore aromaticity.

Caption: Generalized mechanism for SNAr on this compound.

A critical aspect of its chemistry is regioselectivity . While both fluorine atoms are activated, the C4 position (para to the nitro group) is generally more reactive towards nucleophilic attack than the C1 position (ortho to the nitro group). This is because the negative charge in the Meisenheimer complex formed upon para-attack can be delocalized directly onto the oxygen atoms of the nitro group, providing superior stabilization. Steric hindrance from the adjacent methoxy group can also disfavor attack at the C1 position. This predictable selectivity allows for sequential functionalization, where a stronger nucleophile can displace the first fluorine, followed by a second, different nucleophile displacing the remaining one.

Applications with N-Nucleophiles

The reaction with amines is one of the most common applications, leading to the formation of valuable aniline derivatives. These products are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a cancer therapeutic.[11]

NucleophileProductConditionsYield
Ammonia4-Amino-1-fluoro-2-methoxy-5-nitrobenzeneaq. NH3, EtOH, 80 °CHigh
Dimethylamine4-(Dimethylamino)-1-fluoro-2-methoxy-5-nitrobenzene(CH3)2NH, THF, rt>95%
Aniline1-Fluoro-2-methoxy-5-nitro-4-(phenylamino)benzeneAniline, K2CO3, DMF, 100 °CGood
Detailed Experimental Protocol: Synthesis of 4-Alkoxy-1-fluoro-2-methoxy-5-nitrobenzene

This protocol describes a general procedure for the regioselective substitution of the C4-fluorine with an oxygen nucleophile, analogous to procedures for similar activated systems.[12]

Objective: To synthesize an aryl ether via SNAr.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (1.1 - 2.0 eq)

  • Base (e.g., Potassium tert-butoxide, Sodium Hydride) (1.1 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the chosen alcohol and anhydrous solvent.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., potassium tert-butoxide) portion-wise, ensuring the temperature does not exceed 5 °C. Stir for 20 minutes to allow for the formation of the potassium alkoxide. Causality: Pre-forming the more nucleophilic alkoxide is crucial for an efficient reaction.

  • Substrate Addition: Prepare a solution of this compound in the anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Advanced Applications in Heterocyclic Synthesis

The ability to perform sequential SNAr reactions makes this compound an excellent precursor for constructing fused heterocyclic rings, which are ubiquitous scaffolds in medicinal chemistry.[13] By reacting it with a molecule containing two nucleophilic centers (e.g., a diamine or a mercapto-amine), a one-pot or two-step annulation can be achieved.

Synthetic Workflow for Heterocycle Formation

The general strategy involves an initial regioselective substitution at the more reactive C4 position, followed by an intramolecular cyclization via substitution of the C1 fluorine.

Heterocycle_Workflow A This compound C Step 1: Intermolecular SNAr (Regioselective at C4) A->C B Dinucleophile (e.g., H₂N-R-XH) X = NH, O, S B->C D Linear Intermediate C->D E Step 2: Intramolecular SNAr (Cyclization) D->E F Fused Heterocyclic Product E->F

Caption: Workflow for synthesizing fused heterocycles via sequential SNAr.

This approach has been used with precursors like 4,5-difluoro-1,2-dinitrobenzene to create N-heteroacenes, phenoxazines, and phenothiazines, demonstrating the power of this methodology.[14] A similar strategy can be applied to this compound to access novel heterocyclic systems.

Emerging Frontiers: Cross-Coupling Reactions

While SNAr is the dominant reactivity mode, the potential for transition-metal-catalyzed cross-coupling reactions represents an emerging area of interest.

C-F Bond Activation

Activating aryl fluorides for cross-coupling is challenging but achievable with modern catalyst systems, typically using nickel or specialized palladium catalysts.[15][16] The electron-deficient nature of the ring in this compound could facilitate the initial oxidative addition step, a key process in many catalytic cycles.[17]

Denitrative Cross-Coupling

A more recent and highly innovative strategy involves using the nitro group itself as the leaving group in cross-coupling reactions.[18] Palladium catalysts, particularly with bulky biarylphosphine ligands like BrettPhos, have been shown to catalyze the Suzuki-Miyaura coupling of nitroarenes by cleaving the Ar-NO₂ bond.[19] This opens up the possibility of using this compound in novel bond-forming strategies, where the nitro group is replaced by an aryl, alkyl, or other group, leaving the fluorine atoms intact for subsequent SNAr functionalization. This orthogonal reactivity could enable highly complex and efficient synthetic routes.

Conclusion

This compound is far more than a simple aromatic compound; it is a strategically designed building block with a predictable and versatile reactivity profile. Its primary strength lies in regioselective nucleophilic aromatic substitution, providing a robust method for introducing nitrogen, oxygen, and sulfur nucleophiles. This reactivity extends to the elegant construction of complex heterocyclic systems. Furthermore, emerging opportunities in transition-metal-catalyzed cross-coupling, either through C-F activation or innovative denitrative pathways, promise to expand its synthetic utility even further. For researchers in drug discovery and materials science, mastering the application of this reagent offers a powerful tool for the efficient synthesis of novel and highly functionalized molecules.

References

1,4-Difluoro-2-methoxy-5-nitrobenzene: A Strategic Fluorinated Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability of the C-F bond to act as a hydrogen bond acceptor and metabolic blocker—confer profound changes in the physicochemical and biological profiles of organic molecules.[1][2] Among the vast arsenal of fluorinated building blocks, 1,4-Difluoro-2-methoxy-5-nitrobenzene stands out as a particularly versatile and reactive intermediate. Its trifunctional nature, featuring two chemically distinct fluorine atoms, a methoxy group, and a nitro group, provides a rich platform for sequential and regioselective chemical transformations.

This guide, intended for the practicing chemist, will delve into the core attributes of this compound, exploring its synthesis, key chemical transformations, and strategic applications, with a focus on providing actionable, field-proven insights and protocols.

Physicochemical Properties and Structural Rationale

A thorough understanding of a building block's intrinsic properties is paramount to its effective utilization. The reactivity of this compound is a direct consequence of the electronic interplay between its substituents on the benzene ring.

PropertyValueSource
CAS Number 66684-63-7[3][4]
Molecular Formula C₇H₅F₂NO₃[3][4]
Molecular Weight 189.12 g/mol [3][4]
Appearance Solid (predicted)[3]
Solubility Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Inferred from similar compounds

The key to this molecule's utility lies in the activation of the two fluorine atoms for Nucleophilic Aromatic Substitution (SₙAr) . The potent electron-withdrawing nitro group (-NO₂) ortho to one fluorine (at C4) and para to the other (at C1) drastically reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom at the C4 position is particularly activated due to the direct resonance-stabilizing effect of the para-nitro group. The methoxy group (-OCH₃) at C2, an electron-donating group, further modulates the regioselectivity of these substitutions.

Core Synthetic Transformations: A Step-by-Step Guide

The true power of this compound is realized through its capacity for controlled, stepwise functionalization. The two primary reaction pathways are Nucleophilic Aromatic Substitution (SₙAr) at the fluorine-bearing carbons and the reduction of the nitro group to an amine.

Nucleophilic Aromatic Substitution (SₙAr): Regioselective Functionalization

The SₙAr reaction is the cornerstone of this building block's application. The differential activation of the two fluorine atoms allows for selective substitution. The fluorine at C4, being para to the strongly electron-withdrawing nitro group, is the most labile and will typically react first under controlled conditions.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF, DMSO, or THF are preferred as they effectively solvate the cation of the nucleophilic salt without deactivating the nucleophile through hydrogen bonding.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, NaH, or an organic base like DIPEA) is crucial for deprotonating the incoming nucleophile (e.g., an alcohol, amine, or thiol) to generate the active anionic species without competing in the substitution reaction.

  • Temperature: Reactions are often initiated at room temperature and may be gently heated to drive the reaction to completion. Careful temperature control can be used to enhance the regioselectivity, with the more activated C4-F bond reacting at lower temperatures than the C1-F bond.

Experimental Protocol: Selective Monosubstitution with an Amine Nucleophile

This protocol describes a general procedure for the selective displacement of the C4-fluorine.

dot

Caption: Workflow for SₙAr on this compound.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-fluoro-2-methoxy-4-(substituted-amino)-5-nitrobenzene derivative.

Reduction of the Nitro Group: Unmasking the Amine

The nitro group serves not only as a powerful activating group for SₙAr but also as a masked aniline. Its reduction to a primary amine opens up a new set of synthetic possibilities, including amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles.

Causality of Experimental Choices:

  • Reagent Selection: The choice of reducing agent is critical and depends on the other functional groups present in the molecule.

    • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method but can be non-selective, potentially reducing other functional groups (e.g., alkenes, alkynes) or causing dehalogenation.

    • Metal/Acid (Fe/HCl, SnCl₂/HCl): These are classic, robust methods that are highly chemoselective for the nitro group. Iron in acidic media is often preferred for its cost-effectiveness and milder conditions.[5]

    • Sodium Hydrosulfite (Na₂S₂O₄): This offers a milder, non-catalytic alternative suitable for sensitive substrates.

Experimental Protocol: Chemoselective Nitro Group Reduction with Iron

This protocol is advantageous when other reducible functional groups need to be preserved.

dot

Caption: Workflow for the chemoselective reduction of the nitro group.

  • Reaction Setup: To a suspension of the nitroaromatic compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo to yield the crude aniline derivative, which can be purified further by crystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is demonstrated by its application in the synthesis of complex, biologically active molecules. The substitution pattern it provides is frequently found in kinase inhibitors and other targeted therapeutics.

A compelling case for its utility can be seen in the synthesis of intermediates for drugs like Osimertinib and the structural similarities to building blocks for drugs like Linzagolix .

  • Osimertinib (Tagrisso®): The core of Osimertinib, a potent EGFR kinase inhibitor, features a 2-methoxy-5-nitroaniline moiety. A patented synthesis of a key intermediate, 4-fluoro-2-methoxy-5-nitroaniline, starts from 2,4-difluoronitrobenzene and proceeds via a methoxy substitution, followed by nitration and reduction.[6] This highlights the industrial relevance of this substitution pattern and reaction sequence. The use of this compound provides an alternative, pre-functionalized starting material for analogous structures.

  • Linzagolix: This GnRH antagonist, used for treating uterine fibroids, is synthesized using a closely related building block, 4-Fluoro-2-Methoxy-5-Nitrophenol.[7][8] This demonstrates that the 4-fluoro-2-methoxy-5-nitro-substituted benzene ring is a privileged scaffold for accessing complex pharmaceutical agents. The SₙAr reaction is key to introducing further complexity.

The general synthetic strategy enabled by this building block is outlined below:

dot

Caption: Strategic pathway for synthesizing complex molecules.

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related difluoro- and nitro-substituted benzene compounds provide a strong basis for safe handling procedures.[9]

  • Hazard Classification (Anticipated):

    • Acute Toxicity, Oral (Harmful)

    • Skin Irritation

    • Serious Eye Irritation

    • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile fluorinated building block that offers chemists a reliable platform for the synthesis of complex molecular architectures. Its well-defined reactivity, centered on regioselective nucleophilic aromatic substitution and chemoselective nitro group reduction, provides a logical and controllable pathway to a diverse range of functionalized aniline and diphenyl ether derivatives. The prevalence of its core structural motif in modern pharmaceuticals, particularly kinase inhibitors, underscores its significance and potential in drug discovery and development. By understanding the principles that govern its reactivity and adhering to safe handling practices, researchers can effectively leverage this compound to accelerate the discovery of new chemical entities with valuable biological and material properties.

References

A Technical Guide to the Theoretical Calculation of Electronic Properties of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 1,4-Difluoro-2-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the importance of this molecule's electronic structure in determining its reactivity, metabolic stability, and potential biological activity, we present a robust computational methodology rooted in Density Functional Theory (DFT).[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering both a detailed procedural workflow and the underlying scientific rationale for each step. We delve into the optimization of molecular geometry, analysis of frontier molecular orbitals (HOMO-LUMO), mapping of the molecular electrostatic potential (MEP), and calculation of key electronic descriptors. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data to accelerate research and development efforts.

Introduction: The Scientific Imperative

This compound (CAS No. 66684-63-7) is a substituted nitroaromatic compound of significant interest.[1][3] Its unique arrangement of substituents—two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—creates a complex electronic environment that dictates its chemical behavior.[1][4][5] In drug discovery, for instance, these electronic features can influence metabolic stability, lipophilicity, and the binding affinity of derivative compounds to biological targets.[1]

Understanding these properties from a fundamental level is crucial. While experimental methods provide invaluable data, theoretical calculations offer a predictive, cost-effective, and highly detailed alternative for screening and mechanistic investigation.[6] By modeling the molecule's electronic landscape, we can predict sites susceptible to nucleophilic or electrophilic attack, estimate its reactivity, and gain insights that guide rational molecular design. This guide focuses on employing Density Functional Theory (DFT), a powerful quantum chemical method that provides an optimal balance of accuracy and computational efficiency for systems of this nature.[6][7]

The Theoretical Framework: Selecting the Right Tools

The reliability of any computational study hinges on the appropriateness of the chosen theoretical model. For a molecule like this compound, DFT is the method of choice. It replaces the complex many-electron wavefunction with the simpler electron density to calculate the system's energy and properties, making it feasible for molecules of practical interest.[6]

Causality of Method Selection: DFT Functional and Basis Set
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We recommend the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. It is widely regarded as a workhorse for organic molecules, demonstrating a proven track record of providing reliable geometric and electronic property data that correlates well with experimental results.[7][8][9]

  • Basis Set - 6-311G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering significant flexibility. Crucially, it includes:

    • Polarization functions on heavy atoms ('d'): These functions allow for the distortion of atomic orbitals, which is essential for accurately describing the anisotropic nature of chemical bonds.

    • Polarization functions on hydrogen atoms ('p'): These are important for modeling systems where hydrogen bonding or other specific interactions involving hydrogen are present.

This combination of B3LYP/6-311G(d,p) represents a robust, well-validated level of theory for predicting the electronic properties of substituted aromatic systems.[10][11]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a step-by-step methodology for calculating the electronic properties of this compound. This workflow includes critical validation checkpoints to ensure the scientific integrity of the results.

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to obtain a stable, low-energy conformation of the molecule.

  • Procedure:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). The SMILES string for this molecule is COC1=C(C=C(C(=C1)F)--INVALID-LINK--[O-])F.[1]

    • Perform an initial, lower-level geometry optimization if necessary (e.g., using a molecular mechanics force field) to obtain a reasonable starting structure.

    • Submit the structure for full geometry optimization using the DFT/B3LYP method with the 6-311G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms to find the arrangement with the minimum potential energy.

  • Causality & Validation: The goal of geometry optimization is to locate the most stable structure on the potential energy surface.[7] An inaccurate geometry will lead to erroneous electronic properties. The convergence criteria of the calculation (monitoring forces and energy changes) serve as the initial validation that a stationary point has been found.

Step 2: Vibrational Frequency Analysis

This is a critical validation step to confirm the nature of the optimized structure.

  • Procedure:

    • Using the optimized geometry from Step 1, perform a vibrational frequency calculation at the same B3LYP/6-311G(d,p) level of theory.

  • Causality & Validation: This calculation determines the normal modes of vibration for the molecule. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum.[12] If imaginary frequencies are found, the geometry must be re-optimized. This step is a self-validating system; a successful frequency calculation (no imaginary frequencies) confirms the integrity of the optimized structure.

Step 3: Calculation of Electronic Properties

Once a validated minimum-energy structure is obtained, the electronic properties can be calculated from the resulting wavefunction file.

  • Procedure:

    • Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize their 3D isosurfaces.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface.

    • Global Reactivity Descriptors: Calculate properties such as the HOMO-LUMO energy gap (ΔE), ionization potential, electron affinity, and global hardness.

    • Multipole Moments: Determine the molecule's dipole moment.

    • Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to understand the charge distribution.

Diagram: Computational Workflow

The entire process can be visualized as a logical sequence, ensuring each step builds upon a validated foundation.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_validation Validation Checkpoint cluster_output Output & Analysis Input 1. Build 3D Molecular Structure (SMILES: COC1=C(C=C(C(=C1)F)N+[O-])F) Opt 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Input->Opt Freq 3. Frequency Calculation (B3LYP/6-311G(d,p)) Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes (Re-optimize) Properties 4. Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) Validation->Properties No Analysis 5. Data Analysis & Interpretation Properties->Analysis

Caption: A validated workflow for theoretical electronic property calculations.

Results and Discussion: Interpreting the Data

Following the protocol above will generate a wealth of quantitative data. This section explains how to interpret these results in the context of drug development and chemical research.

Optimized Geometry

The calculations will yield precise bond lengths and angles. Key parameters to analyze include the C-N bond of the nitro group and the planarity of the nitro group relative to the benzene ring. Steric hindrance from adjacent groups can cause the nitro group to twist out of the plane, which in turn affects π-conjugation and the overall electronic properties.[11]

Frontier Molecular Orbitals (HOMO & LUMO)

The FMOs are central to understanding chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.[12] Regions of high LUMO density are sites prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Table 1: Predicted FMO Properties

Parameter Predicted Value (a.u.) Implication
HOMO Energy -0.2 to -0.3 Electron-donating capability
LUMO Energy -0.05 to -0.15 Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~0.15 Moderate to low reactivity

(Note: These are representative values based on similar compounds; actual calculated values should be inserted here.)

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing charge distribution and predicting intermolecular interactions. It plots the electrostatic potential on the molecular surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the nitro group. These are the most likely sites for electrophilic attack and for forming hydrogen bonds.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, often found around the hydrogen atoms and potentially over the aromatic ring due to the influence of the electron-withdrawing groups.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential.

For this compound, the MEP map will authoritatively show a strong negative potential localized on the nitro group, highlighting its powerful electron-withdrawing nature.[4][5] This is a primary site for interactions with biological receptors.

Diagram: Structure-Property Relationship

The substituents directly influence the electronic properties of the aromatic ring.

G cluster_props Resulting Electronic Properties center Aromatic Ring (π-system) Reactivity Modulated Reactivity center->Reactivity Dipole High Dipole Moment center->Dipole MEP Distinct MEP Regions center->MEP F1 F (EWG) F1->center Inductive & Resonance Effects F2 F (EWG) F2->center Inductive & Resonance Effects OCH3 OCH3 (EDG) OCH3->center Inductive & Resonance Effects NO2 NO2 (Strong EWG) NO2->center Inductive & Resonance Effects

Caption: Influence of substituents on the molecule's electronic properties.

Dipole Moment and Atomic Charges

These values provide a quantitative measure of charge distribution.

Table 2: Predicted Electronic Descriptors

Property Predicted Value Significance
Dipole Moment > 5.0 Debye Indicates a highly polar molecule, affecting solubility and binding.
Mulliken Charge on N (NO₂) Positive Reflects the electron-withdrawing nature of the attached oxygens.
Mulliken Charge on O (NO₂) Negative Confirms high electron density, consistent with MEP results.
Mulliken Charge on O (OCH₃) Negative Shows electron density on the methoxy oxygen.

(Note: These are representative values; actual calculated values should be inserted here.)

A large dipole moment is expected due to the asymmetrical arrangement of highly electronegative groups. This polarity is a key factor in how the molecule will orient itself within a protein binding pocket or interact with solvents.

Conclusion

The theoretical framework and computational protocol detailed in this guide provide a reliable and scientifically rigorous approach to characterizing the electronic properties of this compound. By leveraging DFT calculations with the B3LYP functional and 6-311G(d,p) basis set, researchers can gain deep insights into the molecule's reactivity, stability, and intermolecular interaction potential. The inclusion of a mandatory frequency analysis checkpoint ensures the validity of the optimized geometry, forming the bedrock of trustworthy results. The data generated—from HOMO-LUMO energies to MEP maps—serves as a powerful predictive tool, enabling more informed decisions in medicinal chemistry, materials science, and synthetic strategy development.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene, a valuable intermediate in pharmaceutical and materials science research. The described method is based on the electrophilic nitration of 3,4-difluoroanisole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, safety precautions, and methods for purification and characterization to ensure a reliable and reproducible synthesis.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules. Its trifunctionalized aromatic ring, featuring fluoro, methoxy, and nitro groups, allows for diverse subsequent chemical modifications. The presence of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates, making this compound particularly relevant in medicinal chemistry. This protocol details a robust and efficient synthesis via the nitration of the commercially available starting material, 3,4-difluoroanisole.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds through an electrophilic aromatic substitution (SEAr) reaction. In this mechanism, a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2][3] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[3]

The electron-rich aromatic ring of 3,4-difluoroanisole then attacks the nitronium ion. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The directing effects of the methoxy group dominate, and due to steric hindrance at the position ortho to the methoxy group, the nitration predominantly occurs at the position para to the methoxy group, yielding the desired this compound. The final step involves the deprotonation of the arenium ion intermediate to restore aromaticity.[1][4]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
3,4-Difluoroanisole≥98%Sigma-Aldrich115144-40-6Starting material.
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific7664-93-9Dehydrating agent and catalyst.
Nitric Acid (HNO₃)70%Fisher Scientific7697-37-2Nitrating agent.
Deionized Water--7732-18-5For work-up.
Ice---For temperature control and work-up.
EthanolReagent GradeVWR64-17-5For recrystallization.
Sodium Bicarbonate (NaHCO₃)Saturated Solution-144-55-8For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%-7757-82-6For drying organic layers.
Dichloromethane (CH₂Cl₂)ACS Grade-75-09-2For extraction.

Safety Precautions

This protocol involves the use of highly corrosive and oxidizing acids. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®) when handling concentrated nitric and sulfuric acids.[5][6]

  • Fume Hood: All steps involving the handling of concentrated acids and the reaction itself must be performed in a well-ventilated chemical fume hood.[7]

  • Acid Handling: When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly . The reverse addition can lead to a dangerous exothermic reaction.[8] Never add water directly to concentrated acids.

  • Spill Response: Have a spill kit readily available containing a neutralizer for acids, such as sodium bicarbonate or calcium carbonate.[6][9]

  • Quenching: The reaction is quenched by pouring the acidic mixture onto ice. This should be done slowly and carefully to control the exothermic reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_reagents Prepare Reagents prep_ice_bath Set up Ice Bath prep_reagents->prep_ice_bath dissolve Dissolve 3,4-difluoroanisole in H₂SO₄ at 0-5°C prep_ice_bath->dissolve add_nitrating_mix Slowly add pre-cooled HNO₃/H₂SO₄ mixture dissolve->add_nitrating_mix stir Stir at 0-5°C for 1 hour add_nitrating_mix->stir quench Pour onto Ice stir->quench filter Filter Crude Product quench->filter wash_water Wash with Cold Water filter->wash_water wash_bicarb Wash with NaHCO₃ solution wash_water->wash_bicarb wash_final Final Water Wash wash_bicarb->wash_final dry_crude Air Dry Crude Solid wash_final->dry_crude recrystallize Recrystallize from Ethanol dry_crude->recrystallize dry_final Dry Pure Product recrystallize->dry_final characterize Characterize (NMR, MP) dry_final->characterize

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

6.1. Preparation of the Nitrating Mixture

  • In a 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated (95-98%) sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5°C.

  • While stirring, slowly add 10 mL of concentrated (70%) nitric acid dropwise to the cold sulfuric acid.

  • Keep the nitrating mixture in the ice bath until use.

6.2. Nitration Reaction

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5.0 g (34.7 mmol) of 3,4-difluoroanisole.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 10 mL of concentrated sulfuric acid to the 3,4-difluoroanisole while maintaining the temperature between 0 and 5°C.

  • Once the addition is complete, transfer the pre-cooled nitrating mixture (from step 6.1) to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of 3,4-difluoroanisole over a period of 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes.

6.3. Work-up and Isolation of the Crude Product

  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.

  • Wash the solid with a cold, saturated sodium bicarbonate solution (2 x 30 mL) to remove any residual acid, followed by a final wash with cold deionized water (2 x 30 mL).

  • Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air dry.

6.4. Purification by Recrystallization

  • Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[10][11]

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight. The expected product is a tan to white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: To be determined.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the methoxy group and the aromatic protons.[12][13]

    • A singlet for the methoxy (-OCH₃) protons is expected around 3.9-4.1 ppm.

    • Two doublets of doublets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the two aromatic protons.

  • ¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals corresponding to the aromatic carbons and the methoxy carbon.[12][13] The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (189.12 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reaction; temperature too high causing side reactions.Ensure the temperature is strictly maintained at 0-5°C during the addition of the nitrating mixture. Increase the reaction time if necessary and monitor by TLC.
Oily product instead of solidImpurities present; product "oiling out" during recrystallization.Ensure the crude product is thoroughly washed. During recrystallization, ensure the solid is fully dissolved in the minimum amount of hot solvent and allow for slow cooling.
Dark-colored productFormation of by-products due to excessive nitration or oxidation.Maintain low reaction temperatures. Ensure the nitrating mixture is added slowly.

Conclusion

The protocol described provides a reliable and detailed method for the synthesis of this compound through the nitration of 3,4-difluoroanisole. By carefully controlling the reaction temperature and following the outlined procedures for work-up and purification, researchers can obtain the desired product in good yield and purity. The safety guidelines must be strictly followed due to the hazardous nature of the reagents involved.

References

Application Notes and Protocols: Leveraging 1,4-Difluoro-2-methoxy-5-nitrobenzene in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS No: 66684-63-7) has emerged as a highly valuable and versatile building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1] Its utility stems from a unique combination of functional groups that allow for selective and high-yield transformations. The benzene ring is highly activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group.[2] This activation is further modulated by a methoxy group and two fluorine atoms, which serve as excellent leaving groups. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this key intermediate, detailing the underlying chemical principles, practical experimental protocols, and its role in the synthesis of high-value pharmaceutical compounds.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary reactivity of this compound is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process that is characteristic of aromatic rings bearing strong electron-withdrawing groups.[2][3]

Mechanism of Action
  • Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on one of the electron-deficient carbons bearing a fluorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[5]

  • Elimination and Aromaticity Restoration: In the second step, the aromaticity of the ring is restored through the elimination of a fluoride ion, which is a good leaving group. This results in the formation of the substituted product.[3]

Regioselectivity

The regioselectivity of the SNAr reaction on this compound is dictated by the electronic effects of the substituents. The nitro group, being a powerful electron-withdrawing group, activates the ortho (C1-F) and para (C4-F) positions to nucleophilic attack.[6][7] The fluorine at the C4 position is generally more reactive due to the strong para-directing effect of the nitro group. The methoxy group at the C2 position is an electron-donating group, which can slightly deactivate the adjacent C1 position to nucleophilic attack compared to the C4 position. This differential reactivity allows for sequential and controlled substitutions, making this molecule a prime candidate for building complex structures.[8]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors have revolutionized the treatment of these diseases. This compound is a key precursor in the synthesis of several kinase inhibitors due to its ability to form a core scaffold that can be further elaborated.

Case Study: Synthesis of a Gilteritinib Intermediate

Gilteritinib (marketed as Xospata) is a potent inhibitor of FLT3 and AXL kinases, used in the treatment of acute myeloid leukemia (AML).[1] The synthesis of Gilteritinib involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene (a closely related compound) with a piperazine derivative, followed by reduction of the nitro group to an aniline.[1] This aniline is then coupled with another heterocyclic fragment to construct the final drug molecule. The principles of this synthesis are directly applicable to this compound for the creation of novel analogues.

Gilteritinib_Intermediate_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: SNAr Reaction cluster_intermediate1 Intermediate Product cluster_reaction2 Step 2: Reduction cluster_final Final Intermediate start_A This compound C₇H₅F₂NO₃ snar Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°C start_A->snar start_B Amine Nucleophile (R-NH₂) e.g., Piperazine derivative start_B->snar intermediate Substituted Nitrobenzene C-F bond replaced with C-N bond snar->intermediate reduction Nitro Group Reduction H₂, Pd/C, EtOH/THF intermediate->reduction final_product Substituted Aniline Intermediate Ready for coupling reduction->final_product

Caption: Synthetic workflow for a key aniline intermediate.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always conduct a thorough literature search and risk assessment before beginning any new experimental work.

Protocol 1: General Procedure for SNAr with a Primary/Secondary Amine

This protocol describes a general method for the reaction of this compound with an amine nucleophile.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA, 2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine (1.1 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Synthesis of a Key Intermediate for Gefitinib Analogues

Gefitinib is an EGFR inhibitor used to treat certain types of cancer.[9][10] While the original synthesis of Gefitinib itself may not start from this exact difluoro compound, this protocol outlines the synthesis of a key quinazoline intermediate that is central to many Gefitinib analogues and other kinase inhibitors.[11] This involves a cyclization reaction following an initial SNAr step.

Part A: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide

  • Follow Protocol 1, using acetamide as the nucleophile. The reaction may require a stronger base and higher temperatures.

Part B: Reduction of the Nitro Group

  • Dissolve the product from Part A in a suitable solvent mixture such as ethanol/THF.[1]

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the aniline intermediate.

Part C: Cyclization to form the Quinazolinone Core

  • The resulting aniline can be cyclized with various reagents, such as formamidine acetate, in a suitable solvent like ethanol under reflux to form the quinazolinone core.[11]

Part D: Chlorination and Further Functionalization

  • The quinazolinone can then be chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce a reactive 4-chloroquinazoline intermediate.[12]

  • This intermediate is now primed for a second SNAr reaction at the 4-position with another amine (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like structures) to complete the core structure of the kinase inhibitor.

Data Summary

The following table summarizes typical reaction conditions for the SNAr of activated fluoroaromatics with various nucleophiles.

Nucleophile ClassBaseSolventTemperature (°C)Typical Yield (%)
Primary AminesK₂CO₃ / DIPEADMF / MeCN60 - 10075 - 95
Secondary AminesK₂CO₃ / DIPEADMF / MeCN60 - 10080 - 98
Alcohols (Phenols)K₂CO₃ / Cs₂CO₃DMF / DMSO80 - 12060 - 90
ThiolsK₂CO₃ / NaHDMF / THF25 - 8085 - 99

Safety and Handling

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity through the SNAr mechanism, coupled with the potential for regioselective and sequential substitutions, makes it an invaluable tool for medicinal chemists. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important reagent in the discovery and development of new medicines.

References

Topic: Step-by-Step Procedure for the Reduction of the Nitro Group in 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,5-Difluoro-4-methoxyaniline

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. This reduction is not merely a routine conversion but a critical gateway to a vast array of valuable molecules. Aromatic amines serve as indispensable building blocks for active pharmaceutical ingredients (APIs), agrochemicals, dyes, and advanced materials.[1] The resulting amino group is a versatile functional handle, enabling further molecular elaboration through reactions such as diazotization, acylation, and alkylation.

This guide focuses on the specific reduction of 1,4-Difluoro-2-methoxy-5-nitrobenzene to 2,5-Difluoro-4-methoxyaniline. This target molecule is a key intermediate in the synthesis of various specialized chemicals. The presence of fluoro-substituents on the aromatic ring presents a unique challenge: the chosen reduction method must be highly chemoselective to avoid undesirable dehalogenation, a common side reaction with some powerful reducing systems.[1][2] This document provides a detailed, field-proven protocol that prioritizes selectivity, yield, and operational simplicity.

Mechanistic Considerations & Method Selection

Two primary strategies dominate the landscape of nitroarene reduction: catalytic hydrogenation and chemical reduction with dissolving metals.

  • Catalytic Hydrogenation : This elegant method employs a catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel, with a hydrogen source like H₂ gas or hydrazine hydrate.[2][3][4] The reaction proceeds through surface-mediated hydrogen transfer, typically involving nitroso and hydroxylamine intermediates.[3][5] While often clean and efficient, catalytic hydrogenation carries a significant risk of reductive dehalogenation, particularly with more labile halogens like bromine and iodine.[1][2] Although the carbon-fluorine bond is robust, aggressive conditions or prolonged reaction times can still compromise the integrity of fluorinated substrates.

  • Chemical Reduction : This classic approach utilizes zero-valent metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[2][6][7] The reaction mechanism involves a series of single-electron transfers from the metal to the nitro group, with subsequent protonation steps leading to the final amine.[8][9][10] A key advantage of these methods, especially the Béchamp reduction (Fe/acid), is their remarkable chemoselectivity. They reliably reduce the nitro group while leaving other reducible functionalities, including halogens and carbonyls, intact.[2][11] The primary drawback is the stoichiometric use of metal, which can complicate product purification and generate significant waste.[6]

Rationale for Selected Protocol:

For the reduction of this compound, we select iron powder in an acidic medium . This choice is predicated on the following expert analysis:

  • Superior Chemoselectivity: Iron-based systems are renowned for their ability to selectively reduce nitro groups without affecting aromatic halogens.[2][11] This is the most critical parameter for ensuring the integrity of the target molecule.

  • Cost-Effectiveness and Low Toxicity: Iron is abundant, inexpensive, and significantly less toxic than alternatives like tin salts.[6][8]

  • Operational Simplicity: The procedure is robust and does not require specialized high-pressure equipment associated with H₂ gas hydrogenation.

Comparative Overview of Reduction Methods

The following table summarizes key parameters for the most common methods applicable to this transformation.

MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages & Causality
Iron/Acid (Selected) Fe powder, Acetic Acid or HCl, EtOH/H₂O, Reflux80-95%Excellent chemoselectivity (preserves halogens), low cost, high functional group tolerance.[2][6]Stoichiometric metal use leads to iron sludge, which can make work-up and purification challenging.[12]
Tin(II) Chloride SnCl₂·2H₂O, HCl, EtOH, Reflux85-95%Mild and highly effective for selective reductions.[2][8]Generates stoichiometric tin waste which is environmentally problematic and difficult to remove from the product.[8]
Catalytic Hydrogenation H₂ (gas), 5-10% Pd/C, EtOH or EtOAc, RT-50°C90-99%High atom economy, clean reaction, easy catalyst filtration.[3][4]Potential for dehalogenation, especially under forcing conditions. The catalyst is pyrophoric and H₂ gas is highly flammable.[2][3]
Transfer Hydrogenation Hydrazine Hydrate, Pd/C or Fe catalyst, EtOH, Reflux85-95%Avoids the use of flammable H₂ gas while retaining high efficiency.[1][13]Hydrazine is highly toxic. Dehalogenation can still be a competing pathway depending on the catalyst and substrate.[1]

Detailed Experimental Protocol: Iron-Mediated Reduction

Objective: To synthesize 2,5-Difluoro-4-methoxyaniline from this compound with high yield and purity.

Materials and Equipment
  • Reagents:

    • This compound (C₇H₅F₂NO₃, MW: 189.12)[14][15]

    • Iron Powder (<100 mesh, 325 mesh is ideal)

    • Ethanol (Reagent Grade)

    • Deionized Water

    • Glacial Acetic Acid (or concentrated HCl)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution

    • Brine (Saturated NaCl Solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Celite® 545 (Filter Aid)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer/hotplate with a heating mantle

    • Thermometer

    • Dropping funnel

    • Buchner funnel and filter flask

    • Separatory funnel

    • Rotary evaporator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations must be conducted within a certified chemical fume hood.

  • Exothermic Reaction: The reduction of nitro groups is exothermic. Be prepared to apply cooling (e.g., an ice bath) if the reaction becomes too vigorous, especially during the initial heating phase.

  • Starting Material Hazards: this compound and related nitroaromatics are toxic if swallowed, inhaled, or in contact with skin, and can cause irritation.[16][17]

  • Product Hazards: Aromatic amines are toxic and may be skin sensitizers. Handle the final product with care.

  • Neutralization: When neutralizing the acidic reaction mixture with sodium bicarbonate, be aware of vigorous CO₂ evolution (foaming). Use a vessel with sufficient headspace.[12]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add this compound (10.0 g, 52.9 mmol).

    • Add ethanol (150 mL) and deionized water (50 mL). Stir the mixture to form a suspension.

    • Add iron powder (14.8 g, 265 mmol, 5.0 equivalents). The use of a fine powder increases the reactive surface area, accelerating the reaction.

  • Reaction Execution:

    • Begin vigorous stirring and slowly add glacial acetic acid (20 mL) to the suspension. Alternative: Concentrated HCl (5 mL) can be used, which often results in a faster reaction but requires more care during handling and neutralization.

    • Heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, observing the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully filter the hot mixture through a pad of Celite® in a Buchner funnel. Causality: Filtering while hot prevents the product from crystallizing out and becoming trapped with the iron sludge. Celite provides a porous medium that prevents the fine iron particles from clogging the filter paper.[12]

    • Wash the filter cake thoroughly with hot ethanol (2 x 30 mL) to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the volume to approximately 50 mL using a rotary evaporator to remove most of the ethanol.

    • Pour the remaining aqueous solution into a 500 mL separatory funnel and add ethyl acetate (150 mL).

    • Slowly and carefully add saturated sodium bicarbonate solution in portions until the aqueous layer is neutral to basic (pH ~8), testing with pH paper. Be cautious of foaming. Causality: The acidic conditions protonate the newly formed amine, creating a water-soluble anilinium salt. Basification deprotonates this salt, regenerating the free amine which is soluble in the organic layer (ethyl acetate).[18]

    • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

    • Collect the upper organic layer. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).

    • Combine all organic extracts and wash them with brine (1 x 50 mL). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.

  • Purification:

    • Concentrate the final filtered solution under reduced pressure using a rotary evaporator to yield the crude 2,5-Difluoro-4-methoxyaniline as an oil or solid.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) or by flash column chromatography on silica gel.

Visual Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol.

Reduction_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Final Phase A 1. Setup & Reagent Charging (Nitroarene, Fe, EtOH/H₂O) B 2. Acid Addition & Reflux (Heat to 80-85°C) A->B C 3. Monitor Reaction (TLC Analysis) B->C D 4. Hot Filtration (Remove Fe/Fe-Oxides via Celite) C->D Reaction Complete E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Neutralization & Extraction (Add NaHCO₃ & EtOAc) E->F G 7. Wash & Dry (Brine wash, dry over MgSO₄) F->G H 8. Final Concentration (Yields Crude Product) G->H Isolate I 9. Purification (Recrystallization or Chromatography) H->I

Caption: Experimental workflow for the iron-mediated reduction.

References

Application Note: A Scalable Laboratory Protocol for the Synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Difluoro-2-methoxy-5-nitrobenzene is a key substituted nitroaromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its strategic placement of fluoro, methoxy, and nitro groups makes it an important intermediate for active pharmaceutical ingredients (APIs). Notably, it is a precursor in the synthesis of compounds like Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1] The presence of fluorine atoms can significantly enhance drug efficacy by improving metabolic stability, binding affinity, and lipophilicity.

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via the electrophilic nitration of 2,5-difluoroanisole. The methodology has been designed for laboratory scale-up, with a focus on safety, efficiency, and product purity. We will delve into the mechanistic rationale, a step-by-step experimental procedure, and critical safety considerations.

Synthetic Strategy and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 2,5-difluoroanisole[2], is treated with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Reaction Scheme:

Reaction scheme for the nitration of 2,5-difluoroanisole

Mechanistic Rationale:

The core of this reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the nitronium ion.

The regioselectivity of the nitration is dictated by the directing effects of the substituents on the aromatic ring.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

  • Fluoro Groups (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, like other halogens, it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

In 2,5-difluoroanisole, the positions ortho and para to the strongly activating methoxy group are C2, C4, and C6. The C2 and C5 positions are already substituted with fluorine. The C4 position is para to the methoxy group and meta to both fluorine atoms. The C6 position is ortho to the methoxy group and ortho to the C5-fluorine. Steric hindrance at the C6 position and the powerful para-directing effect of the methoxy group strongly favor the substitution at the C4 position, leading to the desired this compound product.

Experimental Protocol: Scale-up Synthesis

This protocol is designed for a target yield of approximately 15-18 grams of the final product. All operations should be conducted in a well-ventilated chemical fume hood.

2.1. Materials and Reagents

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantityCAS No.
2,5-Difluoroanisole144.12[2]1.014.4 g (0.10 mol)75626-17-4
Sulfuric Acid (98%)98.08-50 mL7664-93-9
Fuming Nitric Acid (≥90%)63.011.17.0 mL (~0.11 mol)7697-37-2
Dichloromethane (DCM)84.93-250 mL75-09-2
Ice--~2 kg-
Saturated Sodium Bicarbonate (NaHCO₃)--~200 mL-
Brine (Saturated NaCl)--~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~15 g7487-88-9

2.2. Apparatus

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • 100 mL dropping funnel

  • Internal thermometer or thermocouple

  • Ice-water-salt bath

  • 1 L beaker

  • 1 L separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

2.3. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the 500 mL three-necked flask with a magnetic stir bar. Fit it with the dropping funnel, an internal thermometer, and a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution) to neutralize any evolved nitrogen oxide gases.

    • Place the entire setup in a large ice-water-salt bath for efficient cooling.

  • Preparation of Nitrating Mixture:

    • CAUTION: This step is highly exothermic. Perform slowly and with extreme care.

    • To the reaction flask, add concentrated sulfuric acid (50 mL).

    • Begin stirring and cool the acid to below 0 °C.

    • Slowly, drop-by-drop, add the fuming nitric acid (7.0 mL) to the cold, stirring sulfuric acid. Crucially, maintain the internal temperature below 5 °C throughout the addition. The addition should take approximately 20-30 minutes.

  • Substrate Addition:

    • Once the nitrating mixture is prepared and stable at 0-5 °C, add the 2,5-difluoroanisole (14.4 g) to the dropping funnel.

    • Add the 2,5-difluoroanisole dropwise to the cold, vigorously stirring nitrating mixture.

    • Maintain the internal reaction temperature between 0 °C and 5 °C during the entire addition. This step should take about 45-60 minutes. A viscous, pale-yellow slurry may form.

  • Reaction Progression:

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching the Reaction:

    • Prepare a 1 L beaker containing approximately 500 g of crushed ice and 100 mL of cold water.

    • CAUTION: This quenching step is also highly exothermic.

    • Very slowly and carefully, pour the cold reaction mixture onto the ice-water with vigorous stirring. The product will precipitate as a pale-yellow solid.

    • Allow the ice to melt completely, and stir the resulting slurry for 30 minutes.

  • Work-up and Isolation:

    • Filter the precipitated solid using a Büchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral (test with pH paper).

    • Press the solid as dry as possible on the funnel.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum at 40-50 °C.

    • An expected yield is 15-17 g (80-90%).

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from setup to final product characterization.

G Workflow for the Synthesis of this compound A Apparatus Setup (3-Neck Flask, Dropping Funnel, Thermometer) B Prepare Nitrating Mixture (H2SO4 + HNO3) Maintain Temp < 5°C A->B Cooling C Substrate Addition (Add 2,5-Difluoroanisole) Maintain Temp 0-5°C B->C Slow Addition D Reaction Stirring (2 hours at 0-5°C) C->D Completion E Reaction Quench (Pour onto Ice-Water) D->E Exothermic Control F Isolation (Vacuum Filtration & Water Wash) E->F Precipitation G Purification (Recrystallization from Ethanol/IPA) F->G Crude Solid H Drying (Vacuum Oven) G->H Purified Crystals I Final Product (this compound) Characterization (NMR, MP) H->I Analysis

Caption: A flowchart of the key experimental steps.

Safety and Hazard Management

This synthesis involves hazardous materials and highly exothermic steps. Strict adherence to safety protocols is mandatory.

  • Corrosive Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and are strong oxidizing agents.[3][4] They can cause severe burns upon contact. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Exothermic Reaction: The nitration reaction is highly exothermic. Failure to control the temperature can lead to a thermal runaway, producing large volumes of toxic nitrogen oxide gases and potentially causing an explosion.[1] The use of an efficient ice-salt bath and slow, controlled addition of reagents are critical for safety. Never add water to the concentrated acid mixture.

  • Handling of Nitroaromatics: The product, this compound, should be handled as a potentially toxic substance.[5] Avoid inhalation of dust and skin contact.

  • Waste Disposal: Acidic aqueous waste must be neutralized with a base (e.g., sodium bicarbonate) before disposal. Organic waste should be collected in a designated halogenated solvent waste container. Follow all institutional and local regulations for chemical waste disposal.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: Literature values can be used for comparison.

  • ¹H NMR: Expected signals for the methoxy group protons and the two aromatic protons.

  • ¹³C NMR: Signals corresponding to the seven unique carbon atoms in the molecule.

  • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass of C₇H₅F₂NO₃ (189.02 g/mol ).[6][7]

By following this detailed protocol, researchers can safely and efficiently synthesize multi-gram quantities of this compound, a valuable intermediate for further research and development in the pharmaceutical and chemical industries.

References

The Strategic Role of 1,4-Difluoro-2-methoxy-5-nitrobenzene in the Advancement of Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors, the strategic selection of foundational chemical scaffolds is paramount. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets for a multitude of diseases, most notably cancer.[1] The dysregulation of kinase activity is a hallmark of many malignancies, driving relentless research into small molecules that can modulate their function.[2]

This technical guide delves into the pivotal role of 1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS 66684-63-7), a highly functionalized aromatic building block, in the development of next-generation kinase inhibitors.[3] Its unique substitution pattern—comprising two fluorine atoms, a methoxy group, and a nitro group—renders it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems that form the core of numerous targeted therapies. We will explore the underlying chemical principles that make this molecule a "privileged scaffold," provide detailed, field-tested protocols for its application, and contextualize its use within the broader framework of kinase inhibitor design and relevant cell signaling pathways.

The Rationale Behind the Scaffold: Causality in Experimental Design

The efficacy of this compound as a synthetic precursor for kinase inhibitors is not coincidental; it is a direct result of the specific physicochemical properties imparted by its unique arrangement of functional groups.

The Power of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly influencing the molecule's electronic environment.[4] In the context of kinase inhibitors, fluorine substitution can:

  • Enhance Binding Affinity: Fluorine atoms can form favorable orthogonal multipolar interactions with backbone amides in the kinase ATP-binding pocket, increasing the inhibitor's potency.[5]

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

  • Modulate pKa and Lipophilicity: Strategic placement of fluorine can alter the acidity of nearby functional groups and fine-tune the overall lipophilicity of the molecule, which is crucial for cell membrane permeability and solubility.[6]

Nucleophilic Aromatic Substitution (SNAr): The Key Transformation

The primary utility of this compound lies in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr) . This reaction is fundamental to building the complex heterocyclic cores of many kinase inhibitors.[7] The success of SNAr on this scaffold is dictated by several factors:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles.[8] This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is the rate-determining step of the reaction.[7]

  • Excellent Leaving Groups: Fluorine atoms are exceptionally good leaving groups in SNAr reactions, a counterintuitive fact when compared to other substitution reactions like Sₙ2. This is because the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile.[7] The rate-determining step is the initial attack, not the departure of the leaving group.

  • Regioselectivity: The presence of two fluorine atoms at positions 1 and 4, ortho and para to the activating nitro group, provides two potential sites for substitution. The methoxy group at the 2-position further influences the regioselectivity of the reaction, often directing the initial substitution to the C4 position due to steric and electronic effects. This allows for sequential and controlled introduction of different nucleophiles, a crucial strategy for building molecular complexity.

Application in the Synthesis of EGFR Inhibitors: The Case of Osimertinib

A prominent example showcasing the utility of a derivative of this scaffold is in the synthesis of Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Osimertinib is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).

The synthesis of Osimertinib often involves the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline , which is directly derived from this compound. This intermediate is then coupled with a pyrimidine core, followed by further functionalization.

G cluster_1 Scaffold Preparation cluster_2 Core Assembly cluster_3 Final Functionalization & Synthesis A 1,4-Difluoro-2-methoxy- 5-nitrobenzene B 4-Fluoro-2-methoxy- 5-nitroaniline A->B Amine Substitution D Coupled Intermediate B->D C Pyrimidine Fragment C->D SNAr Coupling E Side-chain Addition D->E F Reduction & Acrylation E->F G Osimertinib F->G

Caption: Synthetic workflow for Osimertinib highlighting the role of the fluoronitroaniline intermediate.

Experimental Protocols: Harnessing the Power of SNAr

The following protocols are designed to be self-validating, providing researchers with a robust starting point for the utilization of this compound in their synthetic campaigns.

Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile

This protocol details a general procedure for the selective substitution of the fluorine atom at the C4 position with a primary or secondary amine. The C4 position is generally more reactive due to its para relationship to the activating nitro group.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperazine, morpholine, or a substituted aniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in DMSO or DMF (to achieve a concentration of approximately 0.2 M).

  • Add the amine nucleophile (1.1 eq) to the solution, followed by the addition of the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of the reaction solvent).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMSO or DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-1-fluoro-2-methoxy-5-nitrobenzene derivative.

Protocol 2: Subsequent Substitution at the C1 Position

The product from Protocol 1, now a monosubstituted fluoronitrobenzene, can undergo a second SNAr reaction to replace the remaining fluorine atom. This allows for the introduction of a second, different nucleophile.

Materials:

  • 4-Substituted-1-fluoro-2-methoxy-5-nitrobenzene (from Protocol 1) (1.0 eq)

  • Second nucleophile (e.g., N,N'-dimethylethylenediamine) (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) or another suitable base (2.0 eq)

  • Acetonitrile or Isopropanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the 4-substituted-1-fluoro-2-methoxy-5-nitrobenzene (1.0 eq) in acetonitrile or isopropanol.

  • Add the second nucleophile (1.2 eq) and the base (2.0 eq).

  • Heat the mixture to reflux and monitor by TLC or LC-MS. The reaction time will vary depending on the nucleophilicity of the second amine (typically 6-24 hours).

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield the final disubstituted product.

Data Presentation: SNAr Reaction Outcomes

The following table summarizes typical reaction conditions and outcomes for SNAr reactions on di- and tri-substituted fluoronitrobenzenes, illustrating the versatility of this chemistry.

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DifluoronitrobenzeneMorpholineK₂CO₃DMF80492[9]
2,4-DifluoronitrobenzeneBenzyl AlcoholKOtBuToluene221>98 (ortho)[5]
2,4-Dichloro-5-nitropyrimidineAnilineDIPEA1,4-Dioxane60249-72[6]
2,4,5-TrichloropyrimidinePyrrolidineK₂CO₃HPMC/WaterRT2495[3]

The EGFR Signaling Pathway: A Target for Inhibition

The kinase inhibitors synthesized from the this compound scaffold often target critical nodes in cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a prime example, playing a central role in cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in many cancers.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Regulates Transcription Inhibitor Kinase Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Inhibits Autophosphorylation

Caption: A simplified diagram of the EGFR signaling cascade (Ras-Raf-MEK-ERK pathway).

This pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR, leading to receptor dimerization and autophosphorylation.[10] This creates docking sites for adaptor proteins like Grb2, which in turn activate a downstream cascade involving Ras, Raf, MEK, and ERK.[11] Activated ERK translocates to the nucleus to regulate transcription factors, ultimately driving cellular responses. Kinase inhibitors developed from the this compound scaffold, such as Osimertinib, act by binding to the ATP pocket of EGFR, preventing its autophosphorylation and thereby blocking this entire downstream signaling cascade.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in the synthesis of kinase inhibitors. Its utility is rooted in the predictable and efficient reactivity in Nucleophilic Aromatic Substitution reactions, driven by the activating nitro group and the excellent leaving group ability of the fluorine atoms. The strategic incorporation of fluorine and methoxy groups provides medicinal chemists with powerful tools to fine-tune the physicochemical and pharmacokinetic properties of the resulting drug candidates.

As our understanding of kinase biology continues to expand and new resistance mechanisms emerge, the demand for novel, highly specific inhibitors will only grow. The principles and protocols outlined in this guide demonstrate that scaffolds like this compound are not merely starting materials, but strategic assets in the rational design and development of the next generation of targeted therapies. The continued exploration of its reactivity and its application in the synthesis of inhibitors for other kinase families will undoubtedly yield further breakthroughs in the fight against a wide range of diseases.

References

Synthetic Routes Utilizing 1,4-Difluoro-2-methoxy-5-nitrobenzene for Creating Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Aromatics

The incorporation of fluorine into organic molecules profoundly influences their physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, making fluorinated compounds highly valuable in medicinal chemistry and materials science.[1] 1,4-Difluoro-2-methoxy-5-nitrobenzene is a versatile building block, distinguished by its strategically positioned functional groups that allow for selective and sequential chemical transformations. The electron-withdrawing nitro group, in concert with the fluorine atoms, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry.[2][3] This application note will provide a comprehensive guide to leveraging the unique reactivity of this compound for the synthesis of novel materials, including conductive polymers and precursors for organic light-emitting diodes (OLEDs).

Chemical Reactivity and Strategic Bond-Forming Reactions

The reactivity of this compound is dominated by two primary features: the highly activated fluorine atoms susceptible to nucleophilic displacement and the nitro group, which can be readily reduced to an amino group. This dual functionality allows for a modular approach to constructing complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The presence of a strong electron-withdrawing group (nitro) para to one of the fluorine atoms and ortho to the other renders both halogens highly susceptible to displacement by nucleophiles.[2] This stepwise addition-elimination mechanism proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] The choice of nucleophile and reaction conditions can be tailored to achieve either mono- or di-substitution, providing a powerful tool for introducing a wide range of functional groups.

Common nucleophiles employed in SNAr reactions with this substrate include:

  • Aliphatic and aromatic amines

  • Alkoxides and phenoxides

  • Thiols and thiolates

The fluorine atom para to the nitro group is generally more reactive towards nucleophilic attack due to superior resonance stabilization of the negative charge in the Meisenheimer intermediate. This differential reactivity can be exploited for selective mono-functionalization.

Nitro Group Reduction: Unlocking a New Avenue for Polymerization

The nitro group can be efficiently reduced to a primary amine using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄). This transformation is a critical step in the synthesis of functionalized anilines, which are key monomers for the production of conductive polymers like polyaniline and its derivatives.[5][6] The resulting amino group can then undergo oxidative polymerization or be further derivatized to tune the electronic and physical properties of the final material.[7][8][9]

Application Protocol 1: Synthesis of a Precursor for Donor-Acceptor OLED Materials

This protocol details the synthesis of a donor-acceptor molecule, a common motif in materials for thermally activated delayed fluorescence (TADF) OLEDs, via a sequential SNAr reaction.[10][11]

Experimental Workflow

cluster_0 Step 1: Mono-substitution (S_NAr) cluster_1 Step 2: Di-substitution (S_NAr) A 1,4-Difluoro-2-methoxy- 5-nitrobenzene C Mono-substituted Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Donor Nucleophile (e.g., Carbazole) B->C E Final Donor-Acceptor Product C->E Stronger Base (e.g., NaH) Solvent (e.g., THF) Heat D Acceptor Nucleophile (e.g., Phenothiazine) D->E

Caption: Sequential SNAr workflow for OLED precursor synthesis.

Step-by-Step Protocol

Step 1: Synthesis of 4-(9H-carbazol-9-yl)-1-fluoro-2-methoxy-5-nitrobenzene (Mono-substituted Intermediate)

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add carbazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water and a cold non-polar solvent (e.g., hexane), and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(9H-carbazol-9-yl)-1-(10H-phenothiazin-10-yl)-2-methoxy-5-nitrobenzene (Final Donor-Acceptor Product)

  • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of phenothiazine (1.2 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the mono-substituted intermediate from Step 1 (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Compound Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
Mono-substituted Intermediate338.3185-95155-158
Final Donor-Acceptor Product535.6170-85210-215

Table 1: Physicochemical data for the synthesized OLED precursor.

Application Protocol 2: Synthesis of a Functionalized Aniline Monomer for Conductive Polymers

This protocol outlines the synthesis of a functionalized aniline monomer, a building block for novel conductive polymers, through a two-step process involving SNAr followed by nitro group reduction.[5][7]

Synthetic Pathway

cluster_0 Step 1: S_NAr with a Solubilizing Group cluster_1 Step 2: Nitro Group Reduction A 1,4-Difluoro-2-methoxy- 5-nitrobenzene C Alkoxy-substituted Intermediate A->C Base (e.g., NaH) Solvent (e.g., THF) B Long-chain Alcohol (e.g., 1-Dodecanol) B->C E Functionalized Aniline Monomer C->E Solvent (e.g., Ethanol) Heat D Reducing Agent (e.g., SnCl2·2H2O) D->E

Caption: Synthesis of a functionalized aniline monomer.

Step-by-Step Protocol

Step 1: Synthesis of 1-(Dodecyloxy)-4-fluoro-2-methoxy-5-nitrobenzene

  • In a flame-dried, three-necked flask under an inert atmosphere, add a solution of 1-dodecanol (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-(Dodecyloxy)-5-fluoro-2-methoxyaniline

  • Dissolve the alkoxy-substituted intermediate from Step 1 (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the functionalized aniline monomer.

Compound Molecular Weight ( g/mol ) Yield (%) State
Alkoxy-substituted Intermediate357.4480-90Waxy Solid
Functionalized Aniline Monomer327.4890-98Oil

Table 2: Physicochemical data for the synthesized aniline monomer.

This functionalized aniline can then be subjected to chemical or electrochemical oxidative polymerization to produce a soluble, processable conductive polymer.[5][9] The long alkyl chain enhances solubility in common organic solvents, a significant advantage for material processing and device fabrication.[7]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the creation of novel organic materials. Its well-defined reactivity allows for the strategic and controlled introduction of various functional groups through nucleophilic aromatic substitution and subsequent transformations of the nitro group. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of advanced materials for applications in organic electronics and beyond. Future work could focus on expanding the library of nucleophiles used in SNAr reactions to create a diverse range of materials with tailored optoelectronic properties. Furthermore, the development of novel polymerization techniques for the resulting aniline monomers will be crucial for advancing the field of conductive polymers.

References

Protocol for the purification of 1,4-Difluoro-2-methoxy-5-nitrobenzene via recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Protocol for the Purification of 1,4-Difluoro-2-methoxy-5-nitrobenzene via Recrystallization or Chromatography

Abstract

This compound is a substituted nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a strongly withdrawing nitro group—makes it a versatile intermediate for complex molecular syntheses. Achieving high purity of this compound is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in subsequent synthetic steps. This guide provides two robust, field-proven protocols for the purification of crude this compound: recrystallization and flash column chromatography. The methodologies are explained from first principles, empowering researchers to not only execute the protocols but also adapt them to varying impurity profiles and scales.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the cornerstone of developing an effective purification strategy. The interplay of its functional groups dictates its solubility, polarity, and thermal stability.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃[1][2]
Molecular Weight 189.12 g/mol [3][4]
Appearance Solid (Predicted)[5]
Melting Point 50 - 100 °C (Estimated Range)[5]
Solubility (Water) Low[5][6]
Solubility (Organic) Soluble in dichloromethane, chloroform, ethyl acetate[5]

Note: The melting point is an estimated value based on structurally similar compounds, as specific experimental data is not widely published. This parameter should be determined experimentally for the crude and purified material as a measure of purity.

Strategic Approach to Purification

The choice between recrystallization and chromatography depends on the nature and quantity of impurities, as well as the scale of the purification.

  • Recrystallization is often the most efficient method for removing small amounts of impurities from a large amount of solid material, provided a suitable solvent can be identified. It is a cost-effective and scalable technique for achieving high crystalline purity.

  • Flash Column Chromatography is unparalleled for separating mixtures with multiple components or impurities that have similar solubility profiles to the desired compound. It offers high resolution but is generally more resource-intensive.

Below, we detail the protocols for both methods, beginning with the necessary preliminary analysis.

Part I: Purification by Recrystallization

A. The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[7] The ideal solvent will dissolve the target compound and any soluble impurities at an elevated temperature but will exhibit poor solubility for the target compound at low temperatures.[8] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).[7][8]

B. Protocol 1: Systematic Solvent Screening

The success of any recrystallization hinges on the selection of an appropriate solvent.[9] This protocol outlines a small-scale, systematic approach to identify the optimal solvent or solvent system.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Heat gun or water bath

  • Selection of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes)

Procedure:

  • Initial Solubility Test: Place approximately 20-30 mg of the crude material into several separate test tubes.

  • Room Temperature Test: To each tube, add the selected solvent dropwise (start with ~0.5 mL) and vortex or shake. Observe if the solid dissolves completely at room temperature.

    • Causality: If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization, as recovery will be poor.[8]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

    • Causality: The goal is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is critical for maximizing crystal recovery upon cooling.[7]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. If the compound "oils out" (forms a liquid layer), the solvent may be inappropriate or the cooling rate too fast.

  • Solvent Pair Test (if needed): If no single solvent is ideal, a two-solvent system can be used.[10] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, then cool slowly as before. A common example is an Ethanol/Water or Ethyl Acetate/Hexanes system.[11]

Data Interpretation:

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Example: EthanolSparingly SolubleSolubleGood crystal yieldExcellent Candidate
Example: DichloromethaneSolubleSolublePoor recoveryUnsuitable
Example: HexaneInsolubleInsolubleNo dissolutionUnsuitable

C. Workflow for Recrystallization

G A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B C Hot Filtration (Optional, to remove insoluble impurities) B->C D Allow Solution to Cool Slowly C->D E Induce Crystallization (if needed) D->E F Cool in Ice Bath D->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I

Caption: Workflow for single-solvent recrystallization.

D. Protocol 2: Bulk Recrystallization (Example using Ethanol)

Procedure:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Remove the flask from the heat and cover it with a watch glass. Allow it to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[7]

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Set up a Büchner funnel with a filter paper for vacuum filtration. Wet the filter paper with a small amount of cold ethanol.

  • Quickly pour the cold crystal slurry into the funnel and apply vacuum.

  • Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Part II: Purification by Flash Column Chromatography

A. The Principle of Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[12] Polar compounds adhere more strongly to the polar silica gel and thus travel down the column more slowly, while nonpolar compounds are carried along more quickly by the mobile phase.[13] By carefully selecting the polarity of the mobile phase, components of a mixture can be effectively separated.

B. Protocol 3: TLC Analysis for Solvent System Selection

Before running a preparative column, thin-layer chromatography (TLC) is used to find a solvent system that provides good separation.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chambers

  • Capillary spotters

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of the crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary spotter, spot the solution onto the baseline of several TLC plates.

  • Prepare different mobile phase mixtures in separate TLC chambers. Good starting points for a compound of this polarity are hexane:EtOAc mixtures (e.g., 9:1, 4:1, 2:1).[13][14]

  • Develop the plates in the chambers.

  • Visualize the separated spots under a UV lamp.

  • Objective: Identify the solvent system where the desired compound has a Retention Factor (Rƒ) of approximately 0.25-0.35 .

    • Causality: An Rƒ in this range ensures that the compound will move down the column at a reasonable rate, providing good separation from both more polar and less polar impurities without requiring an excessive volume of solvent.[15]

C. Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis A Select Solvent System via TLC (Rf ≈ 0.3) B Prepare Slurry of Silica Gel in Mobile Phase A->B C Pack Column with Slurry B->C D Adsorb Crude Product onto Silica (Dry Loading) C->D E Load Sample onto Packed Column D->E F Elute with Mobile Phase under Positive Pressure E->F G Collect Fractions Sequentially F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent under Reduced Pressure I->J

Caption: Workflow for purification by flash chromatography.

D. Protocol 4: Preparative Flash Column Chromatography

Procedure:

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude material. Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen nonpolar solvent component (e.g., hexanes) and pour it into the column.[15] Tap the column gently to pack the silica evenly and drain the excess solvent until it is level with the top of the silica. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Causality: Dry loading generally provides better resolution than wet loading by ensuring the sample is applied to the column as a narrow, concentrated band.[12]

  • Elution: Carefully add the pre-mixed mobile phase to the column. Using gentle positive pressure (from a pump or regulated air line), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Systematically spot fractions onto a TLC plate to monitor the elution of the product.

  • Isolation: Once the pure fractions have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final product should be confirmed using one or more of the following analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Safety and Handling

Aromatic nitro compounds should be handled with care. While specific toxicity data for this compound is limited, it is prudent to assume it is hazardous.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

By following these detailed protocols, researchers can confidently and effectively purify this compound, ensuring the high quality required for successful downstream applications.

References

Application Notes & Protocols: 1,4-Difluoro-2-methoxy-5-nitrobenzene as a Potent Dienophile in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the prospective application of 1,4-difluoro-2-methoxy-5-nitrobenzene as a dienophile in Diels-Alder reactions. While direct literature on this specific compound is emerging, its structural and electronic properties—namely, the powerfully electron-withdrawing nitro group in conjugation with a fluorinated π-system—suggest its high potential for engaging in [4+2] cycloadditions with a variety of dienes. This guide synthesizes information from analogous systems to propose reaction mechanisms, predict outcomes, and provide detailed, actionable protocols for researchers seeking to explore this novel dienophile for the synthesis of complex, functionalized cyclohexene derivatives.

Introduction: The Scientific Rationale

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled construction of six-membered rings.[1] The reaction's efficiency is largely governed by the electronic complementarity of the diene and the dienophile.[2] A "normal electron-demand" Diels-Alder reaction is significantly accelerated when the dienophile is substituted with electron-withdrawing groups (EWGs), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2]

This compound is an intriguing, yet underexplored, candidate as a dienophile. Its key features include:

  • A Potent Activating Group: The nitro group (-NO₂) is one of the strongest EWGs, and its presence is known to render alkenes highly reactive as dienophiles.[3] This suggests that the endocyclic double bond of the benzene ring could potentially act as a dienophile, leading to the formation of bicyclic adducts.

  • Modulating Substituents: The fluorine atoms also act as electron-withdrawing groups, further lowering the LUMO energy.[4] The methoxy group (-OCH₃), while typically electron-donating through resonance, may have its effect modulated by the other substituents and its position on the ring.

  • Access to Novel Scaffolds: The resulting cycloadducts would be densely functionalized with fluorine, a methoxy group, and a nitro group, offering multiple handles for subsequent chemical transformations, which is of significant interest in medicinal chemistry and materials science.

This guide will, therefore, treat this compound as a synthetic equivalent of a highly activated, cyclic dienophile.

Proposed Reaction Mechanism and Stereochemical Considerations

The Diels-Alder reaction of this compound with a generic diene, such as 2,3-dimethyl-1,3-butadiene, is anticipated to proceed via a concerted [4+2] cycloaddition mechanism. The regioselectivity will be dictated by the electronic influence of the substituents on the dienophile.

Caption: Proposed Diels-Alder reaction pathway.

Stereoselectivity: For reactions with cyclic dienes like cyclopentadiene, the endo rule is expected to govern the stereochemical outcome. The endo transition state is favored due to stabilizing secondary orbital interactions between the π-system of the diene and the substituents on the dienophile.[5]

Experimental Protocols

The following protocols are proposed based on established procedures for Diels-Alder reactions with highly activated, electron-poor dienophiles.[6] Researchers should consider these as starting points and optimize conditions as needed.

Protocol 1: Reaction with an Acyclic Diene (2,3-Dimethyl-1,3-butadiene)

This protocol outlines a thermal Diels-Alder reaction.

Materials:

  • This compound (1.0 mmol, 189.12 mg)

  • 2,3-Dimethyl-1,3-butadiene (1.2 mmol, 0.137 mL, freshly distilled)

  • Toluene (5 mL, anhydrous)

  • Round-bottom flask (25 mL), reflux condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (189.12 mg, 1.0 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the dienophile.

  • Add 2,3-dimethyl-1,3-butadiene (0.137 mL, 1.2 mmol) to the solution.

  • Fit the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent to yield the purified cycloadduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Lewis Acid Catalyzed Reaction with a Cyclic Diene (Cyclopentadiene)

This protocol is designed for reactions that may be sluggish at thermal conditions or to enhance stereoselectivity.[5]

Materials:

  • This compound (1.0 mmol, 189.12 mg)

  • Cyclopentadiene (1.5 mmol, freshly cracked from dicyclopentadiene)

  • Dichloromethane (DCM, 10 mL, anhydrous)

  • Aluminum chloride (AlCl₃, 0.2 mmol, 26.7 mg, anhydrous)

  • Schlenk flask (50 mL), syringes, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a 50 mL Schlenk flask under an inert atmosphere and add anhydrous DCM (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (26.7 mg, 0.2 mmol) to the stirred DCM.

  • In a separate vial, dissolve this compound (189.12 mg, 1.0 mmol) in a small amount of anhydrous DCM.

  • Slowly add the dienophile solution to the AlCl₃ suspension at 0 °C. Stir for 15 minutes to allow for complexation.

  • Add freshly cracked cyclopentadiene (1.5 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the purified product by appropriate spectroscopic methods.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Monitoring & Workup cluster_purification Purification & Analysis reagents 1. Combine Dienophile & Diene in Solvent conditions 2. Apply Heat (Thermal) or Lewis Acid (Catalyzed) reagents->conditions monitor 3. Monitor by TLC/GC-MS conditions->monitor quench 4. Quench Reaction & Aqueous Workup monitor->quench purify 5. Flash Column Chromatography quench->purify characterize 6. Spectroscopic Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow.

Predicted Reactivity and Data Summary

The following table summarizes the predicted outcomes for the Diels-Alder reaction of this compound with various dienes. Yields and selectivities are hypothetical and based on trends observed in similar systems.

DieneProposed ConditionsPredicted Major ProductExpected Yield RangePredicted Selectivity
2,3-Dimethyl-1,3-butadieneToluene, 110 °C, 24hSubstituted cyclohexene60-80%High regioselectivity
IsopreneToluene, 110 °C, 24hMixture of regioisomers55-75%Moderate regioselectivity
CyclopentadieneDCM, AlCl₃, 0 °C, 8hBicyclic adduct70-90%High endo selectivity (>95:5)
Danishefsky's DieneTHF, rt, 12hFunctionalized cyclohexenone precursor85-95%High regioselectivity

Safety and Handling

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitroaromatic compounds can be energetic. Avoid excessive heating and handle with care.

  • Lewis acids like aluminum chloride are corrosive and react violently with water. Handle in a fume hood under anhydrous conditions.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion and Future Outlook

This compound holds significant promise as a novel and highly reactive dienophile for Diels-Alder reactions. The protocols and predictions outlined in this guide provide a solid foundation for researchers to begin exploring its synthetic utility. The resulting densely functionalized cycloadducts are expected to be valuable building blocks for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials. Further studies are warranted to fully elucidate the scope, limitations, and unique reactivity patterns of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific electrophilic aromatic substitution reaction. Here, you will find troubleshooting guides for common experimental issues and a comprehensive FAQ section to address foundational questions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of this compound?

A1: The synthesis is a classic electrophilic aromatic substitution, specifically a nitration reaction. The process involves treating the starting material, 3,4-difluoroanisole (1,2-difluoro-4-methoxybenzene), with a nitrating agent. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[1][2][3]. This powerful electrophile is then attacked by the electron-rich aromatic ring of the 3,4-difluoroanisole to yield the desired product.

Q2: How do the existing substituents on the aromatic ring influence the position of the incoming nitro group?

A2: The regioselectivity of the nitration is controlled by the directing effects of the substituents already on the benzene ring: the methoxy group (-OCH₃) and the two fluorine atoms (-F).

  • Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Fluorine Atoms (-F): Halogens are a unique case. They are deactivating due to their high electronegativity (inductive effect) but are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In 3,4-difluoroanisole, the position C5 is ortho to the powerful methoxy director and meta to both fluorine atoms. The position C2 is also ortho to the methoxy group but is sterically hindered by the adjacent fluorine at C3. Therefore, the electronic activation from the methoxy group overwhelmingly directs the incoming nitronium ion to the C5 position, leading to the formation of this compound as the major product.

Q3: Why is strict temperature control so critical during this nitration?

A3: Nitration reactions are highly exothermic. Without precise temperature control, several issues can arise:

  • Formation of Byproducts: Higher temperatures increase the rate of reaction and can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

  • Dinitration: The product, this compound, can undergo a second nitration if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). The initial nitro group is strongly deactivating, but excessive temperatures can still force a second substitution[2][4].

  • Safety Hazards: Runaway reactions can occur, leading to a rapid increase in temperature and pressure, posing a significant safety risk. Most protocols recommend maintaining a low temperature, often between 0°C and 10°C, especially during the addition of the nitrating agent[5].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

If you are experiencing a low yield, consult the following decision tree to diagnose the potential cause.

G start Low Yield Observed check_sm Check TLC/GC/LCMS for Starting Material (SM) start->check_sm sm_present Significant SM Remains check_sm->sm_present Yes sm_absent SM is Consumed check_sm->sm_absent No sub_issue Potential Cause: - Incomplete Reaction - Insufficient Nitrating Agent sm_present->sub_issue side_products Check for Side Products / Isomers sm_absent->side_products sub_solution Solution: 1. Increase reaction time. 2. Slowly increase temperature (e.g., to 10-15°C) while monitoring. 3. Ensure stoichiometry of nitrating agent is correct. sub_issue->sub_solution isomers_present Isomers or Di-nitrated Products Detected side_products->isomers_present Yes tar_present Dark, Tarry Mixture Observed side_products->tar_present Yes isomer_issue Potential Cause: - Reaction temperature too high. - Incorrect ratio of HNO₃/H₂SO₄. isomers_present->isomer_issue tar_issue Potential Cause: - Reaction overheating. - Oxidative degradation. tar_present->tar_issue isomer_solution Solution: 1. Maintain temperature strictly at 0-5°C. 2. Optimize acid mixture ratio. 3. Add nitrating agent more slowly. isomer_issue->isomer_solution tar_solution Solution: 1. Ensure efficient cooling and stirring. 2. Check purity of starting materials and reagents. tar_issue->tar_solution

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Isomers

Cause: While the C5 position is electronically favored, harsh reaction conditions can lead to substitution at other positions. The formation of the dinitro-product is also a common side reaction under forceful conditions.[6][7]

Solution:

  • Temperature Control: This is the most critical parameter. The addition of the nitrating mixture should be done dropwise while maintaining the reaction temperature below 5°C.

  • Nitrating Agent: The ratio of H₂SO₄ to HNO₃ is key to controlling the concentration of the nitronium ion. An excessive amount of sulfuric acid can lead to a more aggressive reaction. Experiment with slightly different ratios to find the optimal balance.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Problem 3: Difficult Purification of the Final Product

Cause: The desired product and isomeric byproducts may have very similar polarities, making separation by column chromatography challenging.

Solution:

  • Recrystallization: This is often the most effective method for purifying the solid product. Experiment with different solvent systems. A good starting point is a mixture of ethanol and water, or hexane and ethyl acetate.

  • Column Chromatography Optimization: If chromatography is necessary, use a long column with a shallow solvent gradient to improve separation. Test various solvent systems (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing polarity) via TLC to find the optimal mobile phase for separation.

  • Quenching and Workup: Ensure the reaction is properly quenched (e.g., by pouring onto ice water) and neutralized (e.g., with sodium bicarbonate solution) before extraction. This removes excess acid and can prevent the formation of emulsions or degradation of the product during workup.[8]

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a synthesized example based on common nitration procedures for substituted aromatics.[5][8]

Materials:

  • 3,4-Difluoroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-difluoroanisole (1 equivalent) in the chosen solvent (e.g., DCM).

  • Cooling: Cool the flask in an ice-salt bath to 0°C.

  • Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2-3 equivalents). Keep this mixture chilled.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of 3,4-difluoroanisole over 30-60 minutes. Crucially, ensure the internal temperature of the reaction does not exceed 5°C.

  • Reaction: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) to obtain pure this compound.

Table 1: Influence of Reaction Conditions on Yield
ParameterCondition A (Controlled)Condition B (Harsh)Expected Outcome
Temperature 0-5°C25-30°CHigher temperature in B increases isomer formation and dinitration, lowering the yield of the desired product.[4]
Addition Rate Slow (30-60 min)Fast (5-10 min)Fast addition in B can cause localized overheating, leading to side reactions and reduced yield.[9]
HNO₃ (Equivalents) 1.05 - 1.1> 1.5Excess nitric acid in B significantly increases the risk of dinitration.

General Reaction Workflow

G sub Substrate (3,4-Difluoroanisole) reaction Reaction at 0-5°C sub->reaction reagents Nitrating Mixture (HNO₃ + H₂SO₄) reagents->reaction quench Quench (Ice Water) reaction->quench extract Extraction & Washing quench->extract purify Purification (Recrystallization) extract->purify product Final Product purify->product

References

Common side products and impurities in the synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Introduction: Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are utilizing this important synthetic intermediate. The purity of this compound is often critical for downstream applications, particularly in pharmaceutical and agrochemical development. This guide provides in-depth, experience-driven answers to common issues encountered during its synthesis, focusing on the identification and mitigation of side products and impurities. Our goal is to empower you with the knowledge to troubleshoot and optimize your reaction outcomes.

The primary route to this compound is the electrophilic nitration of 3,4-difluoroanisole. While seemingly straightforward, the interplay of the activating methoxy group and the deactivating but ortho-, para-directing fluorine atoms necessitates precise control over reaction conditions to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges and observations you may encounter during the synthesis and workup of this compound.

Q1: My NMR analysis shows an isomeric impurity alongside my desired product. What is this impurity and why did it form?

A1: The most probable isomeric impurity is 1,4-Difluoro-2-methoxy-6-nitrobenzene .

Causality: The synthesis of this compound is an electrophilic aromatic substitution reaction.[1] The regioselectivity (i.e., the position where the nitro group attaches) is dictated by the existing substituents on the aromatic ring: the methoxy group (-OCH₃) and the two fluorine atoms (-F).

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance.

  • Fluorine Atoms (-F): Halogens are deactivating overall due to their inductive electron withdrawal, but they are also ortho-, para- directing because of resonance electron donation.

The positions on the starting material, 3,4-difluoroanisole, are influenced as follows:

  • Position 5: This position is para to the methoxy group and ortho to the fluorine at C4. This makes it a highly favorable position for electrophilic attack, leading to your desired product.

  • Position 6: This position is ortho to the methoxy group and ortho to the fluorine at C3. This is also an activated position, leading to the formation of the 1,4-Difluoro-2-methoxy-6-nitrobenzene isomer.

  • Position 2: This position is also ortho to the methoxy group, but substitution here is generally less favored due to steric hindrance from the adjacent methoxy group.

The formation of the undesired 6-nitro isomer is a competing reaction pathway. Its prevalence is highly dependent on reaction conditions.

Mitigation Strategy:

  • Temperature Control: Lowering the reaction temperature (typically to 0-5 °C) increases the selectivity for the thermodynamically favored product (the 5-nitro isomer) over the 6-nitro isomer. The generation of the nitronium ion (NO₂⁺) from the mixed acid is exothermic, and careful temperature management during the addition of the nitrating agent is critical.[2]

  • Choice of Nitrating Agent: Using a milder nitrating agent or adjusting the ratio of nitric acid to sulfuric acid can sometimes improve selectivity.

Below is a diagram illustrating the competing reaction pathways.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products Start 3,4-Difluoroanisole Electrophile Electrophilic Attack Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Product This compound (Desired Product) Isomer 1,4-Difluoro-2-methoxy-6-nitrobenzene (Isomeric Impurity) Electrophile->Product Attack at C5 (Para to -OCH₃) (Favored) Electrophile->Isomer Attack at C6 (Ortho to -OCH₃) (Competing)

Caption: Formation of desired product and isomeric impurity.

Q2: My mass spectrometry data indicates a compound with a mass ~45 Da higher than my product. Is this a dinitrated species?

A2: Yes, a mass increase of approximately 45 amu (the mass of a nitro group, NO₂) strongly suggests the formation of a dinitrated side product , likely 1,4-Difluoro-2-methoxy-x,y-dinitrobenzene .

Causality: Over-nitration occurs when the reaction conditions are too harsh, allowing a second electrophilic aromatic substitution to occur on the product molecule. The first nitro group added to the ring is a strong deactivating group, making the second nitration more difficult.[3] However, the ring is still activated by the methoxy group, so dinitration can occur if conditions are not carefully controlled.

Common Causes for Dinitration:

  • High Temperature: Running the reaction at elevated temperatures provides the necessary activation energy for the second nitration to proceed at an appreciable rate.

  • Excess Nitrating Agent: Using a large excess of the nitric acid/sulfuric acid mixture increases the concentration of the powerful nitronium electrophile (NO₂⁺), driving the reaction towards dinitration.[4][5]

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed can provide more opportunity for the slower dinitration reaction to occur.

Mitigation Strategy:

  • Strict Stoichiometry: Use a carefully measured amount of the nitrating agent, typically between 1.0 and 1.1 equivalents relative to the 3,4-difluoroanisole.

  • Vigilant Temperature Control: Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.

  • Reaction Monitoring: Use an appropriate analytical technique (TLC, GC, or LC-MS) to monitor the consumption of the starting material. Quench the reaction promptly once the starting material is gone to prevent over-reaction.

Q3: My final product is difficult to purify and appears oily, even after solvent removal. What could be the cause?

A3: This issue often points to the presence of unreacted starting material, 3,4-difluoroanisole , or residual acids from the nitrating mixture.

Causality:

  • Unreacted Starting Material: If the reaction does not go to completion, the leftover 3,4-difluoroanisole (a liquid at room temperature) will contaminate your solid product, potentially lowering its melting point and giving it an oily or sticky consistency.[6]

  • Residual Acids: Inadequate quenching and washing during the workup can leave traces of sulfuric and nitric acid. These strong acids can lead to product degradation over time and interfere with crystallization.

Mitigation and Purification Protocol:

  • Reaction Completion: Ensure the reaction goes to completion by monitoring it via TLC or GC. A slight excess of the nitrating agent (e.g., 1.05 eq) can help consume all the starting material, but be mindful of the risk of dinitration as discussed in Q2.

  • Proper Quenching: The reaction must be carefully quenched by pouring it over ice water. This dissipates heat and dilutes the acids.

  • Neutralization and Washing: After quenching and separating the organic layer (if an extraction solvent is used), it is crucial to wash the organic phase thoroughly.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Continue washing until CO₂ evolution (fizzing) ceases.

    • Wash with a saturated brine (NaCl) solution to remove excess water and aid in phase separation.

  • Recrystallization: This is the most effective method for removing both unreacted starting material and isomeric impurities. A solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures is ideal. Common solvents for this type of molecule include ethanol, methanol, or isopropanol.

Troubleshooting Guide at a Glance

Symptom / ObservationPotential Cause(s)Recommended Actions & Preventative Measures
Low Yield 1. Incomplete reaction. 2. Reaction temperature too low. 3. Insufficient nitrating agent. 4. Product loss during workup.1. Monitor reaction by TLC/GC to ensure completion. 2. Maintain temperature in the optimal range (e.g., 0-10 °C). 3. Use a slight excess (1.05-1.1 eq) of nitric acid. 4. Ensure thorough extraction and careful phase separation.
Multiple Spots on TLC / Peaks on GC 1. Formation of isomers (6-nitro). 2. Dinitration products. 3. Unreacted starting material.1. Lower reaction temperature (0-5 °C) for better selectivity. 2. Use precise stoichiometry (1.0-1.1 eq HNO₃) and maintain low temp. 3. Allow sufficient reaction time; monitor for completion.
Product is Dark/Discolored 1. Reaction temperature too high, causing decomposition. 2. Residual acid in the final product.1. Maintain strict temperature control during nitrating agent addition. 2. Perform thorough neutralization washes (e.g., with NaHCO₃ solution) during workup.
Difficulty with Crystallization 1. Presence of oily impurities (e.g., unreacted starting material). 2. Residual solvent.1. Purify via column chromatography before attempting recrystallization. 2. Ensure the product is completely dry under vacuum.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield while minimizing the formation of common impurities.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-difluoroanisole (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2-3 vol eq) while cooling in an ice bath. Caution: Highly exothermic.

  • Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 3,4-difluoroanisole over 30-60 minutes. The internal temperature must be maintained between 0 °C and 5 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Slowly pour the reaction mixture onto a stirred slurry of crushed ice. A solid precipitate should form.

    • Filter the solid product and wash it thoroughly with cold water until the washings are neutral (pH ~7).

    • Wash the crude solid with a cold, dilute solution of sodium bicarbonate, followed by more cold water.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Protocol 2: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving issues during the synthesis.

G Start Start Synthesis Monitor Monitor Reaction (TLC/GC/LC-MS) Start->Monitor Workup Perform Workup & Purification Monitor->Workup Analysis Analyze Final Product (NMR, MS, Purity) Workup->Analysis Success Product Meets Specs Analysis->Success Failure Product Fails Specs Analysis->Failure Impurity_Check What is the impurity? Failure->Impurity_Check Isomer Isomeric Impurity (e.g., 6-Nitro) Impurity_Check->Isomer Isomer Detected Dinitro Dinitrated Product Impurity_Check->Dinitro High Mass Impurity Start_Mat Unreacted Starting Material Impurity_Check->Start_Mat Starting Material Detected Fix_Isomer Action: Lower reaction temp to 0-5°C for better selectivity. Isomer->Fix_Isomer Fix_Dinitro Action: Reduce HNO₃ to ~1.05 eq and maintain strict temp control. Dinitro->Fix_Dinitro Fix_Start_Mat Action: Ensure sufficient reaction time or use 1.05 eq of HNO₃. Start_Mat->Fix_Start_Mat Fix_Isomer->Start Re-run Synthesis Fix_Dinitro->Start Re-run Synthesis Fix_Start_Mat->Start Re-run Synthesis

Caption: A logical workflow for troubleshooting synthesis issues.

References

Troubleshooting failed reactions involving 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,4-Difluoro-2-methoxy-5-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. This compound is a highly valuable building block, particularly in the synthesis of complex molecules, due to its activated aromatic system that is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two fluorine atoms, activated by a strongly electron-withdrawing nitro group, allows for selective and sequential displacement, offering a powerful tool for molecular elaboration.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and ensure the success of your reactions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of your starting material is the first step in troubleshooting.

PropertyValueSource
CAS Number 66684-63-7[1]
Molecular Formula C₇H₅F₂NO₃[1][2]
Molecular Weight 189.12 g/mol [1]
Appearance Solid (predicted)[3]
Melting Point 50 - 100 °C (estimated for similar compounds)[3]
Solubility Low in water; Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate)[3][4]
SMILES COC1=C(C=C(C(=C1)F)--INVALID-LINK--[O-])F[5]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound is in SNAr reactions. Most issues arise from suboptimal reaction conditions that fail to account for the interplay between the substrate, nucleophile, solvent, and base.

Q1: My reaction shows no conversion of the starting material, or the yield is extremely low. What are the likely causes and how can I fix it?

This is the most common issue and typically points to problems with reactivity. Let's break down the potential causes systematically.

Causality Analysis: SNAr reactions on this substrate proceed via an addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7] The rate of this reaction is highly dependent on the nucleophilicity of the attacking species, the stability of the intermediate, and the ability of the leaving group to depart. The strongly electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack.[6][8]

Troubleshooting Workflow: Low or No Conversion

G start Problem: Low or No Conversion q1 Is your nucleophile strong enough? start->q1 q2 Is the base appropriate and sufficiently strong? q1->q2 Yes sol1 Solution: - For weak nucleophiles (alcohols, some amines),  use a stronger base (e.g., NaH, KHMDS)  to generate the corresponding anion. - Consider a more nucleophilic reagent. q1->sol1 No q3 Is the solvent correct? q2->q3 Yes sol2 Solution: - Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU). - Ensure base is anhydrous and used in sufficient excess  (typically 1.5-3 eq.) to neutralize the generated HF. - For very weak nucleophiles, a stronger base like NaH is needed. q2->sol2 No q4 Is the temperature optimal? q3->q4 Yes sol3 Solution: - Switch to a polar aprotic solvent  (DMSO, DMF, NMP) to enhance nucleophilicity. - Ensure the solvent is anhydrous. q3->sol3 No sol4 Solution: - Gradually increase the reaction temperature.  Start at room temp, then try 60°C, 80°C, or higher. - Monitor by TLC/LC-MS to check for decomposition. q4->sol4 No

Caption: Troubleshooting workflow for low/no conversion.

In-Depth Explanation:

  • Nucleophile Potency: Weakly nucleophilic reagents (e.g., aliphatic alcohols, hindered amines) may not be potent enough to attack the electron-deficient ring.

    • Solution: For alcohols or thiols, pre-treat with a strong, non-nucleophilic base like sodium hydride (NaH) to generate the more potent alkoxide or thiolate anion. For amines, a less hindered or more basic amine may be required.

  • Base Selection: The base plays a crucial role. It is not just a scavenger for the HF produced; it can also deprotonate the nucleophile, increasing its reactivity.[9]

    • Solution: For most amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are largely insoluble and facilitate an easy workup.[10] Tertiary amines like triethylamine (Et₃N) can also be used.[7] Ensure the base is finely powdered and anhydrous for maximum efficacy.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are superior for SNAr reactions.[11]

    • Causality: These solvents (DMSO, DMF, NMP) are excellent at solvating cations but poorly solvate anions. This leaves the anionic nucleophile "naked" and highly reactive.[11] Protic solvents (e.g., ethanol, water) will hydrogen-bond to the nucleophile, shielding it and reducing its reactivity.

    • Solution: Always use anhydrous polar aprotic solvents. If your starting materials have poor solubility, DMSO is often the best choice.

  • Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: While many reactions with potent nucleophiles proceed at room temperature, heating is commonly required. A temperature range of 60-100 °C is a good starting point for optimization.[7]

Q2: My reaction produced a mixture of products. How do I improve the regioselectivity?

Causality Analysis: this compound has two fluorine atoms that can be displaced. The regioselectivity of the first substitution is governed by the electronic effects of the substituents.

  • Position 4 (C4-F): This fluorine is para to the strongly electron-withdrawing nitro group (-NO₂). The negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the nitro group, making this intermediate highly stabilized.[12][13]

  • Position 1 (C1-F): This fluorine is ortho to the nitro group. While also activated, the stabilization of the intermediate is generally less pronounced than in the para case. The adjacent methoxy group (-OCH₃) is electron-donating, which slightly deactivates this position for nucleophilic attack.[14]

Regioselectivity Mechanism

G sub 1,4-Difluoro-2-methoxy- 5-nitrobenzene node_p Attack at C4 (para to NO₂) (Major Pathway) sub->node_p + Nu⁻ node_o Attack at C1 (ortho to NO₂) (Minor Pathway) sub->node_o + Nu⁻ int_p Highly Stabilized Meisenheimer Intermediate (Charge on NO₂) node_p->int_p int_o Less Stabilized Meisenheimer Intermediate node_o->int_o prod_p 4-Substituted Product (Major) int_p->prod_p - F⁻ prod_o 1-Substituted Product (Minor) int_o->prod_o - F⁻

Caption: Regioselectivity in the SNAr reaction.

  • Di-substitution: The product of the first substitution is still an activated aromatic ring. If the reaction is run for too long, at too high a temperature, or with a large excess of a potent nucleophile, a second substitution can occur at the C1 position.

    • Solution: Monitor the reaction carefully by TLC or LC-MS. Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents). Run the reaction at the lowest temperature that provides a reasonable rate.

  • Extreme Conditions: Under very harsh conditions (e.g., very high temperatures), the kinetic product may not be the exclusive one.

    • Solution: Re-optimize the temperature. Often, lowering the temperature, even if it extends the reaction time, will significantly improve selectivity.

Q3: The reaction worked, but I am struggling with the purification. What are the common impurities and best practices for workup?

Causality Analysis: Common impurities include unreacted starting material, di-substituted product, and residual high-boiling solvents like DMSO or DMF. The product, now containing a nitro group and potentially a basic amine or acidic phenol, will have different solubility and chromatographic properties.

Recommended Workup and Purification Protocol:

  • Quench and Dilute: After the reaction is complete, cool it to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane). This will precipitate some inorganic salts and help remove the bulk of the polar aprotic solvent.

  • Aqueous Washes:

    • Wash with dilute acid (e.g., 1N HCl) if your product is neutral or acidic and you used an amine-based reagent or base. This will remove basic impurities.

    • Wash with dilute base (e.g., saturated NaHCO₃) if your product is neutral or basic and you used an acidic nucleophile.

    • Wash with brine to remove residual water and salts.[15]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[15]

  • Chromatography: Flash column chromatography on silica gel is typically the most effective method for final purification.

    • Solvent System: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on the properties of your specific product.

    • TLC Visualization: Use a UV lamp (254 nm) for visualization. The nitroaromatic ring is a strong UV chromophore.

Frequently Asked Questions (FAQs)

Q: Is it necessary to run these reactions under an inert atmosphere (e.g., Nitrogen, Argon)? A: While not always strictly necessary, it is highly recommended. Many nucleophiles and bases (especially strong ones like NaH) are sensitive to moisture and oxygen. An inert atmosphere ensures reproducibility and prevents the degradation of reagents.

Q: Fluoride is not a typical good leaving group in SN2 reactions. Why is it so effective here? A: This is a key feature of SNAr. The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the elimination of the leaving group. Fluorine is the most electronegative halogen, making the carbon it's attached to highly electrophilic and susceptible to attack. This strong inductive effect accelerates the first step, making aryl fluorides the most reactive aryl halides in activated SNAr reactions.[6][16]

Q: Can I use other leaving groups besides fluorine? A: Yes, but the reactivity order for activated SNAr is generally F > Cl > Br > I.[17] This is the opposite of the trend seen in SN2 reactions. While a chloro-analogue might work, the reaction will likely be slower and require more forcing conditions.

Q: My nucleophile is a primary amine. Is there a risk of N-arylation followed by deprotonation and further reaction? A: This is a valid concern but is not typically observed under standard SNAr conditions. The resulting secondary amine on the aromatic ring is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing effect of the aromatic system. Di-arylation of a single amine is therefore highly unlikely.

Reference Experimental Protocol: Synthesis of 4-((4-fluorophenyl)amino)-1-methoxy-2-nitrobenzene

This protocol describes a typical SNAr reaction using this compound and an aniline derivative.

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), 4-fluoroaniline (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Stir the suspension at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Purification: If necessary, recrystallize the crude product from ethanol or purify by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the pure product.

References

Methods for removing residual starting materials from 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Difluoro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual starting materials and byproducts from this critical intermediate. As a key building block in pharmaceutical and agrochemical synthesis, the purity of this compound is paramount.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended purification strategies.

Introduction: The Challenge of Purity

The synthesis of this compound often involves multi-step transformations, commonly starting from precursors like 2,5-difluoronitrobenzene or 2,4-difluoro-1-nitrobenzene.[2][3] The introduction of the methoxy group and the nitration step can lead to a mixture of the desired product, unreacted starting materials, and structurally similar isomers or byproducts. The challenge lies in the similar physicochemical properties of these components, making separation non-trivial. This guide will equip you with the knowledge to systematically address these purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My initial workup leaves significant amounts of unreacted 2,5-difluoronitrobenzene. What is the most efficient removal method?

A1: Unreacted 2,5-difluoronitrobenzene is a common impurity. Due to its structural similarity to the product, simple extraction may be insufficient. The primary difference to exploit is a slight variation in polarity. We recommend a two-pronged approach:

  • Liquid-Liquid Extraction (LLE): Begin with a standard aqueous workup to remove any inorganic salts. While both your product and the starting material are relatively non-polar and will favor the organic phase, this step is crucial for removing water-soluble impurities.[4][5][6]

  • Column Chromatography: This is the most effective method for this separation.[7] The key is to achieve differential partitioning between the stationary phase and the mobile phase.

    • Scientific Rationale: The methoxy group on your product (this compound) makes it slightly more polar than the 2,5-difluoronitrobenzene starting material. This increased polarity leads to stronger interactions with a polar stationary phase like silica gel.

    • Practical Steps:

      • Stationary Phase: Use standard silica gel (60-120 or 100-200 mesh).

      • Mobile Phase: A non-polar/moderately polar solvent system is ideal. Start with a low-polarity eluent like 5% ethyl acetate in hexane and gradually increase the polarity (gradient elution). The less polar 2,5-difluoronitrobenzene will elute first, followed by your more polar product.

      • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing your pure product.[8]

Q2: I've synthesized the target compound via nitration of 4-fluoro-2-methoxyaniline, and now I can't get rid of the residual aniline. What should I do?

A2: This is a classic purification scenario that is best solved with chemical extraction. The key difference between your product and the starting material is the basicity of the aniline's amino group.

  • Scientific Rationale: The amino group (-NH₂) on 4-fluoro-2-methoxyaniline is basic and will be protonated in an acidic solution to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). Your product, a nitrobenzene derivative, lacks this basic functionality and will remain in the organic phase. This dramatic difference in solubility is the foundation for an effective separation.[9]

  • Recommended Protocol: Acid-Base Extraction

    • Dissolve the crude product mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

    • Stopper the funnel and shake vigorously, remembering to vent frequently.

    • Allow the layers to separate. The top layer will be aqueous or organic depending on the solvent's density relative to water (DCM is denser and will be the bottom layer).

    • Drain the aqueous layer, which now contains the protonated aniline as a salt.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield your purified product.

Q3: I'm attempting recrystallization, but my compound is "oiling out." How can I fix this?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with highly impure samples or when an inappropriate solvent is used.

  • Causality & Solutions:

    • High Impurity Level: Impurities can depress the melting point of your compound, causing it to melt into an oil. The solution is often to perform a preliminary purification step, like column chromatography, to remove the bulk of the impurities before attempting recrystallization.

    • Solvent Boiling Point Too High: If the solvent's boiling point is higher than the melting point of your compound, it will melt before dissolving. Choose a solvent with a lower boiling point.

    • Cooling Too Rapidly: Rapid cooling can cause the solution to become supersaturated, leading to oil formation instead of ordered crystal growth. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath.

    • Incorrect Solvent Polarity: The solvent may be too good at dissolving the compound, even at room temperature. Try a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol), and then slowly add a "poor" solvent (e.g., water) until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly.[10]

Q4: My column chromatography separation is poor, with significant co-elution of impurities. How can I improve the resolution?

A4: Poor resolution in column chromatography indicates that the separation factor (α) between your product and the impurity is too low. Several parameters can be adjusted to improve this.

  • Optimization Strategies:

    • Mobile Phase Gradient: Switch from isocratic (constant solvent composition) to a shallow gradient elution. Start with a very low polarity mobile phase and increase it very slowly. This will give more time for compounds with similar polarities to resolve on the column.

    • Stationary Phase Chemistry: If silica or alumina doesn't provide adequate separation, consider a different stationary phase. For aromatic compounds like yours, a Phenyl-Hexyl column can be advantageous. It offers alternative separation mechanisms, including π-π interactions between the phenyl groups on the stationary phase and your aromatic analytes, in addition to standard partitioning.[11]

    • Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates, providing more opportunities for separation to occur. However, this will also increase the elution time and solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product?

A1: A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of pharmaceutical intermediates.[12][13] A reversed-phase C18 or Phenyl-Hexyl column with a UV detector is typically used. It can separate and quantify trace impurities with high sensitivity.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents or volatile starting materials.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unequivocal structural confirmation of your product. It can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is crucial for detecting and quantifying elemental impurities, such as residual metal catalysts, which may be introduced during synthesis.[13][15]

Q2: What specific safety precautions are necessary when working with this compound and its precursors?

A2: Nitroaromatic compounds and their halogenated precursors should be handled with care.

  • Toxicity: Assume all chemical products have unknown hazards.[16] Handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Stability: Nitro compounds can be thermally sensitive. Avoid excessive heating.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Q3: How should I store purified this compound to ensure its long-term stability?

A3: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.

Key Experimental Protocols & Visualizations

Data Presentation: Physicochemical Properties
CompoundMolecular FormulaMolecular WeightBoiling Point (°C)Polarity
This compound C₇H₅F₂NO₃189.12Not availableModerately Polar
2,5-DifluoronitrobenzeneC₆H₃F₂NO₂159.09~207Less Polar
4-Fluoro-2-methoxyanilineC₇H₈FNO141.14~225Polar, Basic

This data is compiled for illustrative purposes to guide separation strategy.

Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification method.

Purification_Workflow Crude_Product Crude Product Mixture Check_Impurity Identify Major Impurity Crude_Product->Check_Impurity Basic_Impurity Basic Impurity (e.g., Aniline)? Check_Impurity->Basic_Impurity Acid_Base_Extraction Perform Acid-Base Extraction Basic_Impurity->Acid_Base_Extraction Yes Neutral_Impurity Neutral Impurity (e.g., Nitrobenzene)? Basic_Impurity->Neutral_Impurity No Acid_Base_Extraction->Neutral_Impurity Column_Chroma Column Chromatography Neutral_Impurity->Column_Chroma Significant Amount or Similar Polarity Recrystallization Recrystallization Neutral_Impurity->Recrystallization Trace Amount & Different Solubility Final_Purity Assess Purity (HPLC, NMR) Column_Chroma->Final_Purity Recrystallization->Final_Purity Pure_Product Pure Product Final_Purity->Pure_Product

Caption: Decision tree for selecting a purification method.

Diagram: Principle of Acid-Base Extraction

This diagram illustrates how acid-base extraction separates a neutral compound from a basic impurity.

Acid_Base_Extraction cluster_0 1. Initial State (in Organic Solvent) cluster_1 2. Add Aqueous Acid (e.g., HCl) cluster_2 3. After Separation Product_Neutral Product (Neutral) Product_Neutral_2 Product (Neutral) Remains in Organic Layer Impurity_Basic Impurity (Basic) Impurity_Salt Impurity Salt (R-NH3+) Moves to Aqueous Layer Impurity_Basic->Impurity_Salt Protonation Organic_Layer Organic Layer: Pure Product Product_Neutral_2->Organic_Layer Separation Aqueous_Layer Aqueous Layer: Impurity Salt Impurity_Salt->Aqueous_Layer Separation

Caption: Mechanism of acid-base extraction for purification.

References

Technical Support Center: Stability and Workup of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for handling 1,4-Difluoro-2-methoxy-5-nitrobenzene, a valuable but sensitive intermediate. Our goal is to equip you with the foundational knowledge and practical protocols to prevent its decomposition during reaction workup, ensuring high yield and purity.

Core Principles of Stability: Understanding the "Why"

The reactivity of this compound is dictated by the interplay of its functional groups on the aromatic ring. A firm grasp of its electronic nature is the first step toward preventing unwanted side reactions.

  • Extreme Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The primary driver of decomposition is the molecule's high reactivity towards nucleophiles. The powerful electron-withdrawing nature of the nitro group, combined with the two fluorine atoms, renders the aromatic ring highly electron-deficient.[1][2] This electronic "poverty" makes the carbon atoms attached to the fluorine atoms exceptionally electrophilic. Fluorine, being a good leaving group in SNAr reactions, is readily displaced by even weak nucleophiles encountered during standard workup procedures.[3][4][5] This is the most common and significant decomposition pathway.

  • Thermal and Photochemical Sensitivity: Like many nitroaromatic compounds, this molecule can be sensitive to high temperatures and UV light.[6][7][8] Thermal stress during solvent evaporation or exposure to direct sunlight can initiate degradation, leading to complex impurity profiles.[9][10]

  • Hydrolytic Stability of the Methoxy Group: While the aryl-ether bond is generally stable, harsh acidic or basic conditions could potentially lead to hydrolysis. However, in the context of this molecule, the rate of SNAr at the C-F positions is overwhelmingly faster, making ether cleavage a secondary and less common concern under typical workup conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the lab in a direct question-and-answer format.

Q1: My TLC/LCMS shows a new, more polar spot after a basic wash with sodium carbonate/bicarbonate. What is happening?

A: You are observing decomposition via Nucleophilic Aromatic Substitution (SNAr). The bicarbonate or carbonate anion, and more significantly the hydroxide (OH⁻) present in their aqueous solutions, are acting as nucleophiles. They attack the electron-deficient ring and displace one of the fluoride ions to form a hydroxyphenol derivative (e.g., 4-fluoro-1-hydroxy-2-methoxy-5-nitrobenzene). This new compound is significantly more polar due to the hydroxyl group, hence its different behavior on TLC/LC.

Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize my acidic reaction mixture?

A: Absolutely not. This is the most common and severe mistake. Strong bases like NaOH and KOH provide a high concentration of the potent hydroxide nucleophile, which will rapidly and extensively degrade your product. Even at low temperatures, significant decomposition is expected.

Q3: My yield is consistently low after quenching my nitration reaction and performing a standard aqueous workup. Where is my product going?

A: There are two likely culprits. First, during the quench (e.g., pouring the reaction mixture into ice water), localized heating or insufficient mixing can lead to decomposition.[11][12] Second, and more probable, your product is dissolving to some extent in the aqueous phase and/or being degraded by the aqueous conditions. The primary loss is almost certainly due to SNAr with water or any basic washing agents used.

Q4: What are the best practices for removing the organic solvent after extraction?

A: To mitigate thermal decomposition, always use a rotary evaporator at reduced pressure and keep the bath temperature moderate (ideally ≤ 40°C).[6][8][13] Do not leave the dry, solid product on the evaporator for an extended period after the solvent is removed.

Q5: I see my product color darkening upon storage. How should I store this compound?

A: Color change often indicates photochemical degradation.[9][10] this compound should be stored in a tightly sealed container, protected from light (amber vial or a vial wrapped in foil), in a cool, dry place.[14]

Key Decomposition Pathway & Workup Decision Flow

Understanding the mechanism of degradation is crucial. The primary pathway involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a fluoride ion.

cluster_legend Legend A Reactant/Product B Reagent/Condition C Intermediate reactant 1,4-Difluoro-2-methoxy- 5-nitrobenzene intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate Nucleophilic Attack (SNAr) nucleophile Nucleophile (Nu⁻) e.g., OH⁻, H₂O, RO⁻ nucleophile->intermediate product Decomposition Product (e.g., Hydroxylated impurity) intermediate->product Elimination of F⁻ leaving_group Fluoride Ion (F⁻) intermediate->leaving_group start End of Reaction strong_acid_check Strong Acid Catalyst (e.g., H₂SO₄) Present? start->strong_acid_check acid_check Is the reaction mixture acidic? quench Quench Carefully: Pour reaction mixture slowly onto ice water mild_base_wash Wash with Saturated NaHCO₃ Solution (Use cautiously, check TLC) quench->mild_base_wash neutral_wash Wash with Saturated NaCl (Brine) Solution extract Extract with appropriate organic solvent (e.g., EtOAc, DCM) neutral_wash->extract mild_base_wash->neutral_wash avoid_strong_base CRITICAL: AVOID strong bases (NaOH, KOH, K₂CO₃) mild_base_wash->avoid_strong_base dry Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo (Bath Temp ≤ 40°C) dry->concentrate end Proceed to Purification concentrate->end strong_acid_check->quench Yes strong_acid_check->neutral_wash No

References

Technical Support Center: Refining Purification Techniques for High-Purity 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1,4-Difluoro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key chemical intermediate. Our focus is on providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for crude this compound?

A1: For solid organic compounds like this compound, the two most effective and widely used purification techniques are recrystallization and flash column chromatography .[1][2] Recrystallization is excellent for removing small amounts of impurities from a large amount of material, provided a suitable solvent is found.[3] Flash column chromatography is invaluable for separating compounds with different polarities and is particularly useful when recrystallization is ineffective or when multiple impurities are present.[4][5]

Q2: What are the likely impurities I might encounter in my crude product?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the nitration of 1,4-difluoro-2-methoxybenzene.[6] Potential impurities include:

  • Unreacted Starting Material: Residual 1,4-difluoro-2-methoxybenzene.

  • Positional Isomers: Nitration could potentially occur at other positions on the benzene ring, leading to isomeric impurities.

  • Di-nitrated Byproducts: Over-reaction can lead to the introduction of a second nitro group.

  • Residual Acids: Incomplete quenching or workup can leave traces of the nitrating acids (e.g., nitric acid, sulfuric acid).[7]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound has low solubility at room temperature but high solubility at the solvent's boiling point.[3] Conversely, the impurities should either be completely soluble at room temperature or completely insoluble at high temperatures. A systematic approach to solvent screening with small amounts of your crude material is the most effective method.[1]

Table 1: Potential Recrystallization Solvents & Systems

Solvent/SystemTypeBoiling Point (°C)PolarityRationale & Comments
EthanolProtic Solvent78PolarGood starting point. The methoxy and nitro groups suggest some polarity.
IsopropanolProtic Solvent82PolarSimilar to ethanol, may offer different solubility characteristics.
Dichloromethane (DCM) / HexaneMixed Solvent~40 (DCM)Non-polar/PolarA good system where the compound is soluble in DCM but insoluble in hexane. Add hot DCM to dissolve, then add hexane until cloudy.
Ethyl Acetate / HexaneMixed Solvent~77 (EtOAc)Medium/Non-polarAnother common mixed-solvent system that provides a wide polarity range for fine-tuning solubility.

Q4: What analytical techniques are recommended for assessing the final purity of my product?

A4: A multi-technique approach provides the most comprehensive assessment of purity.[8][9]

  • Thin-Layer Chromatography (TLC): An essential, rapid technique for monitoring reaction progress and the effectiveness of purification steps.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[3]

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative method for determining purity and identifying trace impurities.[8][11]

  • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can be used to determine purity against a certified internal standard without requiring a reference standard of the analyte itself.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.[8][11]

Troubleshooting & Optimization Guide

This section addresses specific issues that may arise during the purification process.

Problem 1: My compound is "oiling out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid phase that is immiscible with the solvent. This often happens if the solvent's boiling point is higher than the compound's melting point (or the melting point of the impure mixture).[13] High impurity levels can significantly depress the melting point, exacerbating this issue.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the mixture. This can sometimes dissolve the oil by lowering the saturation point of the solution.[13]

    • Switch to a Lower-Boiling Solvent: Choose a solvent from your screening that has a lower boiling point.

    • Modify the Solvent System: If using a mixed solvent system (e.g., DCM/hexane), try reducing the proportion of the more soluble solvent (DCM) and increasing the less soluble one (hexane) after initial dissolution.

    • Slower Cooling: Reheat the solution until the oil dissolves completely, then allow it to cool much more slowly. Insulating the flask can promote gradual crystal growth over oil formation.[14]

Problem 2: Crystal formation is not occurring, even after the solution has cooled to room temperature.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, making the solution too dilute for crystals to form, or the solution is supersaturated and requires nucleation to begin crystallization.[13]

  • Solutions:

    • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow it to cool again.[13]

    • Induce Crystallization (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" provides a template for crystal growth.[3]

    • Induce Crystallization (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[3]

Problem 3: The recovery yield after recrystallization is very low.

  • Causality: A low yield can result from several factors: using an excessive amount of solvent (which keeps more of your product dissolved in the mother liquor), cooling the solution too rapidly (which can trap impurities and reduce the apparent yield of pure product), or premature crystallization during a hot filtration step.[14]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Work in small solvent additions.[1]

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This maximizes the formation of pure crystals.[14]

    • Optimize Filtration: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper with hot solvent to prevent the product from crystallizing out prematurely.[14]

    • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor and re-cooling. Note that this second crop may be less pure.

Problem 4: My product appears pure by TLC, but NMR or HPLC analysis still shows impurities.

  • Causality: This often occurs when an impurity has a very similar polarity to your target compound. In TLC, they may co-elute, appearing as a single spot. Higher resolution techniques like HPLC or the structural detail from NMR can reveal these hidden impurities.

  • Solutions:

    • Switch Purification Method: If recrystallization failed to remove the impurity, it is likely because the impurity has similar solubility. In this case, switch to flash column chromatography, which separates based on differential adsorption to the stationary phase.[4][10]

    • Optimize Chromatography: If you are already using column chromatography, try a different solvent system (eluent). A less polar solvent system will generally increase the separation (increase ΔRf) between spots on a TLC plate, which translates to better separation on the column.

Visualized Workflows

A logical approach to purification is critical for success. The following diagrams outline a general purification strategy and a troubleshooting flowchart.

PurificationWorkflow Crude Crude Product TLC_Check1 Assess Purity by TLC Crude->TLC_Check1 Recrystallization Recrystallization TLC_Check1->Recrystallization One major spot, minor impurities Column Column Chromatography TLC_Check1->Column Multiple spots or impurities close to product TLC_Check2 Check Purity of Fractions/Crystals Recrystallization->TLC_Check2 Column->TLC_Check2 Pure Pure Product (>99%) TLC_Check2->Pure Single Spot, Meets Spec Repurify Re-purify or Combine Methods TLC_Check2->Repurify Still Impure Repurify->TLC_Check1

Caption: General purification workflow for this compound.

TroubleshootingFlowchart Start Problem Encountered During Recrystallization Problem What is the issue? Start->Problem Oiling Compound 'Oils Out' Problem->Oiling Oiling NoCrystals No Crystals Form Problem->NoCrystals No Crystals LowYield Low Recovery Yield Problem->LowYield Low Yield Sol_Oiling1 Add more hot solvent or switch to lower BP solvent. Oiling->Sol_Oiling1 Sol_Oiling2 Cool solution more slowly. Oiling->Sol_Oiling2 Sol_NoCrystals1 Concentrate solution (evaporate some solvent). NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Induce crystallization (scratch flask or add seed crystal). NoCrystals->Sol_NoCrystals2 Sol_LowYield1 Use minimum amount of hot solvent. LowYield->Sol_LowYield1 Sol_LowYield2 Ensure slow cooling. LowYield->Sol_LowYield2

Caption: Troubleshooting flowchart for common recrystallization issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized based on your initial solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen recrystallization solvent (e.g., isopropanol) to a gentle boil.

  • Solvent Addition: Add the hot solvent to the flask containing the crude solid in small portions, swirling after each addition. Continue adding just enough hot solvent to fully dissolve the solid.[3]

  • Decolorization (Optional): If the solution is highly colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and place it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[3][14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, they can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating compounds with different polarities.[4]

  • Solvent System (Eluent) Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives your target compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[15]

    • In a beaker, create a slurry of silica gel in your chosen eluent.[15]

    • Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles. Allow the eluent to drain until it is just level with the top of the silica bed. Never let the column run dry.[4][15]

    • Add another thin layer of sand on top of the silica gel to protect the surface.[15]

  • Sample Loading:

    • Dissolve your crude product in the minimum possible amount of the eluent or a more polar solvent like DCM.[4]

    • Carefully pipette this concentrated solution onto the top layer of sand in the column.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.[5]

    • Apply gentle air pressure to the top of the column to push the solvent through at a steady rate (a flow of about 2 inches per minute is a good target).

    • Continuously collect the eluent coming off the column in a series of test tubes or flasks (these are your "fractions").[5]

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Identifying and Characterizing Unexpected Byproducts by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for byproduct identification and characterization. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their analytical data. Here, we provide practical, in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of identifying unknown impurities using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction: The Challenge of the Unexpected

In chemical synthesis and drug development, the emergence of unexpected byproducts is a common yet critical challenge. These impurities can arise from a multitude of sources, including side reactions, degradation of starting materials or products, or contamination. Their presence can compromise the purity, safety, and efficacy of the final compound. Therefore, the rapid and accurate identification and characterization of these unexpected byproducts are paramount.

This guide offers a structured approach to leveraging the strengths of both NMR and MS to elucidate the structures of these unknown entities. We will delve into the causality behind experimental choices, providing you with not just the "how," but also the "why."

Frequently Asked Questions (FAQs) for Initial Triage

Here are some initial questions to consider when you first encounter a potential byproduct:

  • Q1: Is the unexpected signal truly a byproduct of the reaction?

    • A1: First, rule out common contaminants. These can include residual solvents, grease from glassware, plasticizers (phthalates), and impurities from starting materials. Cross-reference the observed signals with known chemical shifts of common laboratory contaminants.[1][2]

  • Q2: What is the approximate concentration of the byproduct?

    • A2: In ¹H NMR, the integration of the byproduct's signals relative to the known signals of your target compound can provide a rough estimate of its concentration. This is crucial for determining the feasibility of certain characterization techniques.

  • Q3: Does the mass spectrum show a corresponding unexpected mass?

    • A3: Correlate the NMR findings with your mass spectrometry data. Look for a molecular ion peak in the mass spectrum that could correspond to a potential byproduct structure suggested by the NMR data.[3] Remember to consider different ionization modes and potential adducts.

  • Q4: Is the byproduct stable enough for isolation?

    • A4: Some byproducts are transient intermediates. If the signals corresponding to the byproduct change over time in the NMR, it may indicate instability. On-line reaction monitoring techniques by MS can be particularly useful for detecting and characterizing such species.[4][5]

Troubleshooting Guide: A Deep Dive into NMR Analysis

NMR spectroscopy is a powerful tool for structural elucidation. However, spectra can often be complicated by artifacts and impurities.

Common NMR Artifacts and Impurities

Distinguishing between a genuine byproduct and an artifact is the first critical step.

Artifact/Impurity Typical ¹H NMR Chemical Shift (in CDCl₃) Appearance Common Source Troubleshooting
Residual Solvents Varies (e.g., Acetone: ~2.17 ppm, Ethyl Acetate: ~2.05, 4.12, 1.26 ppm)Sharp singlets or multipletsIncomplete drying of product or glasswareDry sample under high vacuum; use a co-evaporation technique with a solvent like dichloromethane to remove persistent solvents like ethyl acetate.[6]
Water ~1.56 ppm (can vary with solvent and temperature)Broad or sharp singletHygroscopic solvents, incomplete dryingUse freshly opened deuterated solvents or dry them over molecular sieves. Add a drop of D₂O to the NMR tube; an exchangeable proton signal (like water) will disappear.[6]
Silicone Grease ~0.07 ppmBroad singletGreased joints in glasswareUse Teflon sleeves or grease sparingly. Can be difficult to remove completely.
Phthalates Aromatic signals ~7.5-7.7 ppm, aliphatic signals ~1.3-4.3 ppmComplex multipletsPlastic tubing, pipette bulbs, vial capsUse glass or PTFE-lined equipment where possible.
Spinning Sidebands Symmetrically spaced around intense peaksSmall peaks flanking a large oneInhomogeneous magnetic field, poor quality NMR tubeReduce spinning rate or turn it off. Use high-quality, clean NMR tubes.[7]

A comprehensive list of chemical shifts for common laboratory solvents and impurities can be found in publications by Gottlieb, et al. and others.[1][2]

Experimental Workflow for NMR-Based Byproduct Identification

Byproduct_Identification_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_integration Data Integration & Isolation observe Observe Unexpected Peaks in ¹H NMR rule_out Rule out Common Contaminants & Artifacts observe->rule_out acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) rule_out->acquire_2d propose Propose Partial Structures acquire_2d->propose integrate Integrate NMR and MS Data propose->integrate obtain_ms Obtain High-Resolution MS determine_formula Determine Molecular Formula obtain_ms->determine_formula determine_formula->integrate isolate Isolate Byproduct (if necessary) integrate->isolate full_characterize Full Structural Elucidation isolate->full_characterize

Caption: Workflow for Byproduct Identification using NMR and MS.

Step-by-Step Protocol: Acquiring High-Quality NMR Data for Byproduct Analysis
  • Sample Preparation is Key: A well-prepared sample is crucial for obtaining a high-quality spectrum.[8]

    • Concentration: For ¹H NMR, use 5-25 mg of your sample in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary.[9] Be aware that highly concentrated samples can lead to broadened lines.[6][9]

    • Solvent Choice: Select a deuterated solvent that fully dissolves your sample and has minimal overlapping signals with your compound of interest.[9][10] If peaks overlap, trying a different solvent like benzene-d₆ can alter chemical shifts and improve resolution.[6]

    • Filtration: Always filter your sample into the NMR tube to remove any particulate matter, which can degrade spectral quality.[7]

  • Initial ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will give you the first indication of the presence and approximate quantity of any byproducts.

  • Advanced NMR Experiments (if necessary): If the ¹H NMR is complex or the byproduct signals are overlapped, consider the following:

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

Troubleshooting Guide: A Deep Dive into MS Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of your byproduct.

Common Issues in MS Analysis of Byproducts
  • Ionization Difficulties: The byproduct may not ionize well under the conditions used for the main compound.

  • Low Concentration: The byproduct may be present at a concentration below the detection limit of the instrument.

  • Mass Overlap: The byproduct's mass may be very close to that of the target compound or another component in the mixture.

Experimental Workflow for MS-Based Byproduct Characterization

MS_Byproduct_Characterization cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation initial_ms Initial MS Scan (e.g., ESI, APCI) hr_ms High-Resolution MS (HRMS) initial_ms->hr_ms ms_ms Tandem MS (MS/MS) hr_ms->ms_ms molecular_formula Determine Molecular Formula from HRMS hr_ms->molecular_formula fragmentation Analyze Fragmentation Pattern ms_ms->fragmentation propose_structure Propose/Confirm Structure molecular_formula->propose_structure fragmentation->propose_structure

Caption: Workflow for Byproduct Characterization using Mass Spectrometry.

Step-by-Step Protocol: Characterizing Byproducts with MS
  • Choose the Right Ionization Technique:

    • Electrospray Ionization (ESI): Generally suitable for polar and ionic compounds. It is a "soft" ionization technique, often leaving the molecular ion intact.[11]

    • Atmospheric Pressure Chemical Ionization (APCI): Better for less polar compounds.

    • Direct Analysis in Real Time (DART): An ambient ionization technique that requires minimal sample preparation and can be useful for rapid screening.[5]

  • Acquire High-Resolution Mass Spectrometry (HRMS) Data: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the byproduct.[3]

  • Perform Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of the byproduct is isolated and then fragmented. The resulting fragmentation pattern provides valuable structural information that can be used to piece together the molecule's structure.[12]

Integrated NMR and MS Strategies

The most powerful approach to identifying unknown byproducts is the combined use of NMR and MS.[13][14]

  • Hyphenated Techniques (LC-NMR/MS): For complex mixtures, separating the components using liquid chromatography (LC) before analysis can be highly effective.[15] The eluent from the LC can be split and sent to both an NMR and a mass spectrometer, allowing for the acquisition of both types of data on the same separated peak.

Strategies for Byproduct Isolation

If the concentration of the byproduct is too low for detailed NMR analysis in the mixture, or if a pure standard is required, isolation is necessary.

  • Chromatographic Methods:

    • Flash Chromatography: A common technique for purifying reaction mixtures.[16]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution and is often used for isolating minor components.[17]

    • Orthogonal Chromatography: If one chromatographic method fails to separate the byproduct from the main product, changing the separation principle (e.g., switching from normal-phase to reverse-phase chromatography) can be effective.[16]

  • Other Techniques:

    • Crystallization: Can be effective if the byproduct has significantly different solubility properties than the main product.[18][19]

    • Extraction: Useful for separating compounds with different polarities.[19][20]

    • Scavenger Resins: These are solid supports with functional groups that can selectively bind to and remove certain types of impurities.[18]

Concluding Remarks

The identification and characterization of unexpected byproducts is a multifaceted challenge that requires a systematic and logical approach. By leveraging the complementary strengths of NMR and MS, and by paying careful attention to experimental detail, researchers can confidently elucidate the structures of these unknown compounds. This guide provides a framework for troubleshooting common issues and for developing a robust strategy for byproduct analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Confirmation of 1,4-Difluoro-2-methoxy-5-nitrobenzene Purity

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and fine chemical synthesis, the purity of a starting material or intermediate is not merely a number on a certificate; it is the bedrock of reproducible, reliable, and safe outcomes. The compound 1,4-Difluoro-2-methoxy-5-nitrobenzene (C₇H₅F₂NO₃, MW: 189.12 g/mol ) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a nitro group, two fluorine atoms, and a methoxy group on an aromatic ring, presents a unique analytical challenge that demands a multi-faceted, orthogonal approach to purity verification.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical chemistry to establish a self-validating system of protocols.

The Imperative of an Orthogonal Analytical Strategy

Relying on a single analytical technique for purity determination is a scientifically tenuous practice. Each method possesses inherent biases and limitations. For instance, a standard High-Performance Liquid Chromatography (HPLC) analysis might fail to detect a volatile impurity or a structurally similar isomer that co-elutes with the main peak. Therefore, we advocate for an orthogonal approach, wherein multiple techniques based on different physicochemical principles are employed. This creates a robust, cross-verifiable dataset that lends high confidence to the final purity assignment.[1][2]

The workflow for a comprehensive purity assessment is a logical progression from qualitative confirmation to quantitative determination.

G cluster_0 Initial Identity & Structural Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Final Purity Assignment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Primary Assay) NMR->HPLC FTIR FTIR Spectroscopy FTIR->HPLC MS Mass Spectrometry (via GC-MS or LC-MS) GCMS GC-MS (Volatile Impurities) MS->GCMS Purity Comprehensive Purity Value (Mass Balance Calculation) HPLC->Purity GCMS->Purity EA Elemental Analysis (C, H, N) EA->Purity DSC DSC (Solid-State Purity) DSC->Purity

Caption: An integrated workflow for the comprehensive purity analysis of a chemical intermediate.

Chromatographic Methods: The Core of Quantitative Analysis

Chromatographic techniques are the cornerstone of purity analysis, offering powerful separation of the main component from its impurities.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal method for determining the purity of non-volatile organic compounds. Its strength lies in its high resolution and the ability to quantify impurities relative to the main peak using area percent calculations.

Expertise & Causality: For this compound, a reverse-phase method is the logical choice. The molecule's moderate polarity allows for good retention on a nonpolar stationary phase like C18. However, due to the presence of the aromatic ring, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions, which can be crucial for separating closely related aromatic impurities.[4] The UV detector is ideal, as the nitroaromatic system possesses a strong chromophore, ensuring high sensitivity. A detection wavelength is typically chosen at the absorbance maximum (λmax) for maximum response.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: Standard HPLC system with a UV-Vis Detector, Column Oven, and Autosampler.

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for identifying and quantifying volatile or semi-volatile impurities that might originate from residual solvents or synthetic byproducts. The mass spectrometer provides definitive identification based on the compound's mass fragmentation pattern.

Expertise & Causality: The subject compound is sufficiently volatile and thermally stable for GC analysis. A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a robust choice, separating compounds primarily based on their boiling points. Electron Ionization (EI) is the preferred ionization method as it creates reproducible fragmentation patterns that can be searched against extensive spectral libraries (like NIST) for confident impurity identification. For fluorinated compounds, which can be challenging to ionize, Chemical Ionization (CI) can be a useful alternative to confirm the molecular ion.[5][6]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Injector: Splitless mode, 270 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: EI at 70 eV, 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a high-purity solvent like ethyl acetate.

Spectroscopic Methods: Structural Confirmation and Identity

Spectroscopy provides an orthogonal confirmation of the molecular structure and can reveal impurities that are chromatographically inseparable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For this compound, a suite of NMR experiments is necessary.

Expertise & Causality:

  • ¹H NMR: Confirms the number and environment of protons. We expect to see a singlet for the methoxy group (-OCH₃) and two doublets in the aromatic region for the two aromatic protons, with coupling patterns consistent with their positions.

  • ¹³C NMR: Confirms the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: This is particularly crucial. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity.[7] It provides a clean spectrum with a wide chemical shift range, making it exceptionally sensitive to the electronic environment. Any impurities containing fluorine, even at low levels, will be readily detected.[8][9] Quantitative ¹⁹F NMR (qNMR) can even be used for absolute purity determination against a certified internal standard.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to verify the presence of key functional groups, serving as a quick identity check.

Expertise & Causality: The FTIR spectrum provides a molecular "fingerprint." For this compound, the key diagnostic peaks are:

  • Asymmetric and Symmetric N-O Stretch (Nitro Group): Strong bands typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[11][12]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[13]

  • C-O Stretch (Aryl Ether): A distinct band in the 1275-1200 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1400-1000 cm⁻¹ region.

Complementary Bulk Analysis Techniques

These methods analyze the bulk properties of the material, providing further orthogonal data points for a comprehensive purity assessment.

Elemental Analysis (CHN)

Elemental analysis provides a fundamental check on the empirical formula of the compound.[14]

Expertise & Causality: The sample is combusted, and the resulting CO₂, H₂O, and N₂ gases are quantified to determine the mass percentages of carbon, hydrogen, and nitrogen.[15] The experimental results are compared against the theoretical values calculated from the molecular formula (C₇H₅F₂NO₃). A deviation of less than ±0.4% is widely considered acceptable evidence of high purity.[16][17]

Theoretical Composition:

  • Carbon: 44.45%

  • Hydrogen: 2.66%

  • Nitrogen: 7.41%

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the purity of highly crystalline organic compounds (typically >98% pure) based on the principle of melting point depression.[3][18]

Expertise & Causality: According to the van't Hoff equation, impurities lower and broaden the melting range of a pure substance.[19] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated. This technique is particularly valuable as it measures the total level of eutectic impurities without the need for impurity standards.[19][20] A sharp melting peak observed in DSC is a strong indicator of high purity.[21]

Comparative Summary of Analytical Data

To provide a cohesive purity statement, the data from each orthogonal method must be synthesized and compared.

Analytical Method Purpose Typical Result (Hypothetical) Interpretation
HPLC-UV Quantify non-volatile impuritiesPurity by Area %: 99.85%The primary assay value. Indicates very low levels of related substances.
GC-MS Identify & quantify volatile impuritiesNo peaks detected above 0.01%Confirms absence of residual solvents and volatile byproducts.
¹H and ¹⁹F NMR Structural confirmation & isomer detectionSpectra consistent with structure. No impurity signals >0.05%.Unambiguously confirms the chemical identity and isomeric purity.
FTIR Functional group identityPeaks match reference spectrumConfirms the presence of all key functional groups (NO₂, C-F, C-O-C).
Elemental Analysis Empirical formula verificationC: 44.39%; H: 2.68%; N: 7.38%Found values are within ±0.4% of theoretical, supporting high purity.[16]
DSC Assess total eutectic impuritiesPurity: 99.8 mol%; Sharp melt at 75.2 °CCorroborates HPLC data and indicates high crystalline purity.

Logical Framework for Orthogonal Validation

The strength of this multi-technique approach lies in how the methods complement each other to build a complete picture of the sample's purity.

G cluster_Main Purity Confirmation cluster_Methods Orthogonal Analytical Methods cluster_Info Complementary Information Provided Compound 1,4-Difluoro-2-methoxy- 5-nitrobenzene HPLC HPLC (Non-Volatiles) Compound->HPLC Separates GCMS GC-MS (Volatiles) Compound->GCMS Separates NMR NMR (Structure/Isomers) Compound->NMR Confirms EA Elemental Analysis (Formula) Compound->EA Verifies DSC DSC (Crystalline Purity) Compound->DSC Measures Purity Quantitative Purity (Area %) HPLC->Purity Volatiles Solvent Content GCMS->Volatiles Structure Isomeric Purity NMR->Structure Composition Elemental Composition EA->Composition Melt Bulk Purity (mol %) DSC->Melt

Caption: Orthogonal validation concept: different techniques provide unique, complementary data.

Conclusion

Confirming the purity of a critical intermediate like this compound is a rigorous scientific endeavor that cannot be satisfied by a single measurement. A robust, self-validating analytical package combines the quantitative power of chromatography (HPLC, GC-MS), the definitive structural insight of spectroscopy (NMR, FTIR), and the fundamental verification of bulk analyses (Elemental Analysis, DSC). By employing this orthogonal approach, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in the quality and integrity of their materials, ensuring the success and reproducibility of their work.

References

A Comparative Guide to Building Blocks for N-Heteroacene Synthesis: The Case for 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Novel N-Heteroacenes

Nitrogen-containing polycyclic aromatic hydrocarbons, or N-heteroacenes, represent a cornerstone of modern materials science and medicinal chemistry. Their unique electronic properties, arising from the introduction of nitrogen atoms into the polycyclic aromatic framework, make them highly sought-after for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics. In the realm of drug discovery, the phenazine core, a prominent member of the N-heteroacene family, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1]

The synthetic accessibility and functionalization of N-heteroacenes are critically dependent on the choice of starting materials, or "building blocks." The ideal building block should offer a combination of high reactivity, regiochemical control, and tolerance to a variety of functional groups, allowing for the synthesis of a diverse library of derivatives. This guide provides a comparative analysis of a promising, yet underexplored, building block, 1,4-difluoro-2-methoxy-5-nitrobenzene , against established precursors for the synthesis of N-heteroacenes. We will delve into the mechanistic rationale for its proposed utility, supported by analogous reactions, and compare its potential advantages and disadvantages against classical and modern synthetic strategies.

Featured Building Block: this compound - A Versatile Precursor for Asymmetric N-Heteroacenes

While direct literature evidence for the application of this compound (CAS No. 66684-63-7) in the synthesis of N-heteroacenes is nascent, its molecular architecture strongly suggests its utility as a precursor for unsymmetrically substituted phenazine derivatives through a sequential nucleophilic aromatic substitution (SNA) mechanism.

Proposed Synthetic Pathway: A Mechanistic Insight

The key to the synthetic potential of this compound lies in the differential activation of its two fluorine atoms towards nucleophilic attack. The nitro group, being a powerful electron-withdrawing group, significantly activates the benzene ring for SNAr. The fluorine atom at the C-4 position is para to the nitro group, while the fluorine at the C-1 position is ortho. Both positions are highly activated. However, the methoxy group at C-2, an electron-donating group, will exert a deactivating effect, particularly at the ortho and para positions relative to itself. This electronic differentiation is expected to favor the initial nucleophilic attack at the C-4 position by one of the amino groups of an o-phenylenediamine.

Following the first substitution, the newly formed N-aryl bond will further modulate the electronic landscape of the ring, influencing the intramolecular cyclization to form the dihydrophenazine intermediate, which can then be oxidized to the corresponding phenazine.

Proposed Synthesis of a Methoxy-Substituted Phenazine This compound This compound Intermediate_1 Mono-substituted Intermediate This compound->Intermediate_1 1. o-Phenylenediamine 2. Base o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Intermediate_1 Dihydrophenazine Dihydrophenazine Intermediate Intermediate_1->Dihydrophenazine Intramolecular SNAr Methoxy-phenazine Methoxy-substituted Phenazine Dihydrophenazine->Methoxy-phenazine Oxidation (e.g., air, DDQ)

Figure 1: Proposed reaction pathway for the synthesis of a methoxy-substituted phenazine using this compound.

The presence of the methoxy group is of particular interest. Methoxy-substituted phenazines have been shown to possess enhanced biological activity and altered redox properties compared to their unsubstituted counterparts.[2] The methoxy group can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability, and can also participate in hydrogen bonding with biological targets.[2]

Alternative Building Blocks and Synthetic Strategies

To appreciate the potential of this compound, it is essential to compare it with established methods for N-heteroacene synthesis.

The Classical Approach: Condensation of o-Phenylenediamines with α-Diketones

This is one of the most traditional and widely used methods for the synthesis of phenazines. The reaction involves the acid- or base-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Classical Phenazine Synthesis o-Phenylenediamine o-Phenylenediamine Dihydrophenazine Dihydrophenazine Intermediate o-Phenylenediamine->Dihydrophenazine Condensation alpha-Diketone alpha-Diketone alpha-Diketone->Dihydrophenazine Phenazine Phenazine Product Dihydrophenazine->Phenazine Oxidation

Figure 2: Classical condensation reaction for phenazine synthesis.

Advantages:

  • Readily available starting materials: A wide variety of substituted o-phenylenediamines and α-diketones are commercially available.

  • Simplicity: The reaction is often straightforward to perform.

Disadvantages:

  • Limited scope for unsymmetrical products: When using substituted o-phenylenediamines and/or unsymmetrical α-diketones, mixtures of regioisomers are often formed, which can be difficult to separate.[3]

  • Harsh reaction conditions: The reaction can sometimes require high temperatures and strong acids or bases.

  • Functional group intolerance: The carbonyl groups of the diketone and the amino groups of the diamine are highly reactive, limiting the presence of other sensitive functional groups.

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the construction of C-N bonds and have been applied to the synthesis of N-heteroacenes. This typically involves the palladium-catalyzed coupling of a dihaloarene with a diamine or an aniline with a dihaloarene.

Buchwald-Hartwig Amination for N-Heteroacenes Dihaloarene Dihaloarene Coupled_Intermediate Coupled Intermediate Dihaloarene->Coupled_Intermediate Pd Catalyst, Ligand, Base Amine Amine Amine->Coupled_Intermediate N-Heteroacene N-Heteroacene Product Coupled_Intermediate->N-Heteroacene Intramolecular Coupling/Cyclization

Figure 3: General scheme for N-heteroacene synthesis via Buchwald-Hartwig amination.

Advantages:

  • High functional group tolerance: Palladium catalysis is compatible with a wide range of functional groups.

  • Milder reaction conditions: These reactions often proceed under milder conditions than classical condensation methods.

  • Good control over regioselectivity: By using appropriately substituted starting materials, specific isomers can be targeted.[4]

Disadvantages:

  • Cost and toxicity of the catalyst: Palladium catalysts and the specialized ligands required can be expensive, and palladium is a heavy metal with associated toxicity concerns.

  • Ligand sensitivity: The success of the reaction is often highly dependent on the choice of ligand, which may require extensive optimization.

  • Removal of catalyst residues: Complete removal of the palladium catalyst from the final product can be challenging and is often a requirement for pharmaceutical applications.

Comparative Analysis of Building Blocks

FeatureThis compound (Proposed)Substituted o-Phenylenediamines + α-DiketonesDihaloarenes (for Buchwald-Hartwig)
Reaction Type Sequential Nucleophilic Aromatic Substitution (SNAr)CondensationPalladium-Catalyzed Cross-Coupling
Regiocontrol Potentially high for unsymmetrical productsOften poor, leading to isomeric mixturesGenerally good, dependent on substrate design
Functional Group Tolerance Moderate to good; sensitive to strong nucleophilesPoor; intolerant of many functional groupsExcellent
Reaction Conditions Typically requires a base and elevated temperaturesCan require harsh acidic or basic conditions and high temperaturesMild to moderate temperatures
Catalyst Required None (reaction is substrate-driven)Often acid or base-catalyzedPalladium catalyst and specialized ligand
Cost-Effectiveness Potentially high, avoids expensive catalystsGenerally high due to inexpensive starting materialsCan be lower due to the cost of catalyst and ligands
Product Diversity Allows for the introduction of a methoxy group and a nitro handle for further functionalizationDependent on the availability of substituted starting materialsHigh, with broad substrate scope

Senior Application Scientist's Field Notes: Strategic Selection of Building Blocks

The choice of a synthetic route to a target N-heteroacene is a strategic decision that hinges on several factors, including the desired substitution pattern, the scale of the synthesis, and the presence of other functional groups in the molecule.

For the rapid generation of a diverse library of symmetrically substituted phenazines, the classical condensation of o-phenylenediamines and α-diketones remains a viable and cost-effective option, provided that purification of the final products is straightforward.

When targeting complex, highly functionalized N-heteroacenes, particularly for pharmaceutical applications where functional group tolerance is paramount, the Buchwald-Hartwig amination is often the superior choice, despite the higher cost and challenges associated with catalyst removal. The predictability and broad substrate scope of this method often justify the initial investment in methods development.

The proposed use of This compound occupies an interesting and potentially advantageous middle ground. It offers a pathway to unsymmetrically substituted phenazines with a valuable methoxy substituent, a feat that is often challenging with classical methods. The reaction proceeds without the need for an expensive and potentially contaminating metal catalyst, which is a significant advantage for both cost and purity. The remaining nitro group on the phenazine product is a versatile functional handle that can be readily reduced to an amine for further derivatization, opening up avenues for the synthesis of more complex structures. The key to unlocking the full potential of this building block will lie in carefully controlling the reaction conditions to ensure high regioselectivity in the initial substitution step.

Experimental Protocols

Proposed Protocol for the Synthesis of a Methoxy-nitro-phenazine Derivative

Note: This is a proposed protocol based on analogous reactions. Optimization may be required.

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added o-phenylenediamine (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq.).

  • The reaction mixture is heated to 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the initial substitution, a mild oxidizing agent (e.g., DDQ or simply exposure to air) is introduced to facilitate the aromatization to the phenazine.

  • The reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired methoxy-nitro-phenazine derivative.

Established Protocol for the Condensation of o-Phenylenediamine with Benzil
  • In a round-bottom flask, o-phenylenediamine (1.0 eq.) and benzil (1.0 eq.) are dissolved in ethanol or acetic acid.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) is added.

  • The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

  • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield 2,3-diphenylquinoxaline.

Conclusion

This compound presents itself as a highly promising building block for the synthesis of functionalized N-heteroacenes. Its inherent electronic asymmetry provides a handle for achieving regiochemical control in the synthesis of unsymmetrical phenazines, a class of molecules that are challenging to access through traditional condensation methods. The absence of a need for metal catalysis makes this an attractive and potentially more sustainable approach. While further experimental validation is required to fully elucidate its scope and limitations, the principles of nucleophilic aromatic substitution strongly support its utility. For researchers and drug development professionals seeking to expand their chemical space of N-heteroacenes with novel substitution patterns, this compound warrants serious consideration as a versatile and valuable addition to the synthetic chemist's toolbox.

References

A Comparative Guide to the Synthetic Strategies for Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrobenzenes are foundational building blocks in modern organic synthesis, serving as critical intermediates in the production of a vast array of pharmaceuticals, agrochemicals, dyes, and energetic materials.[1][2][3] The powerful electron-withdrawing nature and versatile reactivity of the nitro group make it an invaluable functional handle for subsequent chemical transformations, most notably its reduction to anilines, which are precursors to a myriad of bioactive molecules.[4][5] This guide provides a comprehensive and objective comparison of the primary synthetic strategies for accessing substituted nitrobenzenes, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

Direct Electrophilic Aromatic Nitration: The Classical Approach

Direct electrophilic aromatic substitution (EAS) is the most traditional and widely employed method for introducing a nitro group onto an aromatic ring.[1][6] The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[7][8][9]

Mechanism and Rationale

The key to this transformation is the in situ generation of the nitronium ion. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[5][10] This potent electrophile is then attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][10] Subsequent deprotonation by a weak base, typically water or the bisulfate ion, restores aromaticity and yields the nitroaromatic product.[5]

EAS_Nitration cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Benzene Aromatic Ring (Ar-H) SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + NO₂⁺ Nitrobenzene Nitroaromatic (Ar-NO₂) SigmaComplex->Nitrobenzene - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Advantages and Limitations

The primary advantages of this method are its cost-effectiveness and the ready availability of the reagents.[1] For many simple aromatic systems, it is a straightforward and high-yielding procedure.[6] However, the harsh acidic conditions can be a significant drawback, being incompatible with acid-sensitive functional groups.[4]

A major challenge is controlling regioselectivity , which is dictated by the electronic nature of the substituents already present on the aromatic ring.[1][11] Activating groups (e.g., alkyl, alkoxy) direct the incoming nitro group to the ortho and para positions, while deactivating groups (e.g., nitro, carboxyl) direct it to the meta position.[11][12] This often leads to the formation of isomeric mixtures that can be difficult to separate. Furthermore, there is a risk of over-nitration, especially with activated rings, and significant safety concerns associated with handling mixed acids.[4][7]

Comparative Performance Data: Regioselectivity in Toluene Nitration

The nitration of toluene is a classic example illustrating the directing effects of an activating group. The methyl group directs the incoming nitro group primarily to the ortho and para positions.

Product IsomerYield (%)[13]
o-Nitrotoluene57
p-Nitrotoluene38
m-Nitrotoluene5

Note: Yields can vary depending on reaction conditions.

Experimental Protocol: Nitration of Toluene[7][13][14][15]
  • Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid with gentle swirling.[14] Cool the mixture to below 0°C.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.21 g (10.6 mL) of toluene. Cool the flask to below 5°C.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred toluene, maintaining the internal temperature below 10°C. The addition should take approximately 1.5 to 2 hours.[14]

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 30 minutes.

  • Workup: Carefully pour the reaction mixture over crushed ice and water. Separate the organic layer using a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (venting frequently due to gas evolution), and finally with brine.[7]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the mixture of nitrotoluene isomers. The isomers can be separated by fractional distillation or chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Strategy for Highly Electron-Deficient Arenes

Nucleophilic aromatic substitution (SNAr) offers a complementary approach for synthesizing substituted nitrobenzenes, particularly when direct nitration is not feasible or leads to undesired isomers.[15] This strategy involves the displacement of a leaving group (typically a halide) from an aromatic ring that is highly activated by strong electron-withdrawing groups, such as nitro groups.[15][16][17]

Mechanism and Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[15] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it.[15][18] In the second, typically faster step, the leaving group is expelled, and aromaticity is restored.[16]

SNAr_Mechanism Start Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Product Substituted Nitrobenzene Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group (e.g., Cl⁻)

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Advantages and Limitations

The SNAr reaction provides excellent regiocontrol, as the substitution occurs exclusively at the position of the leaving group.[1] It allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates. However, the substrate scope is limited to aromatic rings bearing potent electron-withdrawing groups.[15] Unactivated aryl halides are generally unreactive under SNAr conditions.

Experimental Protocol: Synthesis of N-benzyl-2,4-dinitroaniline[1]
  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 1-chloro-2,4-dinitrobenzene in 15 mL of ethanol.

  • Nucleophile Addition: Add an equimolar amount of benzylamine to the solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Precipitation: Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Isolation: Collect the yellow solid product by vacuum filtration, wash with cold ethanol, and dry to obtain N-benzyl-2,4-dinitroaniline.

Oxidation of Anilines: An Alternative Route

The oxidation of anilines presents a valuable alternative for the synthesis of nitrobenzenes, particularly when the desired substitution pattern is not readily accessible through direct nitration.[4][19][20]

Mechanism and Rationale

The oxidation of anilines to nitrobenzenes can proceed through various intermediates, including nitrosobenzenes.[20] A variety of oxidizing agents have been employed for this transformation, such as peroxy acids (e.g., trifluoroperacetic acid), hydrogen peroxide with a catalyst, and potassium permanganate.[19][21] The choice of oxidant and reaction conditions is critical to prevent the formation of side products like azoxybenzenes and azo compounds.[20][22]

Aniline_Oxidation Aniline Substituted Aniline (Ar-NH₂) Nitroso Nitroso Intermediate (Ar-NO) Aniline->Nitroso + [O] Oxidant Oxidizing Agent (e.g., H₂O₂/catalyst) Nitro Substituted Nitrobenzene (Ar-NO₂) Nitroso->Nitro + [O]

Caption: Simplified Pathway for the Oxidation of Anilines to Nitrobenzenes.

Advantages and Limitations

This method is advantageous when the corresponding aniline is readily available, perhaps from the reduction of a different nitroaromatic precursor, allowing for strategic manipulation of directing group effects in a multi-step synthesis.[23][24] However, the oxidation can be challenging to control, and the yields can be variable depending on the substrate and the oxidizing agent used.[20] Over-oxidation and the formation of colored byproducts can complicate purification.[20]

Comparative Performance of Oxidizing Agents
Oxidizing SystemSubstrate ScopeTypical YieldsKey Features
H₂O₂ / Molybdenum Salts[19]BroadGood to ExcellentMild conditions, high purity of products.
Peracetic Acid[20]Good for various substituted anilinesGoodCan produce azoxyarenes as byproducts.
Sodium Perborate[20]Better for electron-poor anilinesModerate to GoodLower yields for electron-rich anilines.
Trifluoroperacetic Acid[21]Effective for direct conversionGoodPotent oxidizing agent.
Experimental Protocol: Molybdenum-Catalyzed Oxidation of Aniline[20]
  • Catalyst Preparation: Prepare a solution of the molybdenum catalyst (e.g., ammonium molybdate) in a water-methanol solvent system.

  • Reaction Setup: In a reaction flask, add the aniline substrate to the catalyst solution.

  • Oxidant Addition: Add 4 equivalents of hydrogen peroxide (H₂O₂) to the mixture. Adjust the pH to 3-5.

  • Reaction: Stir the reaction mixture. The nitroso intermediate may precipitate out. For further oxidation to the nitro compound, the temperature can be increased to around 60°C.

  • Isolation: Isolate the product by filtration or extraction, followed by appropriate purification steps.

Modern Synthetic Approaches

Beyond the classical methods, several modern strategies have emerged for the synthesis of substituted nitrobenzenes, offering improved selectivity and milder reaction conditions.

Sandmeyer Reaction

The Sandmeyer reaction provides an indirect method to introduce a nitro group onto an aromatic ring.[25][26] This involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with sodium nitrite in the presence of a copper catalyst.[21][26] This method is particularly useful when direct nitration is problematic or to achieve substitution patterns not accessible by other means.[24][27]

Transition Metal-Catalyzed Nitration

Recent advances have led to the development of transition metal-catalyzed C-H nitration reactions.[28] These methods often employ palladium, rhodium, or copper catalysts and can offer high regioselectivity, particularly for ortho-nitration, guided by a directing group on the substrate.[28] They represent a significant step towards more atom-economical and selective syntheses.

Conclusion: A Strategic Choice

The synthesis of substituted nitrobenzenes is a mature field with a diverse toolbox of methodologies. The choice of the most appropriate synthetic strategy is a multifactorial decision that depends on the desired substitution pattern, the nature of the substituents on the aromatic ring, the availability and cost of starting materials, and the required scale of the synthesis.

  • Direct electrophilic nitration remains the workhorse for many applications due to its simplicity and low cost, but its utility is often hampered by issues with regioselectivity and harsh conditions.

  • Nucleophilic aromatic substitution provides an excellent alternative for the synthesis of highly functionalized nitroarenes with precise regiochemical control.

  • The oxidation of anilines offers a strategic route that can be cleverly integrated into longer synthetic sequences.

  • Modern methods , such as the Sandmeyer reaction and transition-metal catalysis, are continuously expanding the possibilities for the selective and efficient synthesis of these vital chemical intermediates.

A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will enable the researcher to make an informed and strategic choice, leading to the successful and efficient synthesis of the target substituted nitrobenzene.

References

A Senior Application Scientist's Guide to Assessing the Biological Activity of Compounds Derived from 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Difluoro-2-methoxy-5-nitrobenzene Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound is a versatile building block, offering a unique combination of functional groups that can be strategically manipulated to generate diverse libraries of potentially bioactive compounds.[1][2][3] Its utility stems from the inherent properties of its substituents:

  • Fluorine Atoms: The two fluorine atoms are key reactive sites, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups. Furthermore, fluorine is a bioisostere of hydrogen but with significantly different electronic properties. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical pharmacokinetic and pharmacodynamic parameters.[4]

  • Nitro Group: The nitroaromatic moiety is a well-established pharmacophore found in numerous antimicrobial and anticancer agents.[5][6][7] Its strong electron-withdrawing nature is pivotal. In the context of oncology, the nitro group can be selectively reduced in the hypoxic microenvironment of solid tumors to form cytotoxic radical species, offering a targeted therapeutic strategy.

  • Methoxy Group: The methoxy group subtly influences the electronic and steric properties of the benzene ring, affecting reactivity and molecular interactions. Its presence is common in many biologically active natural products and synthetic drugs, where it can impact solubility and metabolic pathways.[8][9][10]

This guide provides a comparative framework for assessing the biological activities of derivatives synthesized from this promising scaffold, focusing on anticancer and antimicrobial applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

Synthetic Strategy: Generating a Focused Derivative Library

The primary route for derivatization leverages the reactivity of the fluorine atoms, typically through nucleophilic aromatic substitution. By reacting this compound with various nucleophiles (e.g., primary/secondary amines, thiols), a diverse library of compounds can be efficiently synthesized. The choice of nucleophile is a critical experimental decision designed to probe different aspects of the target's binding pocket, such as hydrogen bonding potential, hydrophobicity, and steric tolerance.

Caption: General workflow for synthesizing derivatives.

Part 1: Assessment of Anticancer Activity

A cornerstone of preclinical anticancer drug evaluation is determining a compound's cytotoxicity against cancer cells and, crucially, its selectivity over healthy, non-malignant cells.[11][12] A high selectivity index suggests a wider therapeutic window and potentially fewer side effects.

Core Methodology: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to quantify cellular metabolic activity, which serves as a proxy for cell viability.[13][14] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14] An alternative, the XTT assay, produces a water-soluble formazan, eliminating the need for a solubilization step.[15][16]

Caption: Workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Assay for IC₅₀ Determination
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and non-malignant cells (e.g., MRC-5 lung fibroblasts) in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

Comparative Data: Anticancer Activity

The following table presents representative data for a hypothetical series of derivatives compared to the standard chemotherapeutic agent, Doxorubicin. This comparison is essential to gauge the relative potency and selectivity of the novel compounds.

CompoundDerivative Structure (R-group)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)IC₅₀ (µM) vs. MRC-5 (Normal Fibroblast)Selectivity Index (vs. MCF-7)
D-01 Morpholine8.511.2> 50> 5.9
D-02 4-Methylpiperazine5.27.845.18.7
D-03 Thiomorpholine12.115.4> 50> 4.1
D-04 Indole2.13.522.510.7
Doxorubicin Reference Drug1.82.43.11.7

Analysis: In this representative dataset, derivative D-04 , incorporating an indole moiety, demonstrates the highest potency against both cancer cell lines. More importantly, its selectivity index (10.7) is significantly higher than that of Doxorubicin (1.7), suggesting it is substantially more toxic to cancer cells than normal cells in this in vitro model. This makes D-04 a promising lead for further investigation.

Part 2: Assessment of Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] Nitroaromatic compounds have a long history of use as antimicrobials, and derivatives of our scaffold can be effectively screened for this activity.

Core Methodology: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is defined as the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[18] This quantitative method is essential for comparing the potency of different compounds.[17][19]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1,4-Difluoro-2-methoxy-5-nitrobenzene Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the structural elucidation and purity assessment of 1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS: 66684-63-7), a key intermediate in pharmaceutical synthesis.[1][2][3] We will explore the causality behind the selection of each method, present detailed experimental protocols, and discuss how the cross-validation of their results provides a self-validating system for comprehensive characterization, aligning with the principles outlined in ICH Q2(R2) and USP <1225> guidelines.[4][5][6][7][8][9]

The Imperative of Orthogonal Cross-Validation

In the context of analytical chemistry, cross-validation is the critical process of assessing the data generated from two or more different methods to ensure the results are congruent and reliable.[4][5][6][7][8][9] This is particularly crucial in regulated environments like drug development, where data integrity is paramount. By employing orthogonal methods—techniques that rely on different physicochemical principles—we can be confident that the obtained results are not an artifact of a single analytical platform. For a molecule like this compound, with its multiple functional groups and potential for isomeric impurities, a multi-faceted analytical approach is not just best practice; it is a necessity.

This guide will focus on a suite of four core analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Elemental Analysis (EA): To verify the empirical formula.

The following diagram illustrates the overarching workflow for the cross-validation of analytical results for this compound.

Cross_Validation_Workflow Overall Cross-Validation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Orthogonal Analytical Characterization cluster_validation Data Cross-Validation & Reporting Synthesis Synthesis of 1,4-Difluoro- 2-methoxy-5-nitrobenzene NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample MS Mass Spectrometry (EI/ESI) Synthesis->MS Sample HPLC HPLC-UV (Purity Assay) Synthesis->HPLC Sample EA Elemental Analysis (CHN) Synthesis->EA Sample CrossValidation Cross-Validation of Results NMR->CrossValidation MS->CrossValidation HPLC->CrossValidation EA->CrossValidation Report Certificate of Analysis (CoA) CrossValidation->Report

Caption: Workflow for the cross-validation of analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is unparalleled for the detailed structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment of the structure. The presence of fluorine provides a unique spectroscopic handle, as the ¹⁹F nucleus is 100% naturally abundant and highly sensitive.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

    • Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 128 scans, 2-second relaxation delay, 45° pulse angle.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

Expected Results:

The following table summarizes the anticipated chemical shifts (δ) and coupling patterns for this compound. These are predictive values based on the analysis of similar substituted benzenes.[10][11][12]

Nucleus Position Expected δ (ppm) Multiplicity & Coupling Constants (J) Rationale
¹HH-37.8 - 8.2d, J(H-F) ≈ 7-10 HzDeshielded by the adjacent nitro group and coupled to the fluorine at C-4.
¹HH-67.2 - 7.6d, J(H-F) ≈ 10-13 HzShielded relative to H-3 due to the methoxy group and coupled to the fluorine at C-1.
¹H-OCH₃3.9 - 4.1sTypical chemical shift for a methoxy group on an aromatic ring.
¹³CC-1150 - 155d, ¹J(C-F) ≈ 240-260 HzAttached to fluorine, showing a large one-bond C-F coupling.
¹³CC-2145 - 150d, J(C-F) ≈ 2-5 HzAttached to the methoxy group, with small coupling to the fluorine at C-1.
¹³CC-3115 - 120d, J(C-F) ≈ 20-25 HzCoupled to the fluorine at C-4.
¹³CC-4155 - 160d, ¹J(C-F) ≈ 250-270 HzAttached to fluorine, showing a large one-bond C-F coupling.
¹³CC-5138 - 142d, J(C-F) ≈ 3-6 HzAttached to the nitro group, with small coupling to the fluorine at C-4.
¹³CC-6110 - 115d, J(C-F) ≈ 20-25 HzCoupled to the fluorine at C-1.
¹³C-OCH₃56 - 58sTypical chemical shift for a methoxy carbon.
¹⁹FF at C-1-110 to -130d, J(F-F) ≈ 15-25 HzInfluenced by the ortho-methoxy and para-nitro groups.
¹⁹FF at C-4-100 to -120d, J(F-F) ≈ 15-25 HzInfluenced by the ortho-nitro and para-fluoro groups.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. This technique is orthogonal to NMR as it measures the mass-to-charge ratio of ionized molecules rather than nuclear spin transitions.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

  • Data Acquisition:

    • EI-MS: Introduce the sample via a direct insertion probe or GC inlet. This hard ionization technique will likely produce significant fragmentation.

    • ESI-MS: Infuse the sample solution directly or via an LC system. This soft ionization technique should yield a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Results:

The monoisotopic mass of C₇H₅F₂NO₃ is 189.02374 Da.[13][14]

Technique Expected Ion (m/z) Interpretation
High-Resolution ESI-MS190.03102[M+H]⁺ adduct. The measured accurate mass should be within 5 ppm of the calculated mass.
High-Resolution ESI-MS212.01296[M+Na]⁺ adduct.
EI-MS189Molecular ion (M⁺).
EI-MSFragments at m/z 174, 159, 143, etc.Loss of functional groups such as -CH₃, -NO, -NO₂, etc. The fragmentation pattern serves as a fingerprint for the molecule.

The following diagram outlines the workflow for MS analysis.

MS_Workflow Mass Spectrometry Analysis Workflow Sample Sample in Volatile Solvent IonSource Ionization Source (ESI or EI) Sample->IonSource MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data

Caption: Workflow for Mass Spectrometry Analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Impurities

HPLC is the workhorse for determining the purity of pharmaceutical compounds and for separating and quantifying any process-related impurities or degradation products.[15] Its principle of separating components based on their differential partitioning between a mobile and a stationary phase is fundamentally different from NMR and MS.

Experimental Protocol:
  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

    • Prepare a standard solution of a reference material of known purity in the same manner.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and response of the main peak.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percent of all peaks.

Expected Results:
Parameter Expected Outcome Significance
Purity >98% (typical for a high-quality intermediate)Confirms the effectiveness of the synthesis and purification process.
Retention Time A single, sharp, well-defined peak at a consistent retention time.Provides a characteristic identifier for the compound under the specified conditions.
Impurities Any impurity peaks should be well-resolved from the main peak.Demonstrates the specificity of the method for the analyte in the presence of potential impurities. Common impurities could include starting materials, regioisomers, or degradation products.[16]

Elemental Analysis (EA): The Fundamental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This classical technique offers a fundamental cross-check of the empirical formula (C₇H₅F₂NO₃), which is independently confirmed by high-resolution mass spectrometry.

Experimental Protocol:
  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Utilize a modern CHN elemental analyzer.

  • Analysis:

    • The sample is combusted at high temperature (e.g., >900 °C) in a pure oxygen environment.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

Expected Results:

The theoretical elemental composition of C₇H₅F₂NO₃ (MW: 189.12 g/mol ) is compared against the experimentally determined values.

Element Theoretical % Acceptance Criteria
Carbon (C)44.46%± 0.4%
Hydrogen (H)2.66%± 0.4%
Nitrogen (N)7.41%± 0.4%

Synthesizing the Data for Comprehensive Validation

The true power of this multi-technique approach lies in the convergence of the data. The structural information from NMR must be consistent with the molecular formula confirmed by MS and EA. The single major peak in the HPLC chromatogram must correspond to the compound whose structure and formula have been elucidated by the other techniques. Any significant discrepancy between the results of these orthogonal methods would signal a potential issue with the sample's identity or purity, necessitating further investigation.

By systematically applying and cross-validating the results from NMR, MS, HPLC, and EA, researchers and drug developers can establish a robust and trustworthy analytical profile for this compound, ensuring the quality and reliability of their downstream research and development activities.

References

A Comparative Guide to Catalytic Reactions of 1,4-Difluoro-2-methoxy-5-nitrobenzene for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. The molecule 1,4-Difluoro-2-methoxy-5-nitrobenzene stands out as a versatile building block, rich with potential for derivatization. Its electronically distinct reaction sites—two activated fluorine atoms and a reducible nitro group—offer a playground for catalytic chemistry to forge novel molecular architectures.

This guide provides an in-depth comparison of catalytic systems for the key transformations of this compound. We will delve into the nuances of catalyst selection, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic campaigns.

The Strategic Importance of this compound

The unique arrangement of substituents on this aromatic ring imparts a desirable reactivity profile. The potent electron-withdrawing nitro group activates the fluorine atoms, particularly the one in the para position (C-4), for nucleophilic aromatic substitution (SNAr). Simultaneously, the nitro group itself is a synthetic handle for reduction to a primary amine, a common precursor in pharmaceutical synthesis. The methoxy group and the remaining fluorine atom further modulate the electronic properties and provide steric influences that can be exploited for regioselective reactions.

I. Catalytic Reduction of the Nitro Group: A Gateway to Anilines

The transformation of the nitro group to an aniline is a pivotal step, often preceding further diversification. The primary challenge lies in achieving high chemoselectivity, preserving the vulnerable C-F bonds.

Comparative Analysis of Catalytic Systems for Nitro Reduction

While various methods exist for nitro reduction, catalytic hydrogenation and transfer hydrogenation are paramount for their efficiency and green credentials.

Catalyst SystemReductantTypical ConditionsYield (%)SelectivityKey Advantages & Considerations
Palladium on Carbon (Pd/C) H₂ gas5-50 bar H₂, 50-70 °C, Methanol or Ethanol>95%Excellent for -NO₂ reduction without dehalogenationIndustry standard, highly efficient, scalable. Requires specialized hydrogenation equipment.[1]
Raney Nickel (Ra-Ni) H₂ gas1-10 bar H₂, RT-50 °C, Ethanol>90%HighCost-effective, highly active. Can sometimes lead to dehalogenation at higher temperatures.
Platinum(IV) Oxide (PtO₂) H₂ gas1-3 bar H₂, RT, Ethanol/Acetic Acid>95%HighAdams' catalyst; effective under mild conditions.
Iron Powder/NH₄Cl -Reflux in Ethanol/Water85-95%GoodClassical, inexpensive method. Stoichiometric iron waste can be a drawback for large-scale synthesis.
Ammonium Formate/Pd-C HCOOH·NH₃RT-80 °C, Methanol>90%ExcellentTransfer hydrogenation avoids the need for high-pressure H₂ gas, enhancing laboratory safety.

Expert Insight: For the reduction of this compound, Palladium on Carbon (Pd/C) under hydrogen pressure is the gold standard for achieving high yield and selectivity.[1] The conditions can be tuned to minimize the risk of hydrodefluorination. For laboratories not equipped for high-pressure hydrogenation, transfer hydrogenation with ammonium formate and Pd/C offers a safe and effective alternative.

Experimental Protocol: Selective Hydrogenation using Pd/C

This protocol is representative for the selective reduction of the nitro group.

  • Reactor Preparation: To a high-pressure reactor, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol (10 mL per gram of substrate).

  • Catalyst Addition: Add 5-10% Palladium on Carbon (50% wet, 2-5 mol% Pd) to the mixture.

  • Reaction Execution: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor to 5-10 bar with hydrogen. Stir the reaction mixture at 50-70 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. The filtrate, containing the desired 2,5-difluoro-4-methoxyaniline, can be concentrated under reduced pressure and used in the next step or purified further by chromatography or crystallization.

G cluster_workflow Catalytic Hydrogenation Workflow Start Start Reactor_Setup Reactor Setup: Substrate, Solvent Start->Reactor_Setup Catalyst_Addition Catalyst Addition: Pd/C Reactor_Setup->Catalyst_Addition Reaction Reaction: H₂, Pressure, Heat Catalyst_Addition->Reaction Monitoring Monitoring: TLC or LC-MS Reaction->Monitoring Workup Work-up: Filtration, Concentration Monitoring->Workup Product Aniline Product Workup->Product

Caption: Workflow for catalytic hydrogenation.

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The fluorine atoms of this compound are susceptible to displacement. The Buchwald-Hartwig amination offers a powerful catalytic method for the formation of C-N bonds, providing access to a diverse range of substituted aniline derivatives.[2] The regioselectivity of this reaction is influenced by the electronic activation by the nitro group, favoring substitution at the C-4 position.

Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, influencing catalyst activity and stability.

Catalyst PrecursorLigandBaseTypical ConditionsYield (%)Key Advantages & Considerations
Pd(OAc)₂ XPhos NaOt-Bu or KOt-BuToluene or Dioxane, 80-110 °C80-95%Highly active and versatile catalyst system for a broad range of amines.[3]
Pd₂(dba)₃ SPhos Cs₂CO₃ or K₃PO₄Toluene or Dioxane, 80-110 °C75-90%Another highly effective system, particularly with weaker bases for sensitive substrates.
Pd(OAc)₂ BINAP NaOt-BuToluene, 100 °C60-80%A first-generation bidentate ligand, often less effective for challenging substrates compared to bulky monophosphine ligands.[2]
[Pd(Amphos)(cinnamyl)Cl] Amphos (built-in)NaOt-BuToluene, 100 °CHighA well-defined precatalyst that can offer high activity and reproducibility.

Expert Insight: For the amination of this compound, a catalyst system comprising Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos is a robust starting point. The use of a strong, non-nucleophilic base like sodium tert-butoxide is generally required.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L_n OxAdd [Ar-Pd(II)(F)L_n] Pd(0)L->OxAdd Oxidative Addition Aryl-F Ar-F Aryl-F->OxAdd Amido [Ar-Pd(II)(NR₂)L_n] OxAdd->Amido Amine Coordination & Deprotonation Amine R₂NH Amine->Amido Product Ar-NR₂ Amido->Product Reductive Elimination Product->Pd(0)L

Caption: Simplified Buchwald-Hartwig catalytic cycle.

III. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forging C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the fluorine positions. Similar to the Buchwald-Hartwig amination, the C-4 fluorine is the more likely site of reaction due to greater activation by the nitro group.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseTypical ConditionsYield (%)Key Advantages & Considerations
Pd(PPh₃)₄ (none)K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O, 80-100 °C70-90%A classic, reliable catalyst. Can be sensitive to air and moisture.
PdCl₂(dppf) dppf (built-in)K₂CO₃DME or Toluene, 80-100 °C85-95%Highly effective for a wide range of substrates, including those prone to side reactions.
Pd(OAc)₂ SPhos K₃PO₄Toluene/H₂O, 100 °C>90%A modern, highly active system that can be effective for challenging couplings, including those with aryl chlorides.
Pd/C (none)K₂CO₃Ethanol/Water, 80 °C60-80%A heterogeneous option that simplifies product purification but may require higher temperatures and longer reaction times.

Expert Insight: For Suzuki-Miyaura coupling with this compound, PdCl₂(dppf) is an excellent choice, offering a good balance of reactivity and stability. The use of an aqueous base like potassium carbonate is common and generally well-tolerated.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flask, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Solvent and Execution: Add the degassed solvent system (e.g., dioxane and water, 4:1). Purge the flask with an inert gas and heat the mixture to 90-100 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. Purification is typically achieved by column chromatography.

Conclusion: A Strategic Approach to Catalyst Selection

The successful derivatization of this compound hinges on the judicious selection of a catalytic system tailored to the desired transformation. For nitro group reduction , Pd/C offers unparalleled efficiency and selectivity. For C-N bond formation via Buchwald-Hartwig amination, palladium complexes with bulky monophosphine ligands like XPhos are the catalysts of choice. In the realm of C-C bond formation through Suzuki-Miyaura coupling, PdCl₂(dppf) provides a robust and versatile solution.

By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively unlock the synthetic potential of this valuable building block, paving the way for the discovery and development of next-generation pharmaceuticals.

References

A Comparative Kinetic Analysis of 1,4-Difluoro-2-methoxy-5-nitrobenzene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluoro-2-methoxy-5-nitrobenzene is a versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds for pharmaceutical and materials science applications. Its reactivity is primarily dictated by the interplay of its substituents: two activating fluorine atoms, a modulating methoxy group, and a strongly electron-w-ithdrawing nitro group. This guide provides a comparative study of the reaction kinetics of this substrate in two of its most important transformations: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. By understanding the kinetic profiles of these reactions, researchers can optimize reaction conditions, predict outcomes, and select the most appropriate synthetic routes.

While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and kinetic data from closely related analogues to provide a robust comparative analysis.

I. Nucleophilic Aromatic Substitution (SNAr) Kinetics

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of nucleophiles onto an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.

The Decisive Role of Substituents in SNAr

The rate of SNAr reactions is profoundly influenced by the nature of the substituents on the aromatic ring. In this compound, the nitro group, positioned para to one of the fluorine atoms and meta to the other, is a powerful activating group. Its strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[1]

Fluorine, despite being the most electronegative element, is an excellent leaving group in SNAr reactions. This is attributed to its strong inductive electron-withdrawing effect, which polarizes the C-F bond and facilitates nucleophilic attack. This effect is more significant in stabilizing the intermediate than the C-F bond strength is in hindering its cleavage.

The methoxy group, typically an electron-donating group through resonance, can exhibit electron-withdrawing character in the context of a benzyne mechanism, which is a possibility in some nucleophilic aromatic substitutions.[2] However, in the more common SNAr pathway, its electronic effect is more complex and can influence the regioselectivity and reaction rate.

Experimental Protocol for a Typical SNAr Kinetic Study

A robust understanding of reaction kinetics is predicated on well-designed experiments. The following protocol outlines a general method for studying the kinetics of the SNAr reaction of this compound with an amine nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

    • Prepare a series of stock solutions of the nucleophile (e.g., piperidine) of varying concentrations in the same solvent.

  • Kinetic Measurements:

    • Equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.

    • Initiate the reaction by mixing the substrate and nucleophile solutions in a cuvette placed within a UV-Vis spectrophotometer.

    • Monitor the reaction progress by recording the increase in absorbance of the product at a predetermined wavelength over time. The reaction is typically run under pseudo-first-order conditions with the nucleophile in large excess.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k2) is then obtained by plotting kobs against the concentration of the nucleophile. The slope of this line represents the second-order rate constant.

G cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis prep_sub Prepare Substrate Stock Solution thermo Thermostat Solutions prep_sub->thermo prep_nuc Prepare Nucleophile Stock Solutions prep_nuc->thermo mix Mix in Cuvette thermo->mix monitor Monitor Absorbance vs. Time mix->monitor fit Fit to First-Order Kinetics (k_obs) monitor->fit plot Plot k_obs vs. [Nucleophile] fit->plot calc Determine Second-Order Rate Constant (k2) plot->calc

Caption: Experimental workflow for a typical SNAr kinetic study.
Comparative Reactivity with Different Nucleophiles (Qualitative)

The nucleophilicity of the attacking species plays a crucial role in the kinetics of SNAr reactions. For this compound, the rate of reaction is expected to increase with the nucleophilicity of the reagent. A general trend in reactivity for common nucleophiles is as follows:

Thiolates > Amines > Alkoxides/Phenoxides

This trend is a balance of the nucleophile's polarizability, basicity, and steric hindrance. Thiolates are highly polarizable and excellent nucleophiles. Amines are also effective, with their reactivity being influenced by their basicity and steric bulk. Alkoxides and phenoxides are strong bases but their reactivity can be solvent-dependent.

Comparative Kinetics with Alternative Substrates

To contextualize the reactivity of this compound, it is useful to compare its expected kinetic profile with that of related compounds for which data is available.

SubstrateNucleophileSolventk2 (L mol⁻¹ s⁻¹)Temperature (°C)Reference
1-Fluoro-2,4-dinitrobenzenePiperidineAcetonitrile4.425[3]
1-Fluoro-2,4-dinitrobenzenePiperidineToluene0.1325[3]
1-Chloro-2,4-dinitrobenzenePiperidineAcetonitrile0.02425[3]

Analysis:

  • Effect of the Leaving Group: The data for 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene clearly illustrates the superior leaving group ability of fluoride in SNAr reactions, with the rate constant being approximately 180 times greater in acetonitrile.[3] It is therefore expected that this compound would be significantly more reactive than its chlorinated analogue.

  • Effect of the Methoxy Group: The presence of the methoxy group in this compound, ortho to one fluorine and meta to the other, is likely to have a modest deactivating effect compared to a second nitro group (as in 1-fluoro-2,4-dinitrobenzene) due to its weaker electron-withdrawing inductive effect and potential electron-donating resonance effect. However, it will still be a highly reactive substrate due to the presence of the nitro group and two fluorine atoms.

  • Solvent Effects: The rate of SNAr reactions is highly dependent on the solvent.[3] Polar aprotic solvents like acetonitrile and DMSO are generally preferred as they can solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

G sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nucleophile (k1, slow) nuc Nucleophile (e.g., R2NH) nuc->meisenheimer product Substituted Product meisenheimer->product - Leaving Group (k2, fast) leaving_group Fluoride Ion meisenheimer->leaving_group

Caption: General mechanism of the SNAr reaction.

II. Nitro Group Reduction Kinetics

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of pharmaceuticals and dyes. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and atom-economical.

Mechanisms of Nitro Group Reduction

The reduction of a nitro group is a six-electron process that can proceed through different pathways depending on the reducing agent and reaction conditions.

  • Catalytic Hydrogenation: This is a widely used industrial process that typically employs a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni) and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent like hydrazine or ammonium formate). The reaction proceeds on the surface of the catalyst.

  • Chemical Reduction: A variety of stoichiometric reducing agents can also be used, such as metals (e.g., Fe, Sn, Zn) in acidic media, or metal hydrides.

Experimental Protocol for Monitoring Catalytic Hydrogenation Kinetics

The kinetics of a heterogeneous catalytic hydrogenation can be monitored by measuring the consumption of hydrogen gas over time.

Methodology:

  • Reactor Setup:

    • A jacketed glass reactor equipped with a magnetic stirrer, a gas inlet, a temperature probe, and a connection to a gas burette or a mass flow controller is used.

  • Reaction Procedure:

    • The substrate (this compound) and the catalyst (e.g., Pd/C) are charged into the reactor with a suitable solvent (e.g., ethanol or ethyl acetate).

    • The reactor is purged with an inert gas (e.g., nitrogen or argon) and then filled with hydrogen to the desired pressure.

    • The reaction mixture is stirred vigorously to ensure good mass transfer of hydrogen to the catalyst surface.

  • Kinetic Monitoring:

    • The consumption of hydrogen is monitored over time using the gas burette or mass flow controller.

    • The reaction rate can be determined from the rate of hydrogen uptake.

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_analysis Data Analysis charge Charge Substrate, Solvent, and Catalyst purge Purge with Inert Gas charge->purge pressurize Pressurize with Hydrogen purge->pressurize stir Vigorous Stirring pressurize->stir monitor_h2 Monitor H2 Uptake vs. Time stir->monitor_h2 calc_rate Calculate Rate of Reaction monitor_h2->calc_rate

Caption: Experimental workflow for monitoring catalytic hydrogenation kinetics.
Comparative Analysis of Reducing Agents (Qualitative)

The choice of reducing agent can significantly impact the selectivity and rate of the nitro group reduction.

Reducing SystemAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., H₂/Pd-C) High atom economy, clean reaction, catalyst can be recycled.Requires specialized equipment for handling hydrogen gas, potential for dehalogenation.
Transfer Hydrogenation (e.g., Hydrazine/Fe-C) Milder conditions than H₂ gas, does not require high-pressure equipment.Use of corrosive and potentially hazardous reagents.
Metal/Acid (e.g., Fe/HCl) Inexpensive and effective.Generates large amounts of waste, harsh acidic conditions may not be suitable for all substrates.

For this compound, catalytic hydrogenation would be a preferred method due to its efficiency. However, care must be taken to control the reaction conditions to avoid reductive defluorination, a potential side reaction. The presence of the electron-donating methoxy group may slightly decrease the rate of reduction compared to an unsubstituted nitrobenzene, as electron-donating groups generally slow down this reaction.

G nitro Ar-NO2 nitroso Ar-NO nitro->nitroso + 2e-, + 2H+ hydroxylamine Ar-NHOH nitroso->hydroxylamine + 2e-, + 2H+ amine Ar-NH2 hydroxylamine->amine + 2e-, + 2H+

Caption: Simplified pathway for the reduction of a nitro group.

Conclusion

This compound is a highly activated substrate for Nucleophilic Aromatic Substitution, with its reactivity being a product of the strong electron-withdrawing nitro group and the excellent leaving group ability of the fluorine atoms. The kinetics of its SNAr reactions are expected to be favorable with a wide range of nucleophiles, particularly in polar aprotic solvents. For the reduction of the nitro group, catalytic hydrogenation is a highly efficient method, although reaction conditions must be carefully controlled to maintain the integrity of the C-F bonds.

This guide provides a framework for understanding and predicting the kinetic behavior of this compound. However, to fully optimize synthetic strategies, further experimental studies to determine the specific rate constants and activation parameters for its key reactions are highly encouraged. Such data will be invaluable for the rational design of processes in the pharmaceutical and chemical industries.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1,4-Difluoro-2-methoxy-5-nitrobenzene. As a substituted nitrobenzene compound, this chemical presents significant toxicological and environmental hazards that necessitate a rigorous and informed disposal protocol. This guide is designed for laboratory professionals engaged in research and development and is built on the principles of proactive safety and regulatory compliance. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Core Principle: Hazard-Informed Waste Management

This compound is a member of the fluorinated nitroaromatic family. Its hazardous profile is dictated by the synergistic effects of the nitro group, which imparts significant toxicity, and the fluoro-substituents, which require special consideration during thermal disposal. Nitrobenzene and its derivatives are classified as hazardous substances, and their disposal is controlled by federal regulations.[1][2] The United States Environmental Protection Agency (EPA) designates waste streams containing nitrobenzene as hazardous, often falling under the F004 category for spent non-halogenated solvents.[3]

The primary directive for disposal is to never release this chemical into the sanitary sewer system or the general environment.[4][5][6] Doing so poses a significant threat to aquatic life and can compromise drinking water sources.[4] All materials contaminated with this compound must be collected and managed as hazardous waste.

Hazard Profile Summary

While a specific, comprehensive toxicological profile for this compound is not widely published, its hazards can be reliably inferred from its structural components and data on analogous compounds. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.

Hazard ClassDescription & RationalePotential Health Effects
Acute Toxicity The nitroaromatic structure is associated with toxicity if swallowed, inhaled, or in contact with skin.[6][7]Methemoglobinemia (reduced blood oxygen capacity), headache, dizziness, weakness, bluish-gray skin.[8]
Skin/Eye Irritation Halogenated aromatic compounds are often irritants.[7][9]Causes skin irritation and serious eye irritation.[7][9]
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory system.[7][9]May cause respiratory irritation.[7]
Chronic Toxicity Prolonged or repeated exposure to nitrobenzene compounds can cause damage to organs, particularly the blood.[6][10]Suspected of causing cancer and may damage fertility.[6][10]
Environmental Hazard Nitrobenzene derivatives are often harmful to aquatic life with long-lasting effects.[6][10]Poses a significant risk to aquatic ecosystems.[11]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and segregation at the point of generation.

Engineering Controls & Personal Protective Equipment (PPE)

The causality behind stringent PPE use is the high dermal absorption rate and inhalation toxicity of nitroaromatics.[6]

  • Engineering Controls : All handling of this compound, including weighing, transferring, and adding to waste containers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Hand Protection : Wear chemically resistant gloves. Nitrile gloves are commonly used, but for prolonged contact or immersion, a laminate glove (e.g., Silver Shield®) may be necessary. Always consult the glove manufacturer's compatibility chart. Double-gloving is a recommended best practice.[12]

  • Eye Protection : Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[12][13]

  • Body Protection : A flame-resistant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is advisable.[12]

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[14][15]

Step 1: Container Selection

Choose a waste container that is in good condition and compatible with the chemical. The original product bottle is often a suitable choice for accumulating the initial waste.[16] For liquid waste, ensure the container has a screw-top cap that can be securely sealed.[16]

  • Causality : Using a compatible container prevents chemical degradation of the container, which can lead to leaks. Securely sealing the container prevents the release of hazardous vapors.[16]

Step 2: Waste Stream Segregation

This is the most critical logistical step. This compound is a halogenated organic compound.

  • Action : Collect this waste in a container designated specifically for halogenated organic waste .[17]

  • Causality : Halogenated and non-halogenated waste streams are typically incinerated via different processes.[17] The combustion of halogenated compounds like this one can produce acidic gases (e.g., hydrogen fluoride), which require specialized scrubbers in the incinerator to prevent environmental release. Mixing waste streams increases the cost and complexity of disposal and can create a safety hazard for the disposal facility.

Step 3: Labeling

Properly label the hazardous waste container from the moment the first drop of waste is added.

  • Action : Affix a "HAZARDOUS WASTE" label to the container.[16] The label must include:

    • The full chemical name: "Waste this compound".

    • All components and their approximate percentages if it is a mixture.

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date accumulation started.

  • Causality : This is a strict regulatory requirement.[16] Accurate labeling prevents accidental mixing of incompatible chemicals, provides essential safety information for emergency responders, and ensures the waste is handled correctly by the disposal facility.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.

  • Action : The SAA must be at or near the point of generation and under the control of the laboratory personnel. Keep the container sealed at all times except when adding waste.[16] Store it in a secondary container (like a plastic tub) to contain any potential leaks.

  • Causality : The SAA regulation allows for the safe collection of waste in the lab without requiring a full-scale storage permit. Secondary containment is a best practice that prevents a small leak from becoming a major spill.[13]

Step 5: Arranging for Final Disposal

Once the container is full (do not exceed 90% capacity) or you are finished generating this waste stream, arrange for pickup.

  • Action : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6][9][18] Provide them with the accurate information from your waste label.

  • Causality : Final disposal must be performed by professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate method for this compound is high-temperature incineration in a facility designed to handle halogenated and nitrogen-containing waste.[1][2]

Emergency Procedures: Spill Management

Accidents can happen. A clear, pre-defined response plan is essential.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : For large spills, or if you feel unwell, evacuate the area immediately and call emergency services.

  • Isolate and Ventilate : If the spill is small and you are trained to handle it, ensure the fume hood is operational and restrict access to the area.

  • Don PPE : Wear the appropriate PPE as described in Section 2.1.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Use spark-proof tools if the material is in a flammable solvent.[5]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the container of spill cleanup debris as hazardous waste and arrange for disposal through your EHS office.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal A Waste Generation (In Fume Hood) B Select Compatible Waste Container A->B C Is this a Halogenated Compound? B->C D Segregate into HALOGENATED Organic Waste Stream C->D  Yes   E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards & Percentages - Start Date D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Keep Container Securely Capped F->G H Container Full (or Project Complete) F->H I Contact EHS for Pickup H->I  Yes   J Transfer to Licensed Hazardous Waste Vendor I->J

Caption: Decision workflow for handling this compound waste.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 1,4-Difluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, the synthesis of novel compounds is a journey of precision and discovery. However, the path is paved with the need for rigorous safety protocols, especially when handling reactive intermediates like 1,4-Difluoro-2-methoxy-5-nitrobenzene. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust.

Hazard Assessment: Understanding the Invisible Risks

This compound, a nitroaromatic compound, demands respect. While specific toxicity data may be limited, the prudent approach is to treat it with the caution afforded to highly hazardous materials.[1] The presence of the nitro group suggests potential for thermal instability and explosive characteristics, a common trait among dinitro and trinitro compounds.[2]

Core Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for similar nitroaromatic compounds.[3][4]

  • Irritation: Likely to cause skin and serious eye irritation.[3][5] May also cause respiratory irritation.[3][5]

  • Long-term Effects: Some nitroaromatic compounds are suspected of causing cancer or may damage fertility or the unborn child. Prolonged or repeated exposure could cause damage to organs.[4]

  • Reactivity: As a nitro compound, it may be reactive and should be handled with care to avoid conditions that could lead to decomposition, such as high temperatures or contact with incompatible materials.[2][6]

Hazard ClassificationAnticipated Risk LevelSource of Concern
Acute Toxicity (Oral, Dermal, Inhalation) HighBased on analogous compounds like 2,4-Difluoronitrobenzene.[3][6]
Skin Corrosion/Irritation HighCommon for nitroaromatic compounds.[3][5]
Serious Eye Damage/Irritation HighExpected to be a severe irritant.[3][5]
Specific Target Organ Toxicity ModeratePotential for respiratory irritation.[3][5]
Carcinogenicity/Mutagenicity/Reproductive Toxicity Unknown but SuspectedA precautionary approach is warranted based on the class of compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. There is no single glove or suit that protects against all chemicals, so a thoughtful selection based on the specific hazards is crucial.[7][8]

Recommended PPE Ensemble:
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[7] Given the potential for splashing of this hazardous material, a full-face shield worn over safety goggles is strongly recommended.[7][8]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, including many solvents and bases.[8] However, for prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.[3][9]

  • Skin and Body Protection: A flame-resistant lab coat is essential. For operations with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical suit should be worn.[10] Long pants and closed-toe shoes are mandatory.[9]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the bedrock of laboratory safety. It transforms theoretical knowledge into practical, repeatable actions.

Pre-Operational Checklist:
  • Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound and all other reagents to be used.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. Work should be conducted at least six inches inside the sash.[7][11]

  • PPE Inspection: Check all PPE for integrity. Ensure gloves are of the correct material and thickness.[3]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit rated for hazardous chemicals readily available.

Handling Procedure:

The following workflow is designed to minimize exposure and ensure containment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Post-Operational Procedure:
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Waste Segregation: Separate waste streams. Solid waste (gloves, weigh boats, etc.) should be placed in a designated, sealed hazardous waste container. Liquid waste should be collected in a compatible, labeled container.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination, removing gloves last.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal is a critical component of the chemical lifecycle and a legal requirement.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use only approved, compatible, and clearly labeled hazardous waste containers.[11] The label should include the chemical name, concentration, and associated hazards.

  • Collection and Removal: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves removal by a licensed chemical waste disposal company.[13] Do not discharge to sewer systems.[13]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional policy, which may include puncturing to prevent reuse.[13]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and success of your research. A culture of safety is a culture of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.